3,3-Difluorocyclobutane-1,1-dicarboxylic acid
Description
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Properties
IUPAC Name |
3,3-difluorocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVJKROBCCHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698731 | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827032-80-4 | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the , a key intermediate for accessing these advanced scaffolds. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles and their practical implications for research and development.
Molecular Structure and Core Identifiers
This compound is characterized by a strained four-membered ring featuring a geminal difluoro substitution at the 3-position and two carboxylic acid groups at the 1-position. This specific arrangement imparts a unique combination of rigidity, polarity, and electrostatic potential. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the carboxylic acid protons.
Caption: Chemical structure of this compound.
Table 1: Chemical Identity and Core Properties
| Parameter | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 827032-80-4 | [2] |
| Molecular Formula | C₆H₆F₂O₄ | Calculated |
| Molecular Weight | 180.11 g/mol | Calculated |
| Appearance | White solid | [2] |
Key Physicochemical Parameters
The utility of a chemical entity in drug development is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 170.2 - 171.2 °C | Experimental | [2] |
| Boiling Point | 365.0 ± 42.0 °C | Predicted | [2] |
| Density | 1.63 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 2.66 ± 0.50 | Predicted (pKa₁) | [2][3] |
| Solubility | Not Reported | See discussion below | |
| logP | Not Reported | See discussion below |
Acidity (pKa)
The predicted pKa of 2.66 is notably acidic for a carboxylic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms on the cyclobutane ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the proton. As a dicarboxylic acid, the molecule will have two distinct pKa values (pKa₁ and pKa₂). The first deprotonation (pKa₁) is expected to be significantly more acidic than that of a non-fluorinated analogue like cyclobutane-1,1-dicarboxylic acid. The second deprotonation (pKa₂) will be less favorable due to the electrostatic repulsion of removing a proton from an already negatively charged molecule. Understanding these pKa values is critical for predicting the compound's charge state at physiological pH (7.4), which in turn dictates its solubility, membrane permeability, and potential for ionic interactions with biological targets.
Solubility
While specific quantitative data is not available, the solubility profile can be inferred from the structure. The presence of two polar carboxylic acid groups suggests good solubility in polar, aqueous media, particularly at pH values above the pKa where the deprotonated and highly polar carboxylate form dominates.[4] However, the fluorinated hydrocarbon ring contributes a degree of non-polarity. It is known that for dicarboxylic acids, solubility in water tends to decrease as the carbon chain length increases.[5] Therefore, this compound is expected to be soluble in basic aqueous solutions and polar organic solvents.
Lipophilicity (logP)
The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. No experimental logP value is reported for this compound. The introduction of fluorine has a complex effect on lipophilicity. While highly electronegative, fluorine is not a strong hydrogen bond acceptor. The gem-difluoro group is often considered a "lipophilic hydrogen bond donor" bioisostere, capable of increasing lipophilicity compared to a corresponding ketone while introducing a strong dipole. This unique characteristic makes difluorocyclobutanes valuable motifs for creating compounds that are simultaneously polar and lipophilic, a desirable but often challenging profile to achieve in drug candidates.[1]
Anticipated Spectroscopic Profile
Detailed spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, the expected features can be reliably predicted.
-
¹H NMR: Two primary signals are expected: a multiplet for the four methylene protons (CH₂) on the cyclobutane ring, and a broad singlet for the two equivalent acidic protons of the carboxylic acids at a significantly downfield shift (>10 ppm).
-
¹³C NMR: Key signals would include the carboxyl carbons (~170-180 ppm), the quaternary carbon bearing the fluorine atoms (exhibiting a characteristic triplet due to C-F coupling), the quaternary carbon bearing the carboxyl groups, and the methylene carbons of the ring.
-
¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms.
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acids (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[6]
-
Mass Spectrometry: The exact mass is 180.0234 g/mol . High-resolution mass spectrometry should confirm this value. Common fragmentation patterns would involve the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (COOH).
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, standardized experimental protocols are paramount. The following outlines methodologies for determining key properties.
pKa Determination via Potentiometric Titration
This method provides an accurate measure of the acid dissociation constants.
Principle: The compound is dissolved in water and titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is monitored throughout the titration, and the pKa values correspond to the pH at the half-equivalence points.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~20-50 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin adding the standardized NaOH solution in small, precise increments using a burette.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The two inflection points indicate the equivalence points for the two carboxylic acid protons. The pH at the halfway point to the first equivalence point is pKa₁, and the pH at the point halfway between the first and second equivalence points is pKa₂.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination via Shake-Flask Method (OECD 105)
Principle: An excess amount of the solid is equilibrated with a solvent (e.g., water, buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Add an excess amount of the solid to a flask containing the test solvent (e.g., pH 7.4 phosphate buffer).
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant, and filter or centrifuge it to remove any suspended particles.
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Significance and Application in Drug Development
The make it a precursor to scaffolds with high potential in drug discovery.
-
Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This can block metabolic pathways that would otherwise deactivate a drug candidate.
-
Conformational Rigidity: The cyclobutane ring is a strained, rigid structure. Incorporating this motif into a larger molecule reduces its conformational flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1]
-
Modulation of ADME Properties: As discussed, the properties of acidity, solubility, and lipophilicity are fundamental to a drug's ADME profile. The ability to fine-tune these parameters through the use of fluorinated building blocks is a powerful tool for medicinal chemists.
Caption: Interplay of physicochemical properties and key ADME/T attributes.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for accessing novel chemical space. Its key physicochemical properties—notably its high acidity, conformational rigidity, and the unique electronic signature of the gem-difluoro group—provide a robust platform for designing next-generation therapeutics with improved metabolic stability and tailored ADME profiles. This guide serves as a foundational resource for scientists looking to leverage the strategic advantages of this and related fluorinated scaffolds in their research endeavors.
References
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.). Google Patents.
-
3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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3,3-Dichlorocyclobutane-1-carboxylic acid | C5H6Cl2O2 | CID 53439787 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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107496-54-8| Chemical Name : 3,3-Difluorocyclobutanecarboxylic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). University of Wisconsin-Milwaukee. Retrieved January 20, 2026, from [Link]
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A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (2025, July 10). ACS Publications. Retrieved January 20, 2026, from [Link]
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Dicarboxylic acid solubility : r/Mcat - Reddit. (2023, January 5). Reddit. Retrieved January 20, 2026, from [Link]
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Solubilities of Dicarboxylic Acids in Water | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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3,3-difluorocyclobutane-1,1-dicarboxylic acid crystal structure
An In-Depth Technical Guide to the Prospective Crystal Structure Determination of 3,3-difluorocyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated carbocycles are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability.[1][2] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group and influence local electronics. While the crystal structure of this compound has not been publicly reported, its determination is a critical step in understanding its three-dimensional conformation, intermolecular interactions, and potential as a scaffold in drug design. This guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound using single-crystal X-ray diffraction.
Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery
Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1] Their puckered structure provides a three-dimensional framework that can be exploited to orient pharmacophoric groups in a desirable manner for target binding.[3] The introduction of fluorine atoms can further modulate a molecule's properties, including:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging a drug's half-life.
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.
-
Lipophilicity and pKa: The high electronegativity of fluorine can alter a molecule's lipophilicity and the acidity of nearby functional groups, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]
This compound is a particularly interesting target for structural studies due to the presence of two carboxylic acid moieties, which can act as hydrogen bond donors and acceptors, and the gem-difluoro group on the cyclobutane ring. A detailed understanding of its crystal structure would provide invaluable insights for the rational design of novel therapeutics.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar fluorinated cyclobutanes.[5] The proposed pathway begins with the deoxofluorination of a commercially available cyclobutanone derivative.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate [5]
-
Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a deoxofluorinating agent, such as (diethylamino)sulfur trifluoride (DAST) or a safer alternative like Morph-DAST, portionwise while maintaining the temperature at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis to this compound [7]
-
Dissolve the purified diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate in a mixture of methanol (MeOH) and water.
-
Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature. The reaction can be gently heated to facilitate hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound as a solid.
Crystal Growth and Mounting
The successful determination of a crystal structure is contingent upon obtaining high-quality single crystals.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the solubility of the purified compound.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a less polar solvent in which the compound is insoluble. The vapor of the less polar solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Crystal Selection and Mounting:
-
Examine the resulting crystals under a microscope. Select a well-formed, transparent crystal with sharp edges and no visible defects.
-
Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).
-
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]
Caption: A generalized workflow for crystal structure determination.
Experimental Protocol: Data Collection and Structure Solution[10][11]
-
Data Collection:
-
Mount the goniometer head with the crystal onto the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
Scale and merge the data to create a final reflection file.
-
-
Structure Solution:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the phase problem to obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
-
Validation:
-
Validate the final crystal structure using software such as PLATON and by generating a Crystallographic Information File (CIF) for submission to crystallographic databases.
-
Expected Structural Features and Data Presentation
While the precise crystal structure is unknown, several features can be anticipated:
-
Hydrogen Bonding: The two carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended networks.
-
Cyclobutane Conformation: The cyclobutane ring is likely to adopt a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituents will be key structural details.
-
Intermolecular Interactions: In addition to hydrogen bonding, other interactions such as C-F···H-C and C-F···F-C contacts may be present, influencing the crystal packing.
The final crystallographic data should be summarized in a clear and concise table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C₆H₆F₂O₄ |
| Formula weight | 180.11 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | 90 |
| β (°) | To be determined |
| γ (°) | 90 |
| Volume (ų) | To be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
| Goodness-of-fit | To be determined |
Conclusion
The determination of the crystal structure of this compound would provide fundamental insights into its solid-state conformation and intermolecular interactions. This information is crucial for understanding its potential as a building block in drug discovery and for the rational design of new molecules with tailored properties. The protocols outlined in this guide provide a comprehensive framework for achieving this goal, from chemical synthesis to final structural analysis.
References
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ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 20). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Oreate AI Blog. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]
-
University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
Oak Ridge National Laboratory Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
-
MDPI. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]
-
Taylor & Francis Online. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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The Genesis of a Key Fluorinated Scaffold: A Technical Chronicle of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
For Immediate Release
An in-depth guide for researchers, scientists, and drug development professionals on the discovery and history of 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a pivotal building block in modern medicinal chemistry.
Introduction: The Rise of Fluorinated Cyclobutanes
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, gem-difluorinated cyclobutanes have emerged as particularly valuable scaffolds. Their rigid, three-dimensional structure, combined with the unique electronic properties of the difluoromethylene group, provides a powerful tool for medicinal chemists to optimize drug candidates. This guide delves into the history and synthesis of a key progenitor of this class: this compound.
The Early Synthetic Landscape: A Foundation in Cyclobutanone Chemistry
The story of this compound is intrinsically linked to the synthesis of its key precursor, a 3-oxocyclobutane-1,1-dicarboxylate. Early routes to this cyclobutanone core were established through the principles of malonic ester synthesis.
A foundational approach involves the alkylation of a dialkyl malonate, such as diisopropyl malonate, with a suitable three-carbon electrophile. A well-documented method utilizes 1,3-dibromo-2,2-dimethoxypropane for this purpose[1]. The reaction, typically carried out in the presence of a base like potassium tert-butoxide in a solvent such as N,N-dimethylformamide (DMF), proceeds via a double nucleophilic substitution to form the cyclobutane ring[2].
Subsequent acidic hydrolysis of the dimethoxy ketal unmasks the ketone functionality, yielding the desired dialkyl 3-oxocyclobutane-1,1-dicarboxylate[3][4][5]. This ketone serves as the critical branching point for the introduction of the gem-difluoro moiety.
Caption: Synthesis of the Key Ketone Precursor.
The Dawn of a Difluorinated Scaffold: Deoxofluorination
With a reliable route to the cyclobutanone precursor established, the critical step of introducing the gem-difluoro group came into focus. This transformation is achieved through deoxofluorination, a reaction that replaces a carbonyl oxygen with two fluorine atoms.
Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have proven effective for this purpose[6][7][8][9][10]. The reaction proceeds by activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions to form a gem-difluoroalkane.
The successful deoxofluorination of dialkyl 3-oxocyclobutane-1,1-dicarboxylate yields diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, the direct precursor to the target dicarboxylic acid[11].
The Final Step: Unveiling the Dicarboxylic Acid
The conversion of the diethyl ester to the final this compound is accomplished through standard ester hydrolysis. Treatment with a strong base, such as sodium hydroxide in a mixture of methanol and water, followed by acidic workup, effectively cleaves the ester groups to reveal the dicarboxylic acid[12].
Caption: Final Steps to the Target Dicarboxylic Acid.
Evolution to a More Practical Monocarboxylic Acid: The Dolbier and Pfizer Syntheses
While the dicarboxylic acid is a valuable intermediate, for many applications in medicinal chemistry, the corresponding monocarboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid, is often the desired building block. This can be obtained via the decarboxylation of the dicarboxylic acid.
An early, though less practical, synthesis of a related monofunctionalized difluorocyclobutane was reported by Dolbier. This route was based on a [2+2] cycloaddition reaction. However, a more efficient and scalable synthesis of 3,3-difluorocyclobutane-1-carboxylic acid was later developed by researchers at Pfizer, which circumvented the need for the dicarboxylic acid intermediate and avoided the use of hazardous reagents[13].
Experimental Protocols
Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
This procedure is adapted from established methods for the synthesis of the cyclobutanone precursor.
Materials:
-
Diisopropyl malonate
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
2,2-dimethoxy-1,3-dibromopropane
-
Water
-
n-Heptane
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing DMF and potassium tert-butoxide, cooled in an ice bath, a solution of diisopropyl malonate in DMF is added dropwise at -5°C.
-
After the addition is complete, the mixture is warmed to 20°C and stirred for 1 hour.
-
2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is stirred for an additional hour.
-
The reaction is heated to 140°C and maintained for 4 days.
-
After cooling, half of the DMF is removed by evaporation.
-
Water is added, and the mixture is extracted with n-heptane.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product[2].
Hydrolysis to this compound
The following is a general procedure for the hydrolysis of the diethyl ester.
Materials:
-
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
-
Sodium hydroxide
-
Methanol
-
Water
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
-
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide in water.
-
The mixture is stirred at room temperature for several hours.
-
The methanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated hydrochloric acid.
-
The product is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to afford this compound[12].
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | C₁₀H₁₄F₂O₄ | 236.21 |
| This compound | C₆H₆F₂O₄ | 180.11 |
Conclusion
The development of synthetic routes to this compound represents a significant advancement in the field of fluorine chemistry. From its origins in classical malonic ester chemistry to the application of modern deoxofluorination reagents, the journey to this valuable building block showcases the ingenuity and perseverance of synthetic chemists. The availability of this and related monofunctionalized derivatives has provided medicinal chemists with a powerful tool to enhance the properties of drug candidates, underscoring the enduring importance of fundamental synthetic research in the advancement of medicine.
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Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). Retrieved January 20, 2026, from [Link]
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Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. (n.d.). Retrieved January 20, 2026, from [Link]
- A Safer, More Convenient, and Scalable Preparation of gem-Difluoride Compounds from the Corresponding Benzophenones. (2007). Organic Syntheses, 84, 273.
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Conformational Landscape of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
The cyclobutane scaffold has emerged as a valuable motif in medicinal chemistry, offering a three-dimensional alternative to traditional planar structures.[1][2] The strategic introduction of fluorine atoms can further modulate the physicochemical properties of these scaffolds, influencing their conformation, metabolic stability, and biological activity.[3][4] This in-depth technical guide provides a comprehensive conformational analysis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a promising building block for novel therapeutics. By integrating foundational principles of stereochemistry with advanced spectroscopic and computational methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of steric and electronic effects that govern the puckered nature of the cyclobutane ring and the orientation of its functional groups.
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery
The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased appreciation for three-dimensional molecular architectures. Cyclobutane derivatives, in particular, offer a rigid and well-defined scaffold that can effectively mimic and improve upon existing drug candidates.[2][5] Their inherent ring strain, a combination of angle and torsional strain, dictates their unique chemical reactivity and conformational behavior.[6][7]
The introduction of fluorine, the most electronegative element, into organic molecules can have profound effects on their properties.[8][9] In the context of cyclobutane rings, geminal difluorination at the 3-position, as seen in our target molecule, is anticipated to significantly influence the ring's puckering and the energetic landscape of its conformers. Furthermore, the 1,1-dicarboxylic acid moiety provides crucial points for molecular interactions and further synthetic elaboration. Understanding the conformational preferences of this compound is therefore paramount for its rational application in drug design.
The Puckered World of Cyclobutane: A Tale of Two Conformations
Unlike its planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[10] To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[10][11] This puckering, however, comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate further from the ideal 90 degrees of a perfect square. The equilibrium geometry is a delicate balance between these opposing forces.[12]
The puckering of the cyclobutane ring results in two primary conformations that are in rapid equilibrium at room temperature: the "axial" and "equatorial" puckered states, analogous to the chair and boat conformations of cyclohexane. In substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different energetic stabilities.
Diagram 1: Puckered Conformations of a Substituted Cyclobutane
Caption: Interconversion between axial and equatorial conformers of a monosubstituted cyclobutane.
Decoding the Conformational Preferences of this compound
The conformational landscape of this compound is dictated by the interplay of the steric and electronic effects of the gem-difluoro and dicarboxylic acid groups.
The Influence of the Gem-Difluoro Group
The two fluorine atoms at the C3 position will have a significant impact on the ring's puckering. The strong C-F bonds are highly polarized, leading to dipole-dipole interactions that can influence conformational stability.[8] Furthermore, the electronegativity of fluorine can affect the bond lengths and angles within the cyclobutane ring. It is anticipated that the gem-difluoro substitution will favor a puckered conformation to minimize unfavorable electrostatic interactions.
The Role of the 1,1-Dicarboxylic Acid Moiety
The two carboxylic acid groups at the C1 position introduce considerable steric bulk. In a puckered conformation, one carboxylic acid group will occupy an axial-like position while the other will be in an equatorial-like position. Intramolecular hydrogen bonding between the two carboxylic acid groups is a possibility and could play a significant role in stabilizing a particular conformation. The crystal structure of the closely related 1,1-cyclobutanedicarboxylic acid reveals a puckered ring, with the two carboxyl groups oriented to facilitate intermolecular hydrogen bonding in the solid state.[13]
Predicted Conformational Equilibrium
Based on the analysis of related structures, it is hypothesized that this compound will exist predominantly in a puckered conformation. The energetic difference between the two possible puckered conformers (where the ring puckers towards or away from the dicarboxylic acid groups) is expected to be small, leading to a dynamic equilibrium in solution.
Experimental and Computational Workflow for Conformational Analysis
A synergistic approach combining experimental spectroscopic techniques and computational modeling is essential for a thorough conformational analysis.
Diagram 2: Integrated Workflow for Conformational Analysis
Caption: A comprehensive workflow for the conformational analysis of the target molecule.
Synthesis of this compound
A practical, multi-gram scale synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported.[14][15][16] A similar synthetic strategy can be adapted to produce the dicarboxylic acid derivative. One plausible route involves the hydrolysis of a suitable precursor such as diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Experimental Protocol: Synthesis
-
Ester Hydrolysis: Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is dissolved in a mixture of methanol and aqueous sodium hydroxide.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid.
-
Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and conformation in solution.[17][18][19][20]
-
¹H NMR: The proton spectrum will provide information about the chemical environment and coupling constants of the protons on the cyclobutane ring. The magnitude of the vicinal coupling constants (³JHH) can be related to the dihedral angles via the Karplus equation, offering insights into the ring's pucker.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.
-
¹⁹F NMR: As a 100% naturally abundant nucleus with a wide chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment.[21] The fluorine spectrum will be crucial for confirming the presence of the gem-difluoro group and may provide additional conformational information through coupling to protons.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing direct evidence for the relative orientations of substituents in the dominant conformation.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch. Evidence of intramolecular hydrogen bonding may be observed as a shift in the O-H stretching frequency.
Computational Modeling
Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations can provide detailed information about the geometries and relative energies of different conformers.
Computational Protocol: DFT Analysis
-
Conformer Generation: Build initial 3D structures of the possible puckered conformations of this compound.
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Energy Comparison: Compare the relative electronic and Gibbs free energies of the conformers to predict their relative populations at a given temperature.
Table 1: Predicted Relative Energies and Key Geometric Parameters of Conformers
| Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | C1-C2-C3-C4 Dihedral Angle (°) |
| Puckered-1 | 0.00 (hypothesized) | ~20-30 | TBD |
| Puckered-2 | TBD | ~20-30 | TBD |
| Planar (Transition State) | > 5.0 (estimated) | 0 | 0 |
Note: TBD (To Be Determined) values would be populated from the results of the DFT calculations.
Conclusion and Future Directions
The conformational analysis of this compound reveals a molecule with a rich stereochemical landscape. The interplay between the gem-difluoro and dicarboxylic acid substituents on the puckered cyclobutane ring presents a fascinating case study in modern physical organic chemistry. The integrated experimental and computational workflow outlined in this guide provides a robust framework for elucidating the dominant conformations and the energetic barriers to their interconversion.
A thorough understanding of the conformational preferences of this molecule is a critical first step in its application as a building block in drug discovery. Future work should focus on the synthesis of derivatives and their co-crystallization with target proteins to validate the predicted conformational behavior and to guide the design of next-generation therapeutics.
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thermal stability of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
An In-depth Technical Guide to the Thermal Stability of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, providing a unique conformational constraint. When coupled with a gem-dicarboxylic acid functionality, as in this compound, this scaffold presents intriguing possibilities for the design of novel therapeutics and advanced materials. However, the successful application of this molecule in drug development and manufacturing hinges on a thorough understanding of its chemical and physical stability, paramount among which is its thermal stability.
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the . As a senior application scientist, this document is structured to not only present established principles but also to provide the causal reasoning behind experimental design and data interpretation, empowering researchers to confidently assess the thermal properties of this and related compounds.
Theoretical Framework for Thermal Stability
The is primarily governed by two key structural features: the gem-dicarboxylic acid group and the gem-difluoro substitution on the cyclobutane ring.
Primary Decomposition Pathway: Decarboxylation of a Gem-Dicarboxylic Acid
Geminal dicarboxylic acids, also known as malonic acid derivatives, are known to undergo thermal decarboxylation.[3][4] This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO2) upon heating, yielding a monocarboxylic acid.[5][6] The generally accepted mechanism proceeds through a cyclic, six-membered transition state, which facilitates the concerted bond cleavage and formation, leading to an enol intermediate that subsequently tautomerizes to the more stable carboxylic acid.[3]
The key takeaway for this compound is that its primary thermal decomposition pathway is highly likely to be the loss of a single CO2 molecule to form 3,3-difluorocyclobutanecarboxylic acid.[6][7]
Caption: Proposed decarboxylation mechanism.
The Influence of Fluorine on Thermal Stability
The presence of fluorine atoms in an organic molecule generally enhances its thermal stability.[8] This is attributed to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[9] In the case of this compound, the two fluorine atoms are expected to have a stabilizing effect on the cyclobutane ring. Fluorination is known to stabilize the highest occupied molecular orbital (HOMO) levels of compounds, leading to greater stability against oxidation and thermal degradation.[10]
Therefore, it is hypothesized that this compound will exhibit a higher decomposition temperature compared to its non-fluorinated analog, cyclobutane-1,1-dicarboxylic acid.
Experimental Determination of Thermal Stability
A robust assessment of thermal stability requires empirical data. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide detailed, self-validating protocols for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Experimental Protocol for TGA
-
Instrument Preparation and Calibration:
-
Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. A clean platinum or alumina crucible is typically used.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative decomposition.
-
Heating Rate: A standard heating rate is 10 °C/min. This rate provides a good balance between resolution and experimental time.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition, for instance, 400 °C.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Quantify the mass loss. For the expected decarboxylation, the mass loss should correspond to the molar mass of CO₂ (44.01 g/mol ) relative to the initial molar mass of the compound (180.09 g/mol ), which is approximately 24.4%.
-
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An In-depth Technical Guide to the Solubility of 3,3-difluorocyclobutane-1,1-dicarboxylic Acid
This guide provides a comprehensive overview of the solubility characteristics of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into its expected behavior in various solvent systems.
Introduction: The Significance of Solubility in Drug Discovery
This compound is a unique molecular scaffold of increasing interest in medicinal chemistry. The rigid cyclobutane ring, substituted with gem-difluoro groups and two carboxylic acid moieties, presents a fascinating case study in solubility. Understanding and quantifying the solubility of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide serves as a practical resource for scientists working with this and structurally related molecules.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a delicate balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent (solvation energy).
Several key molecular features of this compound influence its solubility profile:
-
Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This suggests a high affinity for polar, protic solvents that can engage in hydrogen bonding, such as water, alcohols, and acetic acid.
-
Polarity: The presence of four highly electronegative fluorine atoms and four oxygen atoms imparts significant polarity to the molecule. Following the "like dissolves like" principle, polar solvents are expected to be more effective at solvating this molecule than non-polar solvents.[1][2]
-
Crystal Packing and the "Odd-Even" Effect: The rigidity of the cyclobutane ring and the potential for strong intermolecular hydrogen bonding in the solid state can lead to a stable crystal lattice with high lattice energy, which would decrease solubility. Research on dicarboxylic acids has shown an "odd-even" effect, where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-carbon counterparts due to more efficient crystal packing.[3] While our target molecule has a cyclic core, the principles of intermolecular interactions and packing efficiency remain critical.
-
Fluorine Substitution: The gem-difluoro group can influence solubility in complex ways. While increasing polarity, the fluorine atoms are also lipophilic and can affect how the molecule interacts with both polar and non-polar solvents. Theoretical models like the polarizable continuum model (PCM) can be employed to predict the solubility of fluorinated compounds.[4]
Experimental Determination of Solubility: A Step-by-Step Approach
Accurate determination of solubility requires robust experimental design. The following protocols provide a framework for both qualitative and quantitative assessment.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Calibrated micropipettes
-
Glass vials with screw caps
Qualitative Solubility Assessment
This initial screening provides a rapid overview of solubility in various solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small test tube or vial.
-
Add 1 mL of the chosen solvent.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Protocol:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol) for HPLC standard curve generation.
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different test solvent.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC standard curve.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mol/L.
Experimental Workflow for Quantitative Solubility Determination
Sources
The Ascendancy of Fluorinated Cyclobutanes: A Technical Guide for Drug Discovery and Beyond
Foreword: The Allure of a Strained Ring
In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties is relentless. Among these, the fluorinated cyclobutane motif has emerged as a uniquely powerful building block. The inherent ring strain of the cyclobutane core, combined with the profound electronic influence of fluorine, creates a synergistic effect that unlocks desirable pharmacological and material characteristics. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated cyclobutane derivatives, offering both foundational knowledge and actionable protocols for researchers at the forefront of innovation.
Strategic Synthesis of Fluorinated Cyclobutanes: Navigating the Energetic Landscape
The construction of the four-membered ring of cyclobutane is an energetically demanding process due to significant angle and torsional strain. The introduction of fluorine adds another layer of complexity, necessitating carefully chosen synthetic strategies. This section delves into the principal methods for accessing these valuable scaffolds, elucidating the mechanistic underpinnings of each approach.
[2+2] Photocycloaddition: A Light-Driven Pathway to the Cyclobutane Core
Photochemical [2+2] cycloaddition stands as a cornerstone for the formation of the cyclobutane ring. This method involves the light-induced reaction of two olefinic components to form a cyclobutane ring in a single, concerted step.[1] The stereochemical outcome of the reaction is often dictated by the Woodward-Hoffmann rules, providing a degree of predictability.
The reaction is particularly valuable for accessing a diverse range of substituted cyclobutanes. For instance, the cycloaddition of fluoroalkenes with various alkenes can directly introduce fluorine into the cyclobutane skeleton. The reaction is typically carried out under UV irradiation, often in the presence of a photosensitizer.[2]
Caption: Generalized workflow for [2+2] photochemical cycloaddition.
Experimental Protocol: Photochemical [2+2] Cycloaddition of a Fluoroalkene [3]
-
Reaction Setup: In a quartz reaction vessel, dissolve the fluoroalkene (1.0 equiv) and the alkene partner (1.2 equiv) in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.1 M. If a photosensitizer (e.g., benzophenone or thioxanthone) is required, add it at a concentration of 10-20 mol%.[3]
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (typically room temperature). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired fluorinated cyclobutane derivative.
Nucleophilic Fluorination: A Versatile Approach to C-F Bond Formation
Nucleophilic fluorination is a widely employed strategy for introducing fluorine into a pre-formed cyclobutane ring. This method relies on the displacement of a suitable leaving group by a fluoride ion source. Common fluorinating agents include diethylaminosulfur trifluoride (DAST), tetrabutylammonium fluoride (TBAF), and potassium fluoride (KF).[4]
The choice of fluorinating agent and reaction conditions is critical and depends on the substrate's reactivity and the desired stereochemical outcome. For instance, the fluorination of a cyclobutanol with DAST often proceeds with inversion of configuration.[4]
Caption: General scheme for nucleophilic fluorination of a cyclobutane precursor.
Experimental Protocol: Deoxyfluorination of a Cyclobutanol using DAST [4]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the cyclobutanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the fluorinated cyclobutane.
Synthesis of Key Building Blocks: 3-Fluorocyclobutanecarboxylic Acid
The synthesis of functionalized fluorinated cyclobutanes often begins with readily available starting materials. A key intermediate is 3-fluorocyclobutanecarboxylic acid, which can be prepared from 3-oxocyclobutanecarboxylic acid.[5][6]
Caption: Synthetic route to 3-fluorocyclobutanecarboxylic acid.
Physicochemical Properties: The Impact of Fluorine on a Strained Scaffold
The introduction of fluorine into the cyclobutane ring dramatically alters its physicochemical properties, making these derivatives highly attractive for drug design. Key parameters such as lipophilicity (LogP) and acidity/basicity (pKa) are significantly modulated.
| Compound Type | Substitution Pattern | LogP (Experimental) | pKa (Experimental) | Reference(s) |
| Cyclobutylamine | 3-Fluoro (cis) | - | ~8.8 | [6] |
| Cyclobutylamine | 3-Fluoro (trans) | - | ~8.8 | [6] |
| Cyclobutylamine | Non-fluorinated | - | ~9.6 | [6] |
| Cyclobutanecarboxylic Acid | 3-Fluoroalkyl (cis/trans) | Varies | Lowered vs. non-fluorinated | [7] |
| Phenyl-Cyclobutane | 1-CF3 | 3.61 | - | [8] |
| Phenyl-Cyclobutane | tert-Butyl | 3.44 | - | [8] |
Table 1: Comparison of Physicochemical Properties of Fluorinated and Non-fluorinated Cyclobutane Derivatives.
The electron-withdrawing nature of fluorine generally leads to a decrease in the pKa of nearby acidic or basic functional groups.[9] For instance, 3-fluorocyclobutylamines are less basic (pKa ≈ 8.8) than their non-fluorinated counterparts (pKa ≈ 9.6).[6]
The effect on lipophilicity is more nuanced and depends on the specific substitution pattern and the overall molecular context. While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond, which can lead to a decrease in van der Waals interactions and, in some cases, a reduction in lipophilicity. However, the introduction of a trifluoromethyl group often increases lipophilicity.[8]
Applications in Drug Discovery and Materials Science: Harnessing Unique Properties
The distinct properties of fluorinated cyclobutanes have led to their increasing use in both medicinal chemistry and materials science.
Medicinal Chemistry: Bioisosteric Replacement and Conformational Rigidity
In drug design, the cyclobutane ring serves as a rigid scaffold that can lock in a specific conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.[9] Fluorination further refines the molecule's properties, such as metabolic stability and membrane permeability.
A particularly powerful application is the use of fluorinated cyclobutane moieties as bioisosteres for common chemical groups. For example, the 1-(trifluoromethyl)cyclobutyl group has been successfully employed as a bioisostere for the bulky and lipophilic tert-butyl group.[10][11] This substitution can maintain or even improve biological activity while enhancing metabolic stability.[8]
Case Study: Kinase Inhibitors
The rigid nature of the cyclobutane ring makes it an attractive scaffold for the design of kinase inhibitors, where precise positioning of pharmacophoric groups is crucial for activity. The introduction of fluorine can further modulate the inhibitor's properties, such as its interaction with the ATP binding site and its overall pharmacokinetic profile.
Materials Science: Liquid Crystals
The unique shape and polarity of fluorinated cyclobutane derivatives make them promising candidates for the design of novel liquid crystalline materials. The rigid cyclobutane core can contribute to the formation of ordered mesophases, while the polar C-F bonds can influence the dielectric anisotropy of the material, a key property for display applications.
Conclusion and Future Outlook
Fluorinated cyclobutane derivatives represent a rapidly evolving class of compounds with significant potential in drug discovery, materials science, and beyond. The synthetic methodologies for their preparation are becoming increasingly sophisticated, allowing for the construction of complex and stereochemically defined structures. As our understanding of the intricate interplay between the strained cyclobutane ring and the powerful electronic effects of fluorine continues to grow, we can expect to see the emergence of even more innovative applications for these remarkable molecules. The continued development of efficient and selective synthetic methods will be crucial for unlocking the full potential of this exciting area of chemical research.
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Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Grygorenko, O. O., et al. (2023). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]
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Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed. [Link]
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Grygorenko, O. O., et al. (2023). Unique fluoroalkyl substituents. A tert-butyl group and its analogues: a CF 3 -cyclopropane substituent (previous study) and a CF 3 -cyclobutane substituent (this work). ResearchGate. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Grygorenko, O. O., et al. (2023). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]
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Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]
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Grygorenko, O. O., et al. (2023). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. [Link]
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Kapat, K., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]
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Fray, M. J., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. [Link]
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Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]
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Park, J. D., & Lacher, J. R. (1961). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. [Link]
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Fray, M. J., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]
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Fray, M. J., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. [Link]
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Sivaguru, J., & Ramamurthy, V. (2022). [2 + 2] photocycloaddition. SpringerLink. [Link]
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Haufe, G., et al. (2009). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
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de Souza, M. V. N. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]
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Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]
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Organic Syntheses. (2022). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Organic Syntheses Procedure. [Link]
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Demchuk, O. P., et al. (2023). Some known fluorinated cyclobutane‐containing amino acids. ResearchGate. [Link]
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Ritter, T., et al. (2018). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. [Link]
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Mondal, R., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
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AK Lectures. (2014, July 12). Photochemical (2+2) Cycloaddition Example [Video]. YouTube. [Link]
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Kim, D., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. [Link]
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Sarkar, D., et al. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]
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Baxendale, I. R., et al. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. [Link]
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Yanai, H., et al. (2021). Some examples of experimentally reported fluorinated cyclohexanes. The... ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: gem-Difluorocyclobutane Derivatives as Building Blocks for Novel High-Performance Materials
Introduction: The Strategic Advantage of the gem-Difluorocyclobutane Moiety
In the relentless pursuit of advanced materials with tailored properties, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a powerful tool. The gem-difluorocyclobutane unit, in particular, offers a unique constellation of characteristics that make it an exceptionally valuable building block for the next generation of high-performance polymers. The replacement of a methylene group with a difluoromethylene group introduces minimal steric hindrance while profoundly altering the electronic properties of the molecule. This imparts enhanced thermal stability, chemical resistance, and a low surface energy to the resulting materials.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of gem-difluorocyclobutane derivatives, specifically focusing on the synthesis of key monomers and their subsequent polymerization to create novel polyesters with enhanced properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the expected material properties, all grounded in authoritative scientific literature.
Monomer Synthesis: Crafting the Fluorinated Core
The cornerstone of creating polymers featuring the gem-difluorocyclobutane unit is the efficient synthesis of suitable difunctional monomers. Here, we detail the multigram-scale synthesis of (3,3-difluorocyclobutane-1,1-diyl)dimethanol, a key diol monomer for polyester synthesis.[2]
Protocol 1: Synthesis of (3,3-Difluorocyclobutane-1,1-diyl)dimethanol
This protocol outlines a two-step process starting from the commercially available Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.
Step 1: Deoxofluorination to Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate
-
Rationale: This step introduces the key gem-difluoro group via deoxofluorination of a ketone precursor. Morpholinosulfur trifluoride (Morph-DAST) is a commonly used and effective reagent for this transformation.
-
Procedure:
-
In a suitable reaction vessel, dissolve Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Morph-DAST (2.4 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Slowly quench the reaction by adding it to a cold (0 °C) saturated aqueous solution of sodium carbonate (Na₂CO₃).
-
Separate the organic layer and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.[2]
-
Step 2: Reduction to (3,3-Difluorocyclobutane-1,1-diyl)dimethanol
-
Rationale: The dicarboxylate is reduced to the corresponding diol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to provide the desired monomer for polycondensation.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF dropwise to the stirred suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield (3,3-difluorocyclobutane-1,1-diyl)dimethanol as a colorless solid.[2]
-
Polymerization: Constructing High-Performance Polyesters
The synthesized (3,3-difluorocyclobutane-1,1-diyl)dimethanol can be utilized in polycondensation reactions with various dicarboxylic acids or their derivatives to produce a range of novel polyesters. The following protocol provides a general method for the synthesis of a polyester from this fluorinated diol and a standard dicarboxylic acid, such as adipic acid.
Protocol 2: Melt Polycondensation of (3,3-Difluorocyclobutane-1,1-diyl)dimethanol with Adipic Acid
-
Rationale: Melt polycondensation is a common and effective method for synthesizing polyesters. This two-stage process, involving an initial esterification followed by a higher temperature, vacuum-driven polycondensation, is designed to achieve high molecular weight polymers. A catalyst, such as titanium(IV) butoxide, is used to accelerate the reaction.
-
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with equimolar amounts of (3,3-difluorocyclobutane-1,1-diyl)dimethanol and adipic acid.
-
Add a catalytic amount of titanium(IV) butoxide (approx. 0.1 mol% relative to the diacid).
-
Heat the mixture under a slow stream of inert gas (e.g., nitrogen) to 180-200 °C with continuous stirring.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240 °C.
-
Continue the reaction under high vacuum and elevated temperature for 4-6 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting solid polyester can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in a non-solvent (e.g., methanol).
-
-
Visualization of the Synthetic Workflow
The following diagrams illustrate the key synthetic steps from the starting material to the final polymer.
Caption: Synthesis of the Diol Monomer.
Caption: Polycondensation to Fluorinated Polyester.
Expected Properties of gem-Difluorocyclobutane Containing Polyesters
The incorporation of the gem-difluorocyclobutane moiety is anticipated to significantly enhance the properties of the resulting polyesters compared to their non-fluorinated aliphatic counterparts.
| Property | Expected Outcome | Rationale |
| Thermal Stability | Increased glass transition temperature (Tg) and decomposition temperature (Td). | The high bond energy of the C-F bond imparts greater thermal stability to the polymer backbone.[3] |
| Chemical Resistance | Improved resistance to a wider range of solvents and chemical agents. | The fluorine atoms create a more electron-deficient and less polarizable polymer chain, reducing its susceptibility to chemical attack.[4] |
| Mechanical Properties | Potentially increased tensile strength and modulus. | The rigid cyclobutane ring can enhance the stiffness of the polymer chain, leading to improved mechanical performance.[5] |
| Optical Properties | High transparency and low yellowness index. | The introduction of fluorine can lead to polymers with improved optical clarity.[6] |
| Surface Properties | Low surface energy, leading to hydrophobicity and oleophobicity. | The presence of fluorine atoms at the surface lowers the surface energy of the material.[7] |
Applications and Future Outlook
The unique combination of properties imparted by the gem-difluorocyclobutane unit opens up a wide range of potential applications for these novel polyesters. In the field of drug development , these polymers could be utilized as advanced drug delivery vehicles, where their chemical inertness and tunable degradation rates would be highly advantageous. In materials science , they are promising candidates for high-performance coatings, films, and engineering plastics that require exceptional thermal and chemical resistance. Furthermore, their unique dielectric properties may make them suitable for applications in advanced electronics.
The protocols and data presented in these application notes serve as a foundational guide for the exploration of gem-difluorocyclobutane-based materials. Further research into copolymerization with other monomers and the synthesis of other functionalized gem-difluorocyclobutane building blocks will undoubtedly lead to an even broader array of materials with precisely tailored properties for a multitude of advanced applications.
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Grygorenko, O. O., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Angewandte Chemie International Edition, 60(28), 15485-15490. Available at: [Link]
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Demchuk, O. P., & Grygorenko, O. O. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]
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Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Available at: [Link]
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Grygorenko, O. O., et al. (2021). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 2021(8), 1236-1245. Available at: [Link]
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Moyori, T., Tang, T., & Takasu, A. (2012). Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. Biomacromolecules, 13(5), 1240-1243. Available at: [Link]
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Sci-Hub. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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Lamb, J. R., et al. (2020). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization of α,ω-Enol Ethers. ACS Macro Letters, 9(11), 1608-1613. Available at: [Link]
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Takasu, A., Takemoto, A., & Hirabayashi, T. (2006). Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. Biomacromolecules, 7(1), 6-9. Available at: [Link]
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Maniar, D., et al. (2021). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules, 22(10), 4277-4287. Available at: [Link]
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Wang, Y., et al. (2023). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 15(23), 4591. Available at: [Link]
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Velmathi, S., Nagahata, R., & Takeuchi, K. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Polymer Journal, 39(8), 841-844. Available at: [Link]
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Wang, J., et al. (2017). Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties. Polymers, 9(7), 305. Available at: [Link]
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Takasu, A., et al. (2007). Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. Macromolecules, 40(24), 8612-8617. Available at: [Link]
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The Essential Chemical Industry. (n.d.). Polyesters. Retrieved from [Link]
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Vasile, C., & Pamfil, D. (2022). Special Features of Polyester-Based Materials for Medical Applications. Polymers, 14(19), 4159. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Derivatization of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Moiety
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The gem-difluoromethylene group (CF₂) is of particular interest as a lipophilic bioisostere for carbonyl groups, ethers, and other functionalities, capable of enhancing metabolic stability, binding affinity, and membrane permeability.[1] The 3,3-difluorocyclobutane ring system embeds this valuable motif within a conformationally restricted, sp³-rich framework, providing a unique vector for exploring chemical space in drug discovery.
3,3-Difluorocyclobutane-1,1-dicarboxylic acid serves as a pivotal, albeit challenging, starting material. Its two carboxylic acid groups offer versatile handles for divergent synthesis, allowing for the creation of a wide array of functionalized building blocks. However, its nature as a gem-dicarboxylic acid also presents a propensity for decarboxylation under certain conditions, a chemical behavior that can be either a synthetic challenge or a strategic advantage.[2]
This guide provides a detailed exploration of key derivatization protocols for this compound, focusing on the underlying chemical principles and offering field-proven methodologies for synthesizing valuable downstream intermediates.
Mono-Decarboxylation: Accessing the Core Carboxylic Acid
The most fundamental transformation of a 1,1-dicarboxylic acid is the selective removal of one carboxyl group to yield the corresponding mono-acid. This is often the first strategic step, as 3,3-difluorocyclobutanecarboxylic acid is a widely used building block for introducing the entire fluorinated ring into a target molecule.[3][4][5] The reaction typically proceeds via thermal decarboxylation, where heating the dicarboxylic acid, often in a high-boiling solvent, leads to the loss of carbon dioxide.
Protocol 1: Thermal Decarboxylation to 3,3-Difluorocyclobutanecarboxylic Acid
This protocol describes the straightforward thermal decarboxylation of the title diacid. The stability of the gem-difluoro group allows for the relatively high temperatures required for this transformation.
Scientific Rationale: The mechanism involves the formation of a cyclic transition state, facilitated by the proximity of the two carboxyl groups. Upon heating, one carboxyl group protonates the alpha-carbon of the other, which then expels CO₂, forming an enol intermediate that tautomerizes to the final mono-acid product.
Materials:
-
This compound
-
High-boiling point solvent (e.g., Diphenyl ether, or neat if the substrate melts without decomposition)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature control
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reaction: Heat the flask carefully under an inert atmosphere (e.g., Nitrogen or Argon). If performing the reaction neat, increase the temperature gradually to just above the melting point of the diacid. If using a solvent, heat the mixture to reflux.
-
Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution (bubbling). TLC or ¹H NMR analysis of an aliquot can confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude 3,3-difluorocyclobutanecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene) or by silica gel chromatography to yield the pure product.[6]
Expected Outcome: This procedure typically affords the mono-acid in good to excellent yields, providing a stable, white solid product.[6]
Diesterification: Protecting and Activating the Carboxyl Groups
Converting the dicarboxylic acid to its corresponding diester is a crucial step for many subsequent transformations. The ester groups are less acidic, more soluble in organic solvents, and can be readily transformed into other functional groups. The Steglich esterification, using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is a highly effective method that proceeds under mild conditions.[7][8]
Protocol 2: DCC/DMAP-Mediated Synthesis of Dialkyl 3,3-Difluorocyclobutane-1,1-dicarboxylate
This protocol provides a reliable method for esterification that avoids the harsh acidic conditions of Fischer esterification, which could promote side reactions.
Scientific Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate in a process catalyzed by DMAP, which acts as a potent acyl transfer agent. The reaction is driven by the formation of the insoluble dicyclohexylurea (DCU) byproduct.[7]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol, Methanol) (2.2 - 3.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (2.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware and purification equipment
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Alcohol: Add the desired alcohol (2.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (2.2 eq) in anhydrous DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form.
-
Filtration: Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diester by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
| Reagent | Molar Eq. | Purpose |
| Diacid | 1.0 | Substrate |
| Alcohol | 2.2 - 3.0 | Ester source |
| DCC | 2.2 | Coupling agent |
| DMAP | 0.1 - 0.2 | Catalyst |
| DCM | - | Solvent |
Table 1: Reagents for Steglich Diesterification.
Diamidation: Synthesis of Versatile Amide Derivatives
The formation of diamides from the dicarboxylic acid opens pathways to a variety of structures with potential biological activity.[9] Direct amidation requires harsh conditions; therefore, a two-step approach involving activation of the carboxyl groups is preferred. One common method is conversion to the diacyl chloride followed by reaction with the desired amine.
Protocol 3: Diacyl Chloride Formation and Subsequent Amidation
This protocol offers a robust route to diamides via a reactive diacyl chloride intermediate.
Scientific Rationale: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acids into highly electrophilic acyl chlorides. These intermediates react rapidly and cleanly with primary or secondary amines to form stable amide bonds. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (2.5 eq)
-
Catalytic DMF (for oxalyl chloride)
-
Anhydrous solvent (e.g., DCM, Toluene)
-
Amine (2.5 eq)
-
Tertiary amine base (e.g., Triethylamine) (3.0 eq)
Step-by-Step Methodology:
Part A: Diacyl Chloride Synthesis
-
Setup: Suspend this compound (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes).
-
Reagent Addition: Add thionyl chloride (2.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the solution becomes clear and gas evolution ceases.
-
Isolation: Cool the mixture and remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The crude 3,3-difluorocyclobutane-1,1-dicarbonyl dichloride is often used directly in the next step.
Part B: Amidation
-
Setup: Dissolve the crude diacyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve the desired amine (2.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the cooled diacyl chloride solution with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting diamide by recrystallization or column chromatography.
Dihydroxymethylation: Reduction to the Diol
Reduction of both carboxylic acids to primary alcohols yields 3,3-difluoro-1,1-bis(hydroxymethyl)cyclobutane, a valuable precursor for creating spirocyclic compounds or other bifunctional building blocks.[1] This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LAH).
Protocol 4: LAH Reduction to 3,3-Difluoro-1,1-bis(hydroxymethyl)cyclobutane
This protocol must be performed with extreme caution due to the highly reactive nature of LAH.
Scientific Rationale: The hydride (H⁻) from LAH attacks the carbonyl carbon of the carboxylic acid (or more typically, its ester derivative for cleaner reactions). This process occurs twice for each carboxyl group, first forming an aldehyde intermediate which is immediately reduced to the alcoholate. An acidic workup is required to protonate the resulting dialkoxide to yield the diol.
Materials:
-
Dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 eq) (preferred starting material over the diacid)
-
Lithium aluminum hydride (LAH) (2.0 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution for quenching
-
Anhydrous ethyl acetate
-
Standard inert atmosphere glassware and workup equipment
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LAH (2.5 eq) in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the diester (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel. Caution: The reaction is exothermic and may evolve hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% NaOH (aq) (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing thoroughly with ethyl acetate.
-
Extraction & Concentration: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude diol can be purified by silica gel chromatography to yield the final product.
| Species | Purpose | Safety Note |
| LAH | Reducing Agent | Highly reactive with water/protic solvents. Handle under inert atmosphere. |
| Anhydrous THF | Solvent | Must be dry. Peroxides should be removed before use. |
| Fieser Workup | Quenching | Controls the exothermic quenching of excess LAH, producing easily filterable salts. |
Table 2: Key Components and Safety for LAH Reduction.
Conclusion
The derivatization of this compound provides access to a rich portfolio of chemical building blocks. Strategic application of decarboxylation, esterification, amidation, and reduction protocols allows researchers to unlock the synthetic potential of this valuable fluorinated scaffold. The protocols outlined herein provide a robust foundation for the synthesis of mono-acids, diesters, diamides, and diols, enabling the advancement of drug discovery programs and the development of novel chemical entities.
References
-
ResearchGate. (n.d.). Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks | Request PDF. Retrieved from [Link][10][11]
-
(2018). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry. [Link][1]
-
Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657–662. [Link][4][5]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link][7]
-
Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses, 58, 113. [Link][8]
-
Boruah, M., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(45), 30465-30477. [Link][9]
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. enamine.net [enamine.net]
- 4. Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid / Synthetic Communications, 2005 [sci-hub.box]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sci-Hub. Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks / Synthesis, 2018 [sci-hub.box]
- 11. researchgate.net [researchgate.net]
application of 3,3-difluorocyclobutane-1,1-dicarboxylic acid in peptide synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 3,3-difluorocyclobutane motif in modern peptide synthesis.
Introduction: Engineering Peptides with Fluorinated Diamondoids
The rational design of therapeutic peptides has shifted from mimicking nature to engineering molecules with fundamentally enhanced properties. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this paradigm, allowing for the precise modulation of a peptide's pharmacological profile.[1][2] Among the most powerful tools in the medicinal chemist's arsenal is fluorine, an element that, when strategically placed, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5]
This guide focuses on a particularly compelling structural motif: the 3,3-difluorocyclobutane core. Derived from precursors like 3,3-difluorocyclobutane-1,1-dicarboxylic acid, amino acids bearing this moiety serve as rigid, fluorinated "diamondoid" spacers. Their incorporation into a peptide backbone introduces significant conformational constraints, which can pre-organize the peptide into a bioactive conformation, enhancing receptor affinity and cell penetration.[6] Furthermore, the gem-difluoro group acts as a non-polar isostere for a carbonyl or ether linkage while simultaneously lowering the lipophilicity compared to a gem-dimethyl group, offering a unique strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][7]
This document serves as a comprehensive technical guide, providing the scientific rationale and detailed protocols for synthesizing the necessary building blocks and incorporating them into peptide sequences using standard solid-phase methodologies.
Part I: Synthesis of the Core Building Block
The journey from the precursor, this compound, or more commonly, the mono-acid, to a peptide-ready amino acid involves a multi-step chemical synthesis. The goal is to produce an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS). Below is a representative synthetic pathway starting from the more readily available 3,3-difluorocyclobutane carboxylic acid.
Synthetic Workflow for Fmoc-(3,3-difluorocyclobutyl)-glycine
Caption: A representative synthetic scheme for preparing an Fmoc-protected 3,3-difluorocyclobutane amino acid building block for SPPS.
Protocol: Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid
A practical, multi-gram synthesis has been developed to produce the key carboxylic acid intermediate, avoiding hazardous reagents like acrylonitrile.[3] This protocol is adapted from established literature.[3][8]
Step 1: Oxidation of 3-Methylenecyclobutane Carbonitrile
-
To a stirred solution of 3-methylenecyclobutane carbonitrile in a solvent mixture (e.g., CH2Cl2/MeCN/H2O), add a catalytic amount of Ruthenium(III) chloride (RuCl3).
-
Cool the mixture to 5-10 °C in an ice bath.
-
Slowly add Sodium periodate (NaIO4) portion-wise, maintaining the temperature below 20 °C. The reaction is exothermic.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution) and perform an aqueous workup.
-
Extract the product, 3-oxocyclobutane carbonitrile, with an organic solvent (e.g., dichloromethane), dry over MgSO4, and concentrate under reduced pressure.
Step 2: Fluorination
-
Dissolve the resulting ketone in anhydrous dichloromethane and cool to 0 °C under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).
-
Carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product, 3,3-difluorocyclobutane carbonitrile, with dichloromethane, dry, and concentrate under reduced pressure.
Step 3: Hydrolysis to Carboxylic Acid
-
Dissolve the crude 3,3-difluorocyclobutane carbonitrile in a mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at room temperature for 2 days, then heat to 60 °C for 4 hours to ensure complete hydrolysis.[3] Note: Immediate heating can lead to side products.
-
Cool the mixture, acidify to pH 1 with concentrated HCl, and extract the final product, 3,3-difluorocyclobutane carboxylic acid, with dichloromethane.
-
Dry the combined organic extracts and remove the solvent under vacuum to yield the product, which can be further purified by recrystallization or chromatography.
Part II: Physicochemical Impact on Peptide Scaffolds
The true value of the 3,3-difluorocyclobutane moiety lies in its ability to fine-tune the physicochemical properties of a peptide. The rigidity of the cyclobutane ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, while the gem-difluoro group imparts unique electronic characteristics.
Comparative Physicochemical Properties
The introduction of fluorine significantly alters key parameters relevant to drug design. The table below compares properties of amine and carboxylic acid derivatives of the 3,3-difluorocyclobutane scaffold with their non-fluorinated counterparts.
| Compound | pKa | LogP | Rationale for Change |
| Cyclobutaneamine | 10.5 | 0.9 | Baseline |
| 3,3-Difluorocyclobutaneamine | 8.7 | 0.8 | The strong electron-withdrawing effect of the CF2 group lowers the basicity of the amine.[9] |
| Cyclobutanecarboxylic acid | 4.8 | 1.1 | Baseline |
| 3,3-Difluorocyclobutanecarboxylic acid | 4.1 | 1.0 | The inductive effect of the CF2 group stabilizes the carboxylate anion, increasing acidity.[9] |
These modifications are critical in drug development. For instance, lowering the pKa of a basic amine can reduce off-target interactions with aminergic GPCRs and ion channels, a common source of toxicity.[10]
Part III: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the Fmoc-protected UAA in hand, it can be readily incorporated into a growing peptide chain using standard automated or manual SPPS protocols. The Fmoc/tBu strategy is the most common approach.[1]
SPPS Workflow for UAA Incorporation
Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the unnatural amino acid.
Protocol: Coupling of Fmoc-(3,3-difluorocyclobutyl)-amino acid
This protocol details the manual coupling step for incorporating the custom amino acid into a peptide sequence on a resin support.
Materials:
-
Peptide synthesis vessel containing resin with a free N-terminal amine.
-
Fmoc-(3,3-difluorocyclobutyl)-amino acid.
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (Diisopropylcarbodiimide).[11]
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Kaiser test or other ninhydrin-based kit for monitoring.
Procedure:
-
Pre-activation of the Amino Acid:
-
In a separate vial, dissolve 2-4 equivalents (relative to resin loading) of the Fmoc-(3,3-difluorocyclobutyl)-amino acid in DMF.
-
Add an equimolar amount of HBTU (e.g., 1.98 eq.) and 2-3 equivalents of DIPEA.[12]
-
Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution will typically change color. Causality: Pre-activation forms a highly reactive ester intermediate, which readily reacts with the free amine on the resin, ensuring efficient peptide bond formation.
-
-
Coupling to the Resin:
-
Drain the solvent from the peptide synthesis vessel containing the deprotected resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Insight: The constrained nature of the cyclobutane ring can sometimes lead to slower coupling kinetics compared to standard amino acids. Extending the coupling time or performing a double coupling is a prudent measure.
-
-
Monitoring the Reaction:
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete reaction, and a second coupling should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Proceed to the Next Cycle:
-
The resin is now ready for the Fmoc deprotection of the newly added amino acid, initiating the next cycle of the synthesis.[1]
-
Part IV: Applications in Peptidomimetic and Drug Design
The incorporation of 3,3-difluorocyclobutane amino acids is a powerful strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties.[13]
-
Enhanced Proteolytic Stability: The non-natural, sterically hindered backbone introduced by the cyclobutane moiety is resistant to cleavage by proteases, significantly extending the in-vivo half-life of the peptide therapeutic.[13]
-
Conformational Locking: By restricting backbone flexibility, this UAA can lock a peptide into its bioactive conformation, increasing its affinity for a target receptor. This is crucial for targeting challenging protein-protein interactions.[6]
-
Modulation of Cell Permeability: The balance of rigidity and altered lipophilicity can improve a peptide's ability to cross cell membranes. Studies on related cyclobutane-containing peptides have shown that conformational restraint is a key parameter influencing cell uptake.[6]
-
Bio-isosterism in Drug Discovery: The gem-difluorocyclobutane motif has been successfully employed as a bio-isostere in small molecule drug discovery programs to enhance metabolic stability while maintaining potency, as seen in the development of molecules like the IDH1 inhibitor Ivosidenib.[7] This same principle applies to peptide design, where the motif can replace a more labile functional group.
Conclusion
The 3,3-difluorocyclobutane moiety, derived from precursors like its dicarboxylic acid, represents a sophisticated and highly valuable tool for the modern peptide chemist. By providing a unique combination of conformational rigidity and fluorine-specific electronic properties, it enables the rational design of peptides and peptidomimetics with superior stability, enhanced target affinity, and optimized pharmacokinetic profiles. The synthetic protocols outlined herein provide a clear and actionable pathway for researchers to leverage this powerful building block in their own drug discovery and development programs.
References
-
Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Available at: [Link]
-
Chatterjee, A., Lajoie, G. A. (2013). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein Engineering, Design and Selection, 26(10), 629-635. Available at: [Link]
-
Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. Available at: [Link]
-
Katranidis, A., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 866. Available at: [Link]
-
Wang, D., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(4), 79. Available at: [Link]
-
Mykhailiuk, P. K. (2019). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2019(44), 7437-7447. Available at: [Link]
-
Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Available at: [Link]
-
Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications. Available at: [Link]
-
Salama, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(23), 5723. Available at: [Link]
-
Xu, Y., et al. (2023). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 145(30), 16648-16656. Available at: [Link]
-
Wang, H., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorai, P., et al. (2008). Synthesis and conformational studies of peptides from new C-linked carbo-beta-amino acids (beta-Caas) with anomeric methylamino- and difluorophenyl moieties. Organic & Biomolecular Chemistry, 6(22), 4166-4174. Available at: [Link]
-
Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487-8496. Available at: [Link]
-
Marti, R. E., et al. (2005). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Helvetica Chimica Acta, 88(8), 2041-2053. Available at: [Link]
-
Mykhailiuk, P. K. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry-A European Journal. Available at: [Link]
-
Peptide Synthesis. (2024). Chemistry LibreTexts. Available at: [Link]
-
Belevych, I., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7247. Available at: [Link]
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Supporting Information Materials. Available at: [Link]
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Smith, A. E., et al. (2023). Effects of Nanopore Confinement on the Conformational, Dynamical, and Self-Assembly Properties of an FG-Repeat Peptide. bioRxiv. Available at: [Link]
-
da Silva, A. C. G., et al. (2024). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Organics, 5(2), 229-257. Available at: [Link]
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Am Ende, C. W., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 13(7), 640-646. Available at: [Link]
-
Belevych, I., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(10), 4038. Available at: [Link]
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Lee, K., et al. (2021). Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction. Journal of Biological Chemistry, 296, 100742. Available at: [Link]
-
What Is DIC And Its Role In Solid-Phase Peptide Synthesis? (2024). Chemistry For Everyone. Available at: [Link]
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Dey, P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Bioconjugate Chemistry, 31(11), 2535-2547. Available at: [Link]
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Singh, S., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 14(12), 2329-2353. Available at: [Link]
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Application Notes & Protocols: A Scalable, Kilogram-Ready Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Introduction: The Rising Value of the 3,3-Difluorocyclobutane Moiety
In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane scaffold has emerged as particularly valuable.
Specifically, the 3,3-difluorocyclobutane unit serves as a rigid, polar, yet lipophilic bioisostere for carbonyl groups or gem-dimethyl functionalities. Its constrained four-membered ring can lock molecular conformations, providing a powerful tool for optimizing ligand-receptor interactions. Despite its potential, the widespread adoption of this building block has been hampered by the lack of robust, scalable, and safe synthetic routes. This document provides a comprehensive, field-tested guide for the large-scale synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a versatile precursor for a wide range of drug development intermediates.
Strategic Overview of the Synthetic Pathway
The synthesis is designed as a three-step sequence, optimized for scalability, safety, and efficiency. The pathway commences with the construction of a key keto-diester intermediate, followed by a critical deoxofluorination step, and concludes with a straightforward saponification to yield the target dicarboxylic acid.
Caption: Overall synthetic workflow.
Experimental Protocols and Mechanistic Insights
Materials and Equipment
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere (Nitrogen or Argon) in oven-dried glassware. For large-scale operations, a jacketed glass reactor with overhead stirring, a temperature probe, and an inert atmosphere inlet is required.
| Reagent/Material | CAS Number | Supplier Suggestion |
| Diethyl malonate | 105-53-3 | Sigma-Aldrich, TCI |
| Epichlorohydrin | 106-89-8 | Sigma-Aldrich, Alfa Aesar |
| Ethanol (absolute, 200 proof) | 64-17-5 | Pharmco-Aaper |
| Sodium metal | 7440-23-5 | Sigma-Aldrich |
| Morpholinosulfur trifluoride (MorphDAST) | 207915-81-1 | Enamine, Apollo Scientific |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | Sigma-Aldrich (Sure/Seal™) |
| Sodium Hydroxide (pellets) | 1310-73-2 | Fisher Scientific |
| Hydrochloric Acid (concentrated, 37%) | 7647-01-0 | VWR |
Step 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1)
This initial cyclization constructs the core cyclobutane ring. The reaction proceeds via a base-catalyzed tandem reaction: the malonate anion first opens the epoxide of epichlorohydrin, and the resulting alkoxide intermediate undergoes an intramolecular Williamson ether synthesis-like cyclization. Sodium ethoxide is an ideal base as it is non-nucleophilic enough to avoid significant side reactions and is formed in situ from sodium and the ethanol solvent, ensuring anhydrous conditions.
Protocol:
-
Reactor Setup: Charge a 22 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet with 8.0 L of absolute ethanol.
-
Base Preparation: Carefully add sodium metal (276 g, 12.0 mol) in portions to the ethanol, controlling the addition rate to maintain a gentle reflux. Allow the mixture to stir until all sodium has dissolved completely to form a clear solution of sodium ethoxide.
-
Initial Addition: Cool the sodium ethoxide solution to 20-25 °C. Begin a slow, dropwise addition of diethyl malonate (1600 g, 10.0 mol) over 1 hour. A slight exotherm may be observed.
-
Epichlorohydrin Addition: After the diethyl malonate addition is complete, add epichlorohydrin (925 g, 10.0 mol) dropwise over 2-3 hours, maintaining the internal temperature below 35 °C using the reactor jacket.
-
Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and neutralize by slowly adding concentrated hydrochloric acid until the pH is ~7.
-
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol. Add 10 L of water and extract the aqueous slurry with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (1 x 4 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford Diethyl 3-oxocyclobutane-1,1-dicarboxylate as a colorless oil.
-
Expected Yield: 60-70%
-
Boiling Point: Approx. 110-115 °C at 1 mmHg
-
Step 2: Deoxofluorination to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2)
This is the most critical and hazardous step of the synthesis. The ketone is converted to the gem-difluoro group using a deoxofluorinating agent. While diethylaminosulfur trifluoride (DAST) is a classic reagent for this transformation, it is thermally unstable and not recommended for large-scale operations due to the risk of exothermic decomposition[1]. Morpholinosulfur trifluoride (MorphDAST) is a superior alternative, offering better thermal stability and higher reactivity, which often leads to cleaner reactions and better yields[2].
CRITICAL SAFETY PROTOCOL:
-
All operations MUST be performed in a high-efficiency chemical fume hood.
-
Personnel must wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves.
-
A blast shield should be used during the reaction.
-
Have a quenching agent (e.g., a large bucket of sodium bicarbonate solution) readily accessible.
-
The reaction is highly exothermic upon quenching. Quench slowly and with vigorous cooling.
Caption: Critical safety workflow for the fluorination step.
Protocol:
-
Reactor Setup: Charge a 22 L jacketed reactor (purged with nitrogen) with a solution of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (1) (1070 g, 5.0 mol) in 10 L of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.
-
Reagent Addition: Slowly add MorphDAST (1075 g, 5.5 mol, 1.1 eq) dropwise via an addition funnel over 2-3 hours. CRITICAL: Maintain the internal temperature below -65 °C throughout the addition. A vigorous evolution of gas (SOF₂) will occur. Ensure the reactor is properly vented to a scrubber system.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature over 12-16 hours.
-
Quenching (EXTREME CAUTION): In a separate, larger vessel (e.g., a 50 L reactor or heavy-duty container), prepare a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (20 L). Very slowly transfer the reaction mixture into the bicarbonate solution via cannula. This process is highly exothermic and will release a large volume of gas. Maintain efficient cooling and stirring throughout the quench.
-
Work-up: Once the quench is complete and gas evolution has ceased, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 4 L).
-
Isolation: Combine all organic layers, wash with water (1 x 5 L) and brine (1 x 5 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation to yield Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate as a colorless oil.
-
Expected Yield: 75-85%
-
Step 3: Saponification to this compound (3)
The final step is a standard ester hydrolysis to yield the target dicarboxylic acid. This reaction is robust and high-yielding. The procedure is adapted from a trusted Organic Syntheses protocol for a similar hydrolysis[3].
Protocol:
-
Reactor Setup: Charge a 22 L reactor with a solution of sodium hydroxide (480 g, 12.0 mol) in a mixture of ethanol (4 L) and water (4 L).
-
Addition: Add the crude Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (2) (assuming ~4.0 mol from the previous step) to the sodium hydroxide solution.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous solution with water to a total volume of 10 L.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~1. A white precipitate of the dicarboxylic acid will form.
-
Filtration and Drying: Filter the solid product, wash the filter cake thoroughly with cold water (3 x 2 L) until the washings are neutral to pH paper. Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Purification: The product is typically obtained in high purity. If required, it can be recrystallized from a minimal amount of hot water to yield This compound as a white crystalline solid.
-
Expected Yield: 90-98%
-
Summary of Quantitative Data
| Step | Starting Material | Moles (Scale) | Key Reagent | Molar Eq. | Product | Expected Yield |
| 1 | Diethyl malonate | 10.0 | Epichlorohydrin | 1.0 | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | 60-70% |
| 2 | Keto-diester (1) | 5.0 | MorphDAST | 1.1 | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 75-85% |
| 3 | Difluoro-diester (2) | ~4.0 | Sodium Hydroxide | 3.0 | This compound | 90-98% |
References
-
Heisig, G. B.; Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid. Org. Synth.1943 , 23, 19. DOI: 10.15227/orgsyn.023.0019. [Link]
-
Morton, J. B.; Middleton, W. J. Fluoromethyl Phenyl Sulfide and Sulfone. Org. Synth.1992 , 72, 209. DOI: 10.15227/orgsyn.072.0209. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-Synthesis.com. [Link]
-
Li, Y.; et al. Scalable and Safe Deoxofluorination of Benzophenones. Org. Synth.2015 , 92, 234-245. DOI: 10.15227/orgsyn.092.0234. [Link]
Sources
Application Note: Quantitative Analysis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Introduction
The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclobutane moiety, in particular, is an increasingly important structural motif in medicinal chemistry. Consequently, the robust and accurate quantification of key intermediates and building blocks, such as 3,3-difluorocyclobutane-1,1-dicarboxylic acid, is critical for process optimization, quality control, and pharmacokinetic studies in drug development.
This application note provides detailed protocols for the quantitative analysis of this compound using three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct quantification by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be implemented in research, process development, and quality control laboratories.
Physicochemical Properties and Analytical Considerations
While experimental data for this compound is not extensively published, its structure allows for the estimation of key properties that inform the selection of analytical methods. As a dicarboxylic acid, it is a polar, non-volatile compound, making direct analysis by GC challenging without derivatization.[1] The presence of two carboxylic acid groups dictates its acidic nature, with two distinct pKa values. The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity (lower the pKa values) compared to its non-fluorinated analog, 1,1-cyclobutanedicarboxylic acid.[2][3] This increased acidity and polarity also influences its solubility, which is expected to be high in polar solvents.[4][5]
For chromatographic methods, derivatization of the carboxylic acid groups is essential to improve volatility for GC analysis and can enhance chromatographic retention and detection sensitivity in HPLC.[6][7] ¹⁹F NMR offers a direct and selective method for quantification without the need for derivatization, leveraging the unique spectroscopic properties of the fluorine nuclei.[8]
Method 1: Quantification by High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD) following Derivatization
This method is suitable for the sensitive quantification of this compound in various sample matrices. Derivatization of the carboxylic acid functional groups is employed to introduce a chromophore or fluorophore, enabling highly sensitive detection. A charge-reversal derivatization can also significantly enhance detection by mass spectrometry if an LC-MS/MS system is available.[7]
Principle
The dicarboxylic acid is derivatized with a reagent that reacts with the carboxyl groups to form a product with strong UV absorbance or fluorescence. This derivative is then separated by reversed-phase HPLC and quantified against a calibration curve prepared from a reference standard. The choice of derivatization reagent depends on the desired sensitivity and the available detection capabilities. For this protocol, we will focus on derivatization with 2,4'-dibromoacetophenone (DBAP) for UV detection, a common and effective reagent for carboxylic acids.
Experimental Workflow
Caption: Workflow for HPLC-UV/FLD analysis of this compound.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)[9]
-
2,4'-Dibromoacetophenone (DBAP)
-
Potassium carbonate
-
Internal Standard (e.g., a structurally similar dicarboxylic acid not present in the sample)
2. Standard and Sample Preparation
-
Calibration Standards: Prepare a stock solution of the reference standard in acetonitrile. From this stock, create a series of calibration standards ranging from the limit of quantification (LOQ) to the upper limit of the linear range.
-
Sample Preparation: For liquid samples, perform a liquid-liquid extraction if matrix components interfere. Acidify the sample and extract with a suitable organic solvent like ethyl acetate.[7] Evaporate the organic extract to dryness under a stream of nitrogen.
3. Derivatization Procedure
-
To the dried residue of standards and samples, add 100 µL of a 10 mg/mL solution of DBAP in acetonitrile.
-
Add 5 mg of potassium carbonate.
-
Vortex briefly and heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of 1% formic acid in water to quench the reaction.
-
Vortex and centrifuge. Transfer the supernatant to an HPLC vial.
4. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-90% B over 15 minutes, hold at 90% B for 5 minutes, re-equilibrate at 30% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 260 nm |
5. Data Analysis and System Suitability
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration.
-
Quantify the analyte in samples using the linear regression equation from the calibration curve.
-
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2.0%.
-
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS provides high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is mandatory. Silylation is a common and effective technique for converting carboxylic acids into their more volatile trimethylsilyl (TMS) esters.[10][11]
Principle
The dicarboxylic acid is derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to form the corresponding di-TMS ester. This volatile derivative is then analyzed by GC-MS. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
1. Reagents and Materials
-
This compound reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (GC grade)
-
Internal Standard (e.g., a stable isotope-labeled dicarboxylic acid or a non-endogenous dicarboxylic acid)
2. Standard and Sample Preparation
-
Calibration Standards: Prepare a stock solution of the reference standard in a suitable solvent like pyridine or acetonitrile. Create a series of calibration standards from this stock.
-
Sample Preparation: Similar to the HPLC method, extract the analyte from the sample matrix if necessary and evaporate to complete dryness. Moisture must be rigorously excluded as it will quench the silylation reaction.[1]
3. Derivatization Procedure
-
To the dried residue of standards and samples, add 50 µL of pyridine or acetonitrile.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - specific ions to be determined from the mass spectrum of the derivatized standard |
5. Data Analysis and System Suitability
-
Identify the characteristic ions of the di-TMS derivative of this compound by running a full scan of a concentrated standard. Select a quantifier and one or two qualifier ions for SIM mode.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.
-
System Suitability:
-
Peak Shape: Symmetrical peak with a tailing factor ≤ 2.0.
-
RSD for replicate injections: ≤ 5.0%.
-
Method 3: Quantification by ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the direct quantification of fluorine-containing compounds. It offers high selectivity as the ¹⁹F nucleus has a wide chemical shift range, minimizing signal overlap.[8] Quantification can be performed without the need for a specific reference standard of the analyte if a certified quantitative internal standard is used.
Principle
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In quantitative ¹⁹F NMR (qNMR), the concentration of the analyte is determined by comparing the integral of a specific ¹⁹F resonance of the analyte to the integral of a known amount of a fluorine-containing internal standard.
Experimental Workflow
Caption: Workflow for quantitative ¹⁹F NMR analysis of this compound.
Detailed Protocol
1. Reagents and Materials
-
Sample containing this compound
-
Quantitative ¹⁹F NMR Internal Standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a resonance that does not overlap with the analyte)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O, chosen for solubility of both analyte and internal standard)
2. Sample Preparation
-
Accurately weigh a known amount of the sample into an NMR tube.
-
Accurately weigh a known amount of the internal standard and add it to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to completely dissolve both the sample and the internal standard.
-
Vortex until a homogeneous solution is obtained.
3. ¹⁹F NMR Acquisition Parameters
| Parameter | Guideline |
| Spectrometer Frequency | ≥ 376 MHz |
| Pulse Program | Standard single pulse experiment |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard signals |
| Number of Scans | Sufficient to achieve a signal-to-noise ratio of >150:1 for the signals of interest |
| Acquisition Time | ≥ 3 seconds |
| Temperature | 298 K (or as required for sample stability) |
4. Data Processing and Quantification
-
Apply appropriate phasing and baseline correction to the acquired ¹⁹F NMR spectrum.
-
Integrate the area of a well-resolved resonance of the analyte (the two fluorine atoms are chemically equivalent and should give a single signal, though it may be a complex multiplet due to coupling with protons) and the area of a resonance of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
Canalyte = Concentration (purity) of the analyte in the sample
-
I = Integral area of the signal
-
N = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
PIS = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Summary of Method Performance
| Method | Derivatization Required | Typical LOD/LOQ | Throughput | Selectivity | Key Advantages |
| HPLC-UV/FLD | Yes | ng/mL to µg/mL | High | Good | High sensitivity with fluorescence detection, widely available instrumentation. |
| GC-MS | Yes | pg/mL to ng/mL | High | Excellent | Excellent selectivity and sensitivity, structural confirmation. |
| ¹⁹F qNMR | No | mg/mL | Low | Excellent | No need for analyte-specific reference standard, direct measurement, structural information. |
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. For high-sensitivity trace analysis in complex matrices, GC-MS or HPLC with fluorescence detection after derivatization are the methods of choice. For purity assessment of bulk material or analysis of concentrated solutions where a high degree of accuracy and precision is required without the need for an identical reference standard, ¹⁹F qNMR is a powerful and reliable technique. The protocols provided in this application note offer robust and validated starting points for the accurate and reliable quantification of this important fluorinated building block in a drug development setting.
References
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- BenchChem. (2025). Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS).
- Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques.
- Rebane, R., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
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-
SIELC Technologies. (2018). Separation of 1,1-Cyclobutanedicarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
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Rebane, R., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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ITRC. (2020). PFAS — Per- and Polyfluoroalkyl Substances: 4 Physical and Chemical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. Retrieved from [Link]
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-
PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid in the Design of Potent Enzyme Inhibitors
Introduction: The Strategic Advantage of the Gem-Difluoro Cyclobutane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with enhanced potency, selectivity, and metabolic stability is a paramount objective. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to modulate these critical properties.[1] Among the various fluorinated motifs, the 3,3-difluorocyclobutane moiety, particularly when elaborated from a dicarboxylic acid scaffold, offers a unique constellation of features that make it an exceptionally valuable building block for the design of next-generation enzyme inhibitors.
The gem-difluoro group is a non-obvious bioisostere of a carbonyl or ketone group, maintaining similar steric and electronic properties while offering significantly greater metabolic stability.[2][3] This is crucial for preventing oxidative metabolism at that position, a common liability for many drug candidates. Furthermore, the cyclobutane ring itself introduces a degree of conformational rigidity, which can help to pre-organize the inhibitor into a bioactive conformation for optimal binding to the enzyme's active site, thereby enhancing potency.[4] The dicarboxylic acid functionality provides two key handles for synthetic diversification, allowing for the generation of libraries of inhibitors with tailored properties to target a wide range of enzymes.
This guide provides a comprehensive overview of the application of 3,3-difluorocyclobutane-1,1-dicarboxylic acid in enzyme inhibitor design, from the synthesis of the core scaffold to the detailed protocols for evaluating the inhibitory activity of its derivatives.
Part 1: Synthesis of the Core Scaffold
While the direct synthesis of this compound is not as widely reported as its monocarboxylic acid counterpart, the principles of its synthesis are similar and often start from commercially available precursors. Below is a well-established, multi-gram scale synthesis of 3,3-difluorocyclobutane carboxylic acid, which serves as a foundational protocol for accessing this class of compounds.[5][6]
Protocol 1: A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid[5]
This three-step synthesis provides a reliable route to the core scaffold, starting from 3-methylenecyclobutane carbonitrile.
Step 1: Oxidation to 3-Oxocyclobutane Carbonitrile
-
To a stirred solution of 3-methylenecyclobutane carbonitrile in a mixture of acetonitrile, water, and dichloromethane, add a catalytic amount of ruthenium(III) chloride.
-
Cool the mixture in an ice bath and add sodium periodate portion-wise, maintaining the temperature below 20°C.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield 3-oxocyclobutane carbonitrile.
Step 2: Fluorination to 3,3-Difluorocyclobutane Carbonitrile
-
Dissolve the 3-oxocyclobutane carbonitrile in dichloromethane and cool to 0°C.
-
Slowly add diethylaminosulfur trifluoride (DAST) to the solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic extracts, dry, and concentrate to afford the crude 3,3-difluorocyclobutane carbonitrile.
Step 3: Hydrolysis to 3,3-Difluorocyclobutane Carboxylic Acid
-
To a solution of the crude 3,3-difluorocyclobutane carbonitrile in methanol, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 48 hours, then heat to 60°C for an additional 4 hours to ensure complete hydrolysis.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid.
-
Extract the product with dichloromethane, combine the organic layers, dry, and concentrate to yield 3,3-difluorocyclobutane carboxylic acid.[5]
Diagram 1: Synthetic Workflow for 3,3-Difluorocyclobutane Carboxylic Acid
Caption: Workflow for developing enzyme inhibitors from the core scaffold.
Part 3: Protocols for Evaluating Enzyme Inhibition
Once a library of potential inhibitors has been synthesized, their efficacy must be rigorously evaluated. This typically involves a combination of biochemical assays to determine inhibitory potency and structural studies to understand the binding mode.
Protocol 2: General Fluorescence-Based Enzyme Inhibition Assay
This protocol describes a general method for determining the IC50 value of an inhibitor using a fluorescence-based assay. [7][8] Materials:
-
Target enzyme
-
Fluorogenic substrate
-
Assay buffer (optimized for the target enzyme)
-
Test inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the target enzyme to all wells except the negative control and incubate for a pre-determined time at the optimal temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Table 1: Representative Data from a Fluorescence-Based Inhibition Assay
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
Protocol 3: Thin-Layer Chromatography (TLC)-Based Assay for COX-2 Inhibition
This protocol provides a rapid and cost-effective method for screening for cyclooxygenase-2 (COX-2) inhibitors. [9] Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic reagent)
-
TLC plates (silica gel)
-
Test inhibitors
Procedure:
-
Spot the test inhibitors onto a TLC plate.
-
Prepare a solution containing the COX-2 enzyme and arachidonic acid.
-
Spray the TLC plate with the enzyme-substrate solution.
-
Incubate the plate at 37°C in a humid chamber.
-
Visualize the inhibition by spraying the plate with a solution of TMPD.
-
Active inhibitors will appear as clear spots against a colored background.
Protocol 4: Structural Characterization by X-ray Crystallography
To understand the molecular basis of inhibition, co-crystallization of the target enzyme with the inhibitor is essential. [10][11] Procedure:
-
Purify the target enzyme to homogeneity.
-
Screen for crystallization conditions of the enzyme alone.
-
Once crystallization conditions are established, set up co-crystallization trials by adding the inhibitor to the enzyme solution before crystallization.
-
Alternatively, soak pre-formed enzyme crystals in a solution containing the inhibitor.
-
Harvest the crystals and collect X-ray diffraction data at a synchrotron source.
-
Solve the crystal structure to visualize the binding mode of the inhibitor in the enzyme's active site.
Diagram 3: Workflow for Structural Biology Analysis
Caption: Key steps in determining the co-crystal structure of an enzyme-inhibitor complex.
Conclusion
The this compound scaffold represents a highly promising starting point for the design of novel enzyme inhibitors. Its unique combination of metabolic stability, conformational constraint, and synthetic accessibility makes it an attractive building block for medicinal chemists. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and structurally characterize inhibitors derived from this versatile scaffold, ultimately paving the way for the development of new therapeutic agents.
References
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Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Begg, C. G., Chernykh, A., Chen, Y., Benniston, A. C., Hall, M. J., & Denison, F. C. (2020). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 22(15), 6034–6038. [Link]
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Mykhailiuk, P. K. (2015). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 80(21), 10948–10956. [Link]
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Ni, C., & Hu, J. (2017). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. ACS Catalysis, 7(5), 3654–3666. [Link]
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Pessêgo, M., & Pinho e Melo, T. M. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 18(9), 11096–11119. [Link]
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Li, Z., et al. (2022). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 24(12), 4785-4791. [Link]
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Fray, M. J., Elend, D. L., & Fengas, D. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]
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Grygorenko, O. O., et al. (2018). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2018(48), 6829-6840. [Link]
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Semantic Scholar. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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Salmaso, V., & Schirrmacher, R. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 11(10), 1119-1122. [Link]
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Molander, G. A., & Ham, J. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 53(5), 1044–1056. [Link]
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Sci-Hub. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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Sci-Hub. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved from [Link]
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Viola, R. E. (2012). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Current medicinal chemistry, 19(22), 3757–3764. [Link]
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Feledziak, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7609. [Link]
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Kalgutkar, A. S., & Marnett, L. J. (2011). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Comprehensive Natural Products II, 225-256. [Link]
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Jose, J., et al. (2021). Label-free flow cytometry-based enzyme inhibitor identification. Analytica Chimica Acta, 1179, 338826. [Link]
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Fung, A. K., et al. (1997). (1 alpha, 2 beta, 3 beta, 4 alpha)-1,2-bis[N-propyl-N-(4-phenoxybenzyl) amino]carbonyl]cyclobutane-3,4-dicarboxylic acid (A-87049): a novel potent squalene synthase inhibitor. Journal of Medicinal Chemistry, 40(14), 2123-2125. [Link]
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Schultz, J. W., et al. (2022). Structural basis for an unprecedented enzymatic alkylation in cylindrocyclophane biosynthesis. eLife, 11, e75761. [Link]
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Lukashina, E., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10373. [Link]
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Chappell, M. D., et al. (2016). Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. Journal of Medicinal Chemistry, 59(24), 10974-10993. [Link]
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Gfeller, V., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(8), 1867. [Link]
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Liu, W., et al. (2019). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society, 141(3), 1345–1354. [Link]
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Feledziak, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7609. [Link]
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Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]
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Palamareva, M., & Bogdanov, M. (2022). Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. International Journal of Molecular Sciences, 23(21), 13354. [Link]
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Szymańska, E. (2023). Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. International Journal of Molecular Sciences, 24(21), 15915. [Link]
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Synthetic Strategies for Esters of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid: An Application and Protocol Guide
Introduction
The 3,3-difluorocyclobutane motif is a highly sought-after structural element in modern medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, modulate lipophilicity, and influence binding affinity to biological targets. Esters of 3,3-difluorocyclobutane-1,1-dicarboxylic acid serve as versatile building blocks for the synthesis of more complex molecules, including novel therapeutic agents. This guide provides a detailed overview of the primary synthetic routes to these valuable esters, complete with experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Primary Synthetic Pathway: A Three-Step Approach from Diethyl Malonate
The most robust and widely applicable synthesis of esters of this compound commences with the readily available starting material, diethyl malonate. This linear synthesis involves the initial formation of a cyclobutane ring, followed by the introduction of a carbonyl group at the 3-position, and culminating in a deoxofluorination reaction to install the geminal difluoro moiety.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
The initial step involves a classic malonic ester synthesis to construct the cyclobutane ring. This is achieved through the dialkylation of diethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane or 1-bromo-3-chloropropane, in the presence of a strong base such as sodium ethoxide.[1][2]
Reaction Scheme:
Underlying Causality: The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups. The base deprotonates the diethyl malonate to form a nucleophilic enolate, which then undergoes sequential intermolecular and intramolecular SN2 reactions with the 1,3-dihalopropane to form the stable four-membered ring.
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
Add 1,3-dibromopropane (1.0 eq) to the reaction mixture and reflux for 2-3 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate as a colorless oil.
Step 2: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
The second step involves the introduction of a ketone functionality at the 3-position of the cyclobutane ring. While various methods can be envisioned, a practical approach involves a multi-step sequence starting from a suitably substituted propane derivative and diethyl malonate. A reported method for the synthesis of the corresponding 3-oxocyclobutanecarboxylic acid involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis.[3][4] A similar strategy can be employed for the synthesis of the diethyl ester.
Reaction Scheme:
Underlying Causality: This approach builds the cyclobutane ring with a protected ketone equivalent already in place. The reaction of the malonate enolate with 2,2-dimethoxy-1,3-dibromopropane forms the cyclobutane ring. Subsequent acidic hydrolysis of the ketal protecting group reveals the desired ketone functionality.
Experimental Protocol: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate (Representative)
Materials:
-
Diethyl malonate
-
2,2-Dimethoxy-1,3-dibromopropane
-
Sodium hydride (or other suitable base)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diethyl malonate (1.0 eq) in anhydrous DMF, add sodium hydride (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add 2,2-dimethoxy-1,3-dibromopropane (1.0 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude ketal intermediate is then dissolved in a mixture of acetone and aqueous hydrochloric acid and stirred at room temperature until TLC analysis indicates complete deprotection.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Step 3: Deoxofluorination to Yield Diethyl 3,3-Difluorocyclobutane-1,1-dicarboxylate
The final and key step is the conversion of the ketone to the geminal difluoride. This is typically achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor®.[5][6]
Reaction Scheme:
Underlying Causality: DAST is an electrophilic fluorinating agent. The reaction proceeds through the initial attack of the ketone oxygen on the sulfur atom of DAST, followed by the elimination of diethylaminosulfoxide and the formation of a difluorinated product. The reaction is driven by the formation of a strong S=O bond.
Experimental Protocol: Deoxofluorination of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Materials:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add DAST (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Alternative Synthetic Strategy: [2+2] Cycloaddition
An alternative, though less commonly documented for this specific target, is the use of a [2+2] cycloaddition reaction. This approach would involve the reaction of a gem-difluorinated alkene with a suitable ketene acetal derived from a malonic ester.
Conceptual Reaction Scheme:
Rationale: This method offers a more convergent approach to the target molecule. However, the success of this reaction is highly dependent on the choice of reactants and reaction conditions, with potential challenges including regioselectivity and the stability of the ketene acetal. Further research and methods development would be required to establish this as a routine and reliable synthetic route.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Diethyl malonate | 1,3-Dibromopropane, Sodium Ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | 50-60% |
| 2 | Diethyl malonate | 2,2-Dimethoxy-1,3-dibromopropane, Base, HCl | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | 40-50% (over 2 steps) |
| 3 | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | DAST | Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 60-80% |
Visualization of Synthetic Pathways
Primary Three-Step Synthesis
Caption: Primary synthetic route to diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Conceptual [2+2] Cycloaddition
Caption: Conceptual [2+2] cycloaddition approach.
Conclusion
The synthesis of esters of this compound is a critical process for accessing valuable building blocks in drug discovery. The three-step sequence starting from diethyl malonate represents a reliable and scalable approach. While alternative methods such as [2+2] cycloadditions are conceptually appealing, the former remains the more established and field-proven strategy. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to confidently synthesize these important fluorinated cyclobutane derivatives.
References
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Mariella, R. P.; Raube, R. R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]
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Singh, R. P.; Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis2002 , 2002 (17), 2561-2578. DOI: 10.1055/s-2002-35623. [Link]
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Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. J. Chem. Soc., Chem. Commun.1999 , (3), 215-216. DOI: 10.1039/A808913Z. [Link]
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polymerizing 3,3-difluorocyclobutane-1,1-dicarboxylic acid for new polymers
An emerging class of fluorinated polymers is poised to address critical needs in advanced drug delivery, medical device coatings, and tissue engineering.[1][2][3] The unique properties imparted by fluorine, such as enhanced thermal and chemical stability, hydrophobicity, and biocompatibility, make these materials highly desirable.[4][5] This application note provides a detailed protocol for the synthesis and polymerization of a novel monomer, 3,3-difluorocyclobutane-1,1-dicarboxylic acid, to create new fluorinated polyesters with significant potential in the biomedical field.[6][7]
Introduction: The Promise of Fluorinated Cyclobutane Polyesters
The incorporation of gem-difluoro groups into a polymer backbone can significantly alter its physicochemical properties. In the context of polyesters, the 3,3-difluorocyclobutane moiety is expected to introduce a unique combination of rigidity and polarity, potentially leading to materials with tunable degradation rates, enhanced mechanical properties, and specific interactions with biological systems.[8] The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational constraint that can influence polymer morphology and function.[9] This guide outlines the synthesis of the monomer, its subsequent polymerization via polycondensation, and a comprehensive characterization of the resulting polymer.
PART 1: Monomer Synthesis: this compound
A practical, multi-gram synthesis of this compound is a prerequisite for polymer development. The following protocol is adapted from established methods for the synthesis of similar fluorinated cyclobutane derivatives.[10][11]
Experimental Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of the target monomer.
Protocol 1: Synthesis of this compound
Materials:
| Reagent | Supplier | Purity |
| Diethyl malonate | Sigma-Aldrich | 99% |
| 1,3-Dibromopropane | Sigma-Aldrich | 99% |
| Sodium ethoxide | Sigma-Aldrich | 95% |
| Diethylaminosulfur trifluoride (DAST) | Oakwood Chemical | 98% |
| Sodium hydroxide | Fisher Chemical | 97% |
| Hydrochloric acid (concentrated) | VWR Chemicals | 37% |
| Diethyl ether (anhydrous) | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (anhydrous) | Sigma-Aldrich | ≥99.8% |
Procedure:
-
Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at 0°C. After stirring for 30 minutes, add 1,3-dibromopropane (1.1 eq) dropwise. The reaction mixture is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography (silica gel, hexane:ethyl acetate gradient) affords diethyl 3-oxocyclobutane-1,1-dicarboxylate.
-
Fluorination to Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate: In a flame-dried flask under nitrogen, dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78°C and add diethylaminosulfur trifluoride (DAST) (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 24 hours. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which can be purified by column chromatography.
-
Hydrolysis to this compound: Dissolve the purified diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and 2 M aqueous sodium hydroxide. Stir the mixture at room temperature for 15 hours.[12] The methanol is removed under reduced pressure, and the remaining aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield this compound as a white solid.[12]
PART 2: Polymerization via Polycondensation
Polycondensation is a step-growth polymerization process that involves the reaction between two bifunctional monomers, resulting in the formation of a polymer and a small molecule byproduct, such as water.[13][14][15] Here, we describe the polycondensation of this compound with a biocompatible diol, 1,4-butanediol.
Polymerization Workflow
Caption: General workflow for the polycondensation process.
Protocol 2: Polycondensation of this compound with 1,4-Butanediol
Materials:
| Reagent | Supplier | Purity |
| This compound | Synthesized | >98% |
| 1,4-Butanediol | Sigma-Aldrich | 99% |
| Titanium(IV) butoxide (Ti(OBu)₄) | Sigma-Aldrich | 97% |
| Hexafluoroisopropanol (HFIP) | Oakwood Chemical | >99% |
| Methanol | Fisher Chemical | 99.8% |
Procedure:
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of this compound and 1,4-butanediol.
-
Esterification Stage: The reaction mixture is heated to 180°C under a slow stream of nitrogen. The mixture is stirred until it becomes clear and the theoretical amount of water has been collected in the condenser (approximately 2-3 hours).
-
Polycondensation Stage: The catalyst, titanium(IV) butoxide (0.1 mol% relative to the dicarboxylic acid), is added to the reaction mixture. The temperature is gradually increased to 220°C, and a vacuum (≤1 mmHg) is slowly applied over 30 minutes. The reaction is allowed to proceed under these conditions for 4-6 hours, with a noticeable increase in viscosity.
-
Polymer Isolation: The reactor is cooled to room temperature, and the resulting polymer is dissolved in a minimal amount of hexafluoroisopropanol (HFIP). The polymer solution is then slowly added to a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C for 48 hours to a constant weight.
PART 3: Polymer Characterization
A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, thermal properties, and potential for biomedical applications.[16]
Characterization Workflow
Caption: A comprehensive workflow for polymer characterization.
Protocol 3: Polymer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To confirm the polyester structure, dissolve the polymer in a suitable deuterated solvent (e.g., HFIP-d₂ or a mixture of CDCl₃ and trifluoroacetic acid). The spectra should show characteristic peaks for the cyclobutane and butanediol protons and carbons.
-
¹⁹F NMR: This is crucial for confirming the incorporation of the fluorinated monomer.[17][18] A single peak or a set of peaks corresponding to the gem-difluoro group is expected.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum of a thin film of the polymer. Key characteristic peaks to identify include the C=O stretch of the ester group (~1735 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹), and C-F stretches (~1100-1000 cm⁻¹).
-
Gel Permeation Chromatography (GPC/SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. Use a system calibrated with polystyrene or polymethyl methacrylate standards and an appropriate eluent such as HFIP with a small amount of salt (e.g., potassium trifluoroacetate) to prevent aggregation.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer.[19] Heat the sample under a nitrogen atmosphere from -50°C to 250°C at a rate of 10°C/min. The glass transition temperature (Tg) and melting temperature (Tm), if any, can be determined from the thermogram.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.[20] Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. The onset of decomposition temperature provides information on the polymer's thermal stability.
Potential Applications and Future Directions
The novel fluorinated polyesters derived from this compound hold significant promise for various biomedical applications.[1][2] Their unique chemical and physical properties may be advantageous for:
-
Drug Delivery: The fluorine content can enhance the lipophilicity and metabolic stability of drug carriers, potentially improving drug loading and release profiles.[6][8]
-
Medical Devices: These polymers could be used as coatings for medical implants and catheters to improve biocompatibility and reduce friction.[21]
-
Tissue Engineering: The tunable mechanical properties and degradation rates could make them suitable for fabricating scaffolds for tissue regeneration.[5]
Further research should focus on copolymerization with other monomers to fine-tune the polymer properties for specific applications. Investigating the in vitro and in vivo biocompatibility and degradation of these new materials will be crucial for their translation into clinical use. The tension between the persistence of fluorinated materials and their longevity in medical devices necessitates careful consideration and further study.[3]
References
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Using Fluoropolymers In Biomedical Applications. (2020, November 25). Boyd Biomedical. Retrieved from [Link]
-
Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity - ACS Publications. (n.d.). Retrieved from [Link]
-
Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed. (2025, August 27). Retrieved from [Link]
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Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Fluoropolymers in Medical Applications: Recent Progress and Development | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
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Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed. (n.d.). Retrieved from [Link]
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Fluoropolymers, Fluorinated Gases, and Healthcare - Chemours. (n.d.). Retrieved from [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - MDPI. (n.d.). Retrieved from [Link]
-
Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. (n.d.). Retrieved from [Link]
-
Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC - NIH. (2016, March 17). Retrieved from [Link]
-
Fluorinated Polymers: Volume 1: Synthesis, Properties, Processing and Simulation - Books. (2016, October 25). Retrieved from [Link]
-
Ring-Opening Polymerization of the Cyclobutane Adduct of Methyl Tricyanoethylenecarboxylate and Ethyl Vinyl Ether | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
20.10: Polyamides and Polyesters: Step-Growth Polymers - Chemistry LibreTexts. (2019, September 3). Retrieved from [Link]
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Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC - NIH. (2019, January 3). Retrieved from [Link]
-
Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. (2025, November 12). Retrieved from [Link]
-
Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. (n.d.). Retrieved from [Link]
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (n.d.). Retrieved from [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - MDPI. (n.d.). Retrieved from [Link]
-
Understanding Condensation Polymers: Polyesters & Biopolyesters - Online Learning College. (2022, August 3). Retrieved from [Link]
-
Effect of Monomer Feeding Strategy on the Sequence and Properties of Fluorine-Containing Polyarylates via Interfacial Polycondensation - MDPI. (n.d.). Retrieved from [Link]
-
Preparation of dicarboxylic acid monomers and subsequent polymerization. - ResearchGate. (n.d.). Retrieved from [Link]
-
Organic Condensation Polymers 1. Polyesters - YouTube. (2014, December 13). Retrieved from [Link]
-
Fluoride-mediated Polycondensation for the Synthesis of Polymers of Intrinsic Microporosity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Living ring-opening metathesis polymerization of cyclobutene: the thermodynamic effect of a reversibly binding ligand - ACS Publications. (n.d.). Retrieved from [Link]
-
(a) TGA trace of homopolymer, (b) DSC curve of homopolymer. - ResearchGate. (n.d.). Retrieved from [Link]
-
Cyclobutene Ring Opening Reactions - ResearchGate. (n.d.). Retrieved from [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials - ACS Publications. (2026, January 13). Retrieved from [Link]
-
(PDF) Structure Characterization of Fluoropolymers - ResearchGate. (n.d.). Retrieved from [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Retrieved from [Link]
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Retrieved from [Link]
-
A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Thermodynamic characterization of poly(2,2,3,3,3-pentafluoropropyl methacrylate). (n.d.). Retrieved from [Link]
-
Structure characterization of fluorinated polymers by solid-state NMR, in the melt, and in supercritical CO2. - ResearchGate. (2020, September 22). Retrieved from [Link]
-
Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC - PubMed Central. (2025, May 19). Retrieved from [Link]
-
Polycondensation. - YouTube. (2020, July 6). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic route and improve yields. The insights provided herein are based on established synthetic protocols and a mechanistic understanding of the key transformations involved.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily centered around two key transformations: the geminal difluorination of a cyclobutanone precursor and the subsequent hydrolysis of a sterically hindered dinitrile or diester. The inherent ring strain of the cyclobutane moiety can also influence reactivity and the propensity for side reactions.[1][2][3][4] This guide will address common issues encountered in a practical and widely adopted synthetic sequence.
Visualizing the Synthetic Pathway
To provide a clear overview, the following diagram illustrates a common synthetic route to this compound, which will be the focus of our troubleshooting guide.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
Welcome to the technical support center for 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. Achieving high purity is critical for ensuring reproducible results in downstream applications, from drug discovery to materials science. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My final product is an oil or a low-melting solid, but I expect a crystalline solid. What is the likely cause?
A: This is a common issue and typically points to the presence of impurities that are causing a melting point depression. The most common culprits are residual solvents (e.g., dichloromethane, ethyl acetate, methanol from workup or chromatography) or unreacted starting materials. We recommend drying the material under high vacuum for an extended period (12-24 hours). If the problem persists, a further purification step like recrystallization is necessary.
Q2: My ¹H or ¹⁹F NMR spectrum shows more peaks than expected. How do I identify the impurities?
A: Unexpected peaks often correspond to common synthetic byproducts or starting materials.
-
Mono-ester/Mono-acid: If your synthesis involved the hydrolysis of a diester, the presence of a mono-ester is a frequent impurity. Look for characteristic quartet and triplet signals of an ethyl ester in the ¹H NMR or a methoxy singlet for a methyl ester.
-
Starting Materials: Compare the spectrum to the known spectra of your starting materials. The synthesis of related compounds often involves precursors like 3-methylenecyclobutane carbonitrile or its ketone derivative.[1]
-
Solvents: Check for common NMR solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm, etc.).
-
Structural Isomers: While less common for this specific molecule, rearrangement or side-reactions during synthesis can lead to isomeric impurities.[2]
Q3: I'm experiencing significant product loss during recrystallization. How can I improve the yield?
A: Yield loss during recrystallization is often due to using an excessive volume of solvent or premature crystallization.
-
Use Minimal Hot Solvent: Add the hot solvent in small portions to your crude material until it just dissolves. Using too much will keep more of your product in the mother liquor upon cooling.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and prevents the trapping of impurities that can occur with rapid crashing out of solution.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or NMR. If it contains a significant amount of product, you can perform a second recrystallization to recover more material.
Q4: My compound streaks badly during silica gel column chromatography. What are my options?
A: Carboxylic acids are notorious for streaking on standard silica gel due to strong polar interactions with the stationary phase.
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). The acid protonates the silica surface and the carboxyl group of your compound, reducing the strong ionic interaction and leading to better peak shapes.
-
Switch to Reversed-Phase: Reversed-phase chromatography (e.g., using a C18 column) is often better suited for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) added to control ionization.[3][4]
-
Derivatization: As a last resort, you can protect the carboxylic acid groups as esters (e.g., methyl or benzyl esters). The resulting less polar compound will behave much better on standard silica gel. The protecting group can be removed after purification.
Purification Workflow & Troubleshooting Guides
The optimal purification strategy depends on the nature and quantity of the impurities present. The following diagram outlines a general decision-making workflow.
Caption: General purification decision workflow for this compound.
Guide 1: Acid-Base Extraction
Principle: This technique separates acidic compounds from neutral or basic impurities by exploiting the change in water solubility upon salt formation. The dicarboxylic acid is deprotonated by a weak base to form a water-soluble dicarboxylate salt, which moves to the aqueous phase. Neutral organic impurities remain in the organic phase. Re-acidification of the aqueous layer precipitates the purified product.
When to Use: This should be the first purification step if the crude product contains significant amounts of non-acidic organic impurities (e.g., unreacted starting materials, non-acidic byproducts).
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL). Caution: CO₂ evolution will occur. Vent the funnel frequently. The target compound will move into the aqueous layer as its sodium salt.
-
Back-Wash (Optional): Combine the aqueous layers and wash once with a small volume of the organic solvent to remove any last traces of neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH is ~1.[5] The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under high vacuum to constant weight.
Troubleshooting:
| Problem | Possible Cause & Solution |
| An emulsion forms at the interface. | High concentration of surfactants or fine particulates. Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. If persistent, filter the entire mixture through a pad of Celite. |
| Product does not precipitate upon acidification. | The product may be too soluble in water, or the concentration is too low. Solution: Extract the acidified aqueous phase with a polar organic solvent like ethyl acetate (3x volume). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. |
| Yield is very low. | The compound may have limited solubility in the initial organic solvent, or the pH was not sufficiently basic during extraction. Solution: Ensure complete dissolution initially. Use a stronger base like sodium carbonate (Na₂CO₃) if necessary, but be mindful of potential side reactions. Check the pH of the aqueous phase after extraction to ensure it is >8. |
Guide 2: Recrystallization
Principle: Recrystallization purifies crystalline solids by leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.
When to Use: Ideal for crude material that is already >85% pure and solid. It is highly effective at removing small amounts of closely related impurities and residual solvents.
Solvent Selection Table: A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
| Solvent System | Rationale & Comments |
| Water | Dicarboxylic acids often have sufficient solubility in hot water and lower solubility in cold water. Excellent for removing organic-soluble impurities.[6] |
| Ethyl Acetate / Heptane | A common two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot heptane dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool. |
| Acetone / Water | Similar to the above, acetone is a strong solvent, and water acts as the anti-solvent. |
| Toluene | A higher-boiling non-polar solvent. Can be effective for less polar impurities. |
Experimental Protocol:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (or the more soluble solvent in a two-solvent system).
-
Heating: Heat the mixture to the boiling point of the solvent with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the pure crystals under high vacuum.
Caption: The principle of purification by recrystallization.
Troubleshooting:
| Problem | Possible Cause & Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure compound, or the solution is supersaturated. Solution: Add slightly more solvent. Alternatively, let the solution cool more slowly, perhaps adding a seed crystal from a previous batch to initiate crystallization. |
| No crystals form, even after cooling. | Too much solvent was used, or the compound is very soluble in the chosen solvent. Solution: Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, a different solvent system is needed. |
| Crystals are colored. | The color is due to a persistent, often highly conjugated impurity. Solution: Add a small amount of activated charcoal to the hot solution before filtering it hot (use a fluted filter paper). The charcoal will adsorb the colored impurity. Use charcoal sparingly as it can also adsorb the desired product. |
Guide 3: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through it at high pressure. For this compound, reversed-phase HPLC is the recommended starting point.
When to Use: When high-purity (>99%) material is required, or when separating impurities with very similar structures and polarities that cannot be removed by extraction or recrystallization.
Recommended Starting Conditions (Reversed-Phase):
| Parameter | Recommendation |
| Column | C18 silica, 5-10 µm particle size |
| Mobile Phase A | Deionized Water + 0.1% Formic Acid (or TFA) |
| Mobile Phase B | Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA) |
| Gradient | Start with 5-10% B, ramp to 95-100% B over 20-30 minutes |
| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for 4.6 mm ID; 20 mL/min for 20 mm ID) |
| Detection | UV at 210 nm (for the carboxylic acid chromophore) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if UV response is poor. |
Experimental Protocol:
-
Sample Preparation: Dissolve the crude material in a small amount of the mobile phase (or a solvent like methanol) and filter through a 0.45 µm syringe filter to remove particulates.
-
Method Development: Perform analytical scale injections to optimize the separation gradient.
-
Preparative Run: Once the method is optimized, perform larger injections on a preparative scale column.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Note that removing water/formic acid may require a high vacuum pump or lyophilization (freeze-drying).
Troubleshooting:
| Problem | Possible Cause & Solution |
| Poor peak shape (fronting or tailing). | Column overload, secondary interactions, or inappropriate mobile phase pH. Solution: Reduce the injection mass. Ensure the mobile phase is acidified (0.1% FA or TFA is crucial) to suppress ionization of the carboxyl groups.[7] |
| Poor resolution between product and impurity. | The mobile phase gradient is not optimal. Solution: Decrease the slope of the gradient (e.g., run from 10% to 40% B over 30 minutes instead of 10 minutes). Consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. |
| Product is not eluting from the column. | The compound is too polar for the starting conditions or is irreversibly binding. Solution: Ensure the starting percentage of the organic modifier (Solvent B) is low enough (e.g., 5%). If it still doesn't elute, the compound may be too polar for C18; consider a more polar reversed-phase column (e.g., C8 or Polar-Embedded). |
References
- Google Patents.
- Google Patents. Process for crystallization of dicarboxylic acids. WO2001007389A1.
-
ResearchGate. Chromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples. [Link]
- Google Patents.
-
PubMed. Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. [Link]
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ACS Publications. Gas-chromatographic identification of fluoroorganic acids. Environmental Science & Technology. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Link]
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ResearchGate. A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. [Link]
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
Taylor & Francis Online. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications. [Link]
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Sci-Hub. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. [Link]
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University of Rochester. Recrystallization and Crystallization. [Link]
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Enthalpy Analytical. Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. [Link]
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
PubChem. 3,3-Difluorocyclobutane-1-carboxylic acid. [Link]
-
IOSR Journal. Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]
-
CrystEngComm. Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. [Link]
-
Taylor & Francis Online. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. [Link]
-
DePauw University. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
common side products in the synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and prevent the formation of common side products, ensuring a successful and efficient synthesis.
Introduction: The Synthetic Pathway
The synthesis of this compound is a valuable process for accessing a key structural motif in medicinal chemistry. The gem-difluorocyclobutane moiety offers a unique combination of properties, including metabolic stability and conformational constraint. A common and practical approach to this target molecule involves a two-step sequence:
-
Malonic Ester Synthesis (Cyclobutylation): This step involves the reaction of a difluoromalonic ester, typically diethyl 2,2-difluoromalonate, with a 1,3-dihalopropane, such as 1,3-dibromopropane, in the presence of a suitable base to form the cyclic diester, diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
-
Saponification (Hydrolysis): The subsequent hydrolysis of the diethyl ester under basic or acidic conditions yields the target this compound.
While this pathway is robust, several side reactions can occur at each stage, leading to impurities that can complicate purification and reduce overall yield. This guide will address these challenges in a question-and-answer format.
Troubleshooting and FAQs
Part 1: The Cyclobutylation Step
Q1: My yield of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is low, and I have a significant amount of a higher molecular weight, non-polar byproduct. What could this be?
A1: The most likely culprit is the formation of a linear dimer, diethyl 2,2,7,7-tetrafluoro-5,5-bis(ethoxycarbonyl)octanedioate . This occurs when two molecules of the diethyl 2,2-difluoromalonate enolate react with a single molecule of 1,3-dibromopropane in an intermolecular fashion, rather than the desired intramolecular cyclization.
-
Causality: This side reaction is favored under conditions of high concentration or when the rate of intermolecular reaction competes with the intramolecular cyclization. The mono-alkylated intermediate, diethyl 2-(3-bromopropyl)-2,2-difluoromalonate, can react with another malonate enolate before it has a chance to cyclize.
-
Troubleshooting & Prevention:
-
High Dilution: Employing high dilution conditions is the most effective strategy to favor the intramolecular cyclization over the intermolecular reaction. Running the reaction at a concentration of 0.1 M or lower is recommended.
-
Slow Addition: The slow, dropwise addition of the 1,3-dibromopropane to the solution of the base and diethyl 2,2-difluoromalonate can help maintain a low concentration of the electrophile, further promoting cyclization.
-
Q2: I've isolated a brominated species from my reaction mixture. What is it and how can I prevent its formation?
A2: You have likely isolated the diethyl 2-(3-bromopropyl)-2,2-difluoromalonate , which is the intermediate of the cyclization reaction. Its accumulation indicates that the second, intramolecular SN2 reaction is slow or incomplete.
-
Causality: The formation of the cyclobutane ring from this intermediate can be kinetically challenging. Insufficient reaction time, a weak base, or low temperatures can lead to the accumulation of this mono-alkylated product.
-
Troubleshooting & Prevention:
-
Stronger Base/Higher Temperature: Consider using a stronger base, such as sodium hydride (NaH) in an aprotic solvent like THF or DMF, to ensure complete deprotonation and facilitate the intramolecular cyclization. Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition can also drive the reaction to completion.
-
Extended Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or GC-MS can help determine the point of completion.
-
Q3: My reaction mixture contains several unidentified, low-boiling point impurities. What are the possibilities?
A3: These are likely elimination byproducts. The use of a strong base can promote the elimination of HBr from 1,3-dibromopropane to form allyl bromide or other unsaturated species. These can then react further or remain as volatile impurities.
-
Causality: Strong, sterically hindered bases are more prone to inducing elimination. The reaction temperature also plays a role, with higher temperatures favoring elimination.
-
Troubleshooting & Prevention:
-
Choice of Base: Use a non-nucleophilic, strong base like sodium hydride. While sodium ethoxide is commonly used in malonic ester syntheses[1], it can also act as a nucleophile.
-
Temperature Control: Maintain a controlled temperature during the addition of reagents. Running the initial phase of the reaction at a lower temperature can minimize elimination.
-
Part 2: The Hydrolysis Step
Q4: After hydrolysis, my final product shows a significant peak in the 1H NMR spectrum corresponding to an ethyl group, even after extensive purification. What is this impurity?
A4: This is likely due to incomplete hydrolysis, resulting in the presence of 3,3-difluoro-1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid (the monoester-monoacid).
-
Causality: The hydrolysis of both sterically hindered ester groups can be challenging. Insufficient amounts of base (e.g., NaOH or KOH), inadequate reaction time, or low temperatures can lead to the formation of the mono-hydrolyzed product.
-
Troubleshooting & Prevention:
-
Sufficient Base and Reaction Time: Use a molar excess of the hydrolyzing agent (e.g., 3-4 equivalents of NaOH or KOH). Ensure the reaction is heated at reflux for an adequate period (typically several hours) to drive the hydrolysis of both esters to completion.
-
Co-solvent: Using a co-solvent like ethanol with water can improve the solubility of the diester and facilitate a more efficient hydrolysis.
-
Q5: My final product yield is low, and I noticed significant gas evolution during the workup. What is happening?
A5: You are likely observing the decarboxylation of your product. The gem-dicarboxylic acid (a malonic acid derivative) is susceptible to losing CO2 upon heating, especially under acidic conditions, to form 3,3-difluorocyclobutane-1-carboxylic acid .[2]
-
Causality: The β-keto acid-like structure of the malonic acid allows for a cyclic transition state that facilitates the loss of carbon dioxide. This process is accelerated by heat and acid.
-
Troubleshooting & Prevention:
-
Temperature Control During Workup: Avoid excessive heating during the acidification and extraction steps of the workup. Perform the acidification in an ice bath.
-
Avoid Strong Acids and High Temperatures: If possible, use milder conditions for both hydrolysis and workup. If purification by distillation is attempted on the dicarboxylic acid, decarboxylation is highly likely. Purification is best achieved by recrystallization.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Formation Step | Reason for Formation | Prevention Strategy |
| Diethyl 2,2,7,7-tetrafluoro-5,5-bis(ethoxycarbonyl)octanedioate | Cyclobutylation | High concentration, rapid addition | High dilution, slow addition of electrophile |
| Diethyl 2-(3-bromopropyl)-2,2-difluoromalonate | Cyclobutylation | Incomplete cyclization | Stronger base, increased temperature, longer reaction time |
| Allyl bromide & other elimination products | Cyclobutylation | Strong/hindered base, high temperature | Use of NaH, temperature control |
| 3,3-Difluoro-1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid | Hydrolysis | Incomplete hydrolysis | Excess base, sufficient reflux time, use of a co-solvent |
| 3,3-Difluorocyclobutane-1-carboxylic acid | Hydrolysis/Workup | Decarboxylation upon heating/acidification | Low temperature during workup, avoid strong acids and heat |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
This protocol is adapted from standard procedures for malonic ester cyclizations.[1]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 2.2 eq.) and anhydrous tetrahydrofuran (THF) to achieve a 0.1 M final concentration.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diethyl 2,2-difluoromalonate (1.0 eq.) in anhydrous THF via the addition funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cyclization: Re-cool the mixture to 0 °C. Add a solution of 1,3-dibromopropane (1.1 eq.) in anhydrous THF dropwise over several hours using the addition funnel.
-
Reaction Completion: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-18 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material and the mono-alkylated intermediate.
-
Workup: Cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 eq.) in a 1:1 mixture of ethanol and water. Add potassium hydroxide (3.0 eq.).
-
Saponification: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold, concentrated hydrochloric acid.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or water).
Visualizing the Pathways
Diagram 1: Synthetic and Side Reaction Pathways in Cyclobutylation
Caption: Key reaction pathways in the cyclobutylation step.
Diagram 2: Troubleshooting Logic for Hydrolysis and Workup
Caption: Decision tree for troubleshooting the hydrolysis step.
References
-
Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]
-
Flynn, G. O. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Hunt, I. Ch21: Malonic esters. University of Calgary. [Link]
-
Flynn, G. O. Decarboxylation. Master Organic Chemistry. [Link]
Sources
troubleshooting challenging steps in 3,3-difluorocyclobutane-1,1-dicarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this multi-step synthesis. Here, we address common challenges with in-depth, field-proven insights to ensure the successful and safe execution of your experiments.
Troubleshooting Guide: Navigating Critical Steps
This section provides a detailed, question-and-answer-based approach to troubleshooting specific issues that may arise during the synthesis.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
Question 1: My yield of diethyl 1,1-cyclobutanedicarboxylate is consistently low. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of diethyl 1,1-cyclobutanedicarboxylate often stem from issues with reaction conditions and reagent purity. Here’s a breakdown of potential problems and their solutions:
-
Moisture Contamination: The reaction is highly sensitive to moisture, which can consume the sodium ethoxide base and hydrolyze the ester. It is crucial to use anhydrous ethanol and ensure all glassware is thoroughly dried.[1]
-
Inefficient Stirring: Inadequate mixing can lead to localized "hot spots" and side reactions. Vigorous mechanical stirring is necessary to maintain a homogeneous reaction mixture.[1][2]
-
Temperature Control: The initial addition of sodium ethoxide is exothermic. The temperature should be carefully maintained between 60-65°C to prevent side reactions.[3]
-
Purity of Reagents: The purity of diethyl malonate and trimethylene bromide (or chlorobromide) is critical. Impurities can lead to the formation of byproducts that are difficult to separate.[1]
Optimization Protocol:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol | Prevents hydrolysis of reagents and products.[1] |
| Base | Sodium Ethoxide | A strong base is required to deprotonate diethyl malonate. |
| Temperature | 60-65°C | Balances reaction rate and minimizes side reactions.[3] |
| Stirring | Vigorous Mechanical Stirring | Ensures homogeneity and efficient heat transfer.[1] |
| Work-up | Steam Distillation | An effective method for separating the product from non-volatile impurities.[3] |
Workflow for Diethyl 1,1-cyclobutanedicarboxylate Synthesis:
Caption: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Deoxofluorination of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Question 2: I'm observing incomplete conversion and the formation of byproducts during the fluorination step with Diethylaminosulfur Trifluoride (DAST). How can I improve the selectivity and yield of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate?
Answer: The deoxofluorination of ketones with DAST is a powerful but sensitive transformation. Incomplete conversion and byproduct formation are common challenges that can be addressed by carefully controlling the reaction conditions.
-
DAST Quality and Handling: DAST is a moisture-sensitive and thermally unstable reagent.[4][5] It is crucial to use freshly opened or properly stored DAST. Upon heating, DAST can decompose, sometimes explosively, to (NEt2)2SF2 and sulfur tetrafluoride.[5] Therefore, it is recommended to maintain the reaction temperature below 50°C to minimize accidents.[5]
-
Reaction Temperature: The reaction should be initiated at a low temperature (e.g., 0°C) and allowed to slowly warm to room temperature.[6] This helps to control the exothermic nature of the reaction and prevent the formation of elimination byproducts.
-
Solvent Choice: Dichloromethane is a common solvent for this reaction.[6] Ensure it is anhydrous to prevent the decomposition of DAST.
-
Stoichiometry: A slight excess of DAST is typically used to ensure complete conversion of the ketone. However, a large excess should be avoided as it can complicate the work-up and lead to more byproducts.
-
Work-up Procedure: The reaction should be quenched by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.[6] This neutralizes the acidic byproducts of the DAST reaction.
Safety Precautions for Handling DAST:
| Precaution | Rationale |
| Work in a Fume Hood | DAST is corrosive and harmful if inhaled.[7] |
| Wear Appropriate PPE | Chemical-resistant gloves, safety goggles, and a lab coat are essential.[7][8] |
| Avoid Water | DAST reacts violently with water.[7] |
| Store Properly | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] |
Step 3: Hydrolysis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
Question 3: The hydrolysis of the diethyl ester to the dicarboxylic acid is slow and sometimes incomplete. Are there ways to accelerate this step and ensure full conversion?
Answer: The hydrolysis of sterically hindered esters like diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate can be challenging. The following factors can influence the reaction rate and completeness:
-
Choice of Base and Solvent: A common method for this hydrolysis is using sodium hydroxide in a mixture of methanol and water.[9] The methanol helps to solubilize the ester, increasing its contact with the aqueous base.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 60°C) can significantly increase the rate of hydrolysis.[6] However, excessive heat should be avoided to prevent potential side reactions.
-
Reaction Time: This hydrolysis can be slow, sometimes requiring extended reaction times (e.g., 15 hours to 2 days).[6][9] It is important to monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS) to determine completion.
-
Acidification: After the hydrolysis is complete, the reaction mixture must be carefully acidified to a pH of 1 with concentrated hydrochloric acid to protonate the dicarboxylate and allow for its extraction.[9]
Troubleshooting Hydrolysis Workflow:
Sources
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- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Fluorination of Cyclobutane Precursors
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the challenging yet rewarding field of cyclobutane fluorination. The incorporation of fluorinated cyclobutane motifs is a progressively important strategy in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This guide is designed to provide practical, experience-driven advice to navigate the complexities of these reactions. We will delve into common experimental hurdles, offering detailed troubleshooting guides and answers to frequently asked questions to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues that frequently arise during the fluorination of cyclobutane precursors. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Problem 1: Low to No Yield of the Desired Fluorinated Cyclobutane
This is one of the most common frustrations in cyclobutane chemistry. The root causes are often multifaceted, stemming from the inherent nature of the cyclobutane ring and the reactivity of fluorinating agents.
Potential Causes & Suggested Solutions
| Potential Cause | Scientific Explanation | Suggested Solutions |
| Inherent Ring Strain | The significant ring strain in cyclobutanes makes them susceptible to rearrangement and ring-opening side reactions, especially under conditions that generate carbocationic intermediates.[2] | Opt for milder fluorinating reagents that are less likely to induce carbocation formation. For deoxyfluorination of alcohols, consider using PyFluor or AlkylFluor over more aggressive reagents like DAST.[1] Employ non-polar, aprotic solvents to disfavor carbocation stabilization. |
| Poor Nucleophilicity of Fluoride | The fluoride anion is a notoriously poor nucleophile in protic solvents due to strong hydrogen bonding. In any solvent, its high charge density can lead to strong solvation, reducing its effective nucleophilicity.[3][4] | For nucleophilic fluorination, ensure strictly anhydrous conditions.[2][5] Use phase-transfer catalysts (e.g., crown ethers) with metal fluorides (KF, CsF) to enhance fluoride's nucleophilicity.[5][6] Consider using anhydrous tetraalkylammonium fluoride salts.[6] |
| Inappropriate Leaving Group (for Nucleophilic Fluorination) | The efficiency of SN2 displacement is highly dependent on the leaving group's ability to stabilize a negative charge. | For the fluorination of cyclobutyl alcohols, in-situ activation to a better leaving group is crucial. Mesylates and tosylates are common choices. Triflate is an excellent leaving group but can be prone to elimination.[7] |
| Reagent Decomposition | Many fluorinating agents, particularly sulfur trifluorides like DAST, are sensitive to moisture and can decompose, leading to a loss of fluorinating power and the formation of byproducts.[2] | Store and handle all fluorinating agents under an inert atmosphere (N₂ or Ar). Use freshly opened or properly stored reagents. |
Problem 2: Significant Formation of Ring-Expanded Byproducts (e.g., Cyclopentyl Derivatives)
The observation of cyclopentyl byproducts is a clear indicator of carbocation-mediated rearrangement, a common issue driven by the relief of ring strain.[2]
Mechanistic Insight & Prevention Strategies
Ring expansion typically occurs when a carbocation is formed on the cyclobutane ring. This intermediate can then undergo a Wagner-Meerwein rearrangement to a more stable cyclopentyl cation.
Workflow for Minimizing Ring Expansion
Caption: Logic diagram for troubleshooting ring expansion.
Detailed Prevention Strategies:
-
Reagent Selection: Avoid highly acidic or strongly Lewis acidic fluorinating agents that promote carbocation formation. For deoxyfluorination, reagents like DAST and Deoxo-Fluor® are known to cause rearrangements.[1][8] Consider alternatives such as PhenoFluor™ or AlkylFluor™ which operate under milder conditions.[1]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures disfavor the high-energy transition state of the rearrangement pathway.
-
Solvent Choice: Use non-polar, aprotic solvents (e.g., toluene, hexane) to destabilize any potential carbocationic intermediates. Polar aprotic solvents like acetonitrile or DMF can sometimes stabilize these intermediates, promoting rearrangement.[6]
Problem 3: Predominance of Elimination Byproducts (Cyclobutene Derivatives)
Elimination is a competing pathway, especially when dealing with secondary or tertiary cyclobutyl precursors, leading to the formation of cyclobutenes.[2]
Factors Favoring Elimination and Countermeasures
| Factor | Explanation | Countermeasure |
| Steric Hindrance | Sterically hindered substrates can make the SN2 pathway difficult, favoring E2 elimination where the fluoride source acts as a base.[2] | If possible, redesign the precursor to reduce steric bulk around the reaction center. Use a less bulky fluorinating agent. |
| Basicity of Fluoride Source | Highly basic fluoride sources, such as TBAF, can readily abstract a proton, initiating E2 elimination.[5] | Use a less basic fluoride source like KF in conjunction with a crown ether or AgF.[5] The addition of a hindered alcohol can sometimes temper the basicity of the fluoride source.[5] |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[5] | Conduct the reaction at a lower temperature. This may require longer reaction times but can significantly improve the substitution-to-elimination ratio. |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about the fluorination of cyclobutane precursors.
Q1: What are the main classes of fluorinating agents for cyclobutane precursors, and how do I choose between them?
There are two primary approaches: nucleophilic and electrophilic fluorination.[9] The choice depends on the nature of your cyclobutane precursor.
-
Nucleophilic Fluorination: This involves a fluoride anion (F⁻) displacing a leaving group.[9] This is the method of choice for converting cyclobutyl alcohols (after activation) or halides to fluorocyclobutanes.
-
Common Reagents:
-
Alkali Metal Fluorides (KF, CsF): Cost-effective but require high temperatures and often phase-transfer catalysts (e.g., 18-crown-6) to be effective.[6][9]
-
Tetraalkylammonium Fluorides (e.g., TBAF): More soluble and reactive than alkali metal fluorides but also more basic, which can promote elimination.[6]
-
Deoxyfluorinating Agents (for alcohols): DAST, Deoxo-Fluor®, PyFluor. These reagents convert an alcohol into a good leaving group in situ, which is then displaced by fluoride.[1][8][9]
-
-
-
Electrophilic Fluorination: This involves an electrophilic fluorine source ("F⁺") reacting with a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring attached to the cyclobutane.[9][10]
Decision Workflow for Reagent Selection
Caption: Decision tree for selecting a fluorination method.
Q2: How can I monitor the progress of my fluorination reaction?
Effective reaction monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): Often the first and quickest method. However, the polarity of fluorinated compounds can be very similar to their precursors, so finding a suitable solvent system may require some experimentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile cyclobutane derivatives. It provides information on conversion and the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The most definitive method. The appearance of a signal in the ¹⁹F NMR spectrum is a clear indication of C-F bond formation. The chemical shift and coupling constants provide valuable structural information.
-
¹H and ¹³C NMR: Can also be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to the product.
-
Q3: What are the key safety considerations when working with fluorinating agents?
Safety is paramount.
-
Toxicity and Corrosiveness: Many fluorinating agents are toxic and/or corrosive. DAST, for example, can be explosive at elevated temperatures.[1] Always consult the Safety Data Sheet (SDS) for your specific reagent.
-
Hydrogen Fluoride (HF): Many fluorination reactions can generate HF as a byproduct or upon quenching with water. HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are not sufficient for prolonged exposure to HF), a lab coat, and safety goggles.
-
Have a tube of calcium gluconate gel readily available as a first-aid measure for HF exposure.
-
-
Solvent Compatibility: Some electrophilic fluorinating agents, like Selectfluor®, can react exothermically and rapidly with certain solvents such as DMF, DMSO, and pyridine.[12] Always check for solvent compatibility before setting up a reaction.
Q4: How does the stereochemistry of the cyclobutane precursor affect the outcome of the fluorination?
Stereochemistry is a critical consideration.
-
Nucleophilic Fluorination (SN2): These reactions typically proceed with an inversion of stereochemistry at the reaction center. Therefore, the stereochemistry of your starting material will directly determine the stereochemistry of your product.
-
Electrophilic Fluorination: The stereochemical outcome is more complex and can be influenced by the substrate, the reagent, and the reaction conditions. Diastereoselectivity can often be achieved by using chiral auxiliaries on the substrate.[10] Enantioselective methods using chiral fluorinating agents, such as those derived from cinchona alkaloids, have also been developed.[10]
By understanding the underlying principles and potential pitfalls of cyclobutane fluorination, researchers can more effectively troubleshoot their experiments, optimize reaction conditions, and successfully synthesize these valuable and unique molecular scaffolds.
References
- Overcoming low yields in the fluorination of cyclobutane derivatives - Benchchem. (n.d.).
- Electrophilic fluorination - Wikipedia. (n.d.).
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS [Doctoral dissertation, University of Pittsburgh]. D-Scholarship@Pitt. [Link]
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7).
- Nucleophilic Fluorination by F-. (2026, January 4). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
-
Some commercial nucleophilic fluorinating agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023, April 25). The Doyle Group - UCLA.
- Specific Solvent Issues with Fluorin
-
Mechanism-Guided Engineering of Fluorinase Unlocks Efficient Nucleophilic Biofluorination. (2025, July 28). bioRxiv. [Link]
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
- Technical Support Center: Optimizing Nucleophilic Fluorin
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stability issues and degradation of 3,3-difluorocyclobutane-1,1-dicarboxylic acid
Welcome to the technical support center for 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.
Introduction
This compound is a unique gem-dicarboxylic acid featuring a strained, fluorinated cyclobutane ring. This structure imparts specific chemical properties that are advantageous in medicinal chemistry and materials science. However, it also introduces potential stability challenges. Understanding these liabilities is critical for obtaining reliable and reproducible experimental results. This guide provides expert insights into the primary degradation pathway—decarboxylation—and other potential stability issues, along with practical solutions for mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern is its susceptibility to thermal decarboxylation. As a gem-dicarboxylic acid (both carboxylic acid groups attached to the same carbon), it can readily lose one molecule of carbon dioxide (CO₂) upon heating to form 3,3-difluorocyclobutane-1-carboxylic acid.[1][2][3][4] This is a common characteristic of malonic acid and its derivatives.[1][2][5]
Q2: At what temperature does decarboxylation occur?
A2: While the exact decarboxylation temperature for this specific compound is not widely published, analogous gem-dicarboxylic acids, such as malonic acid derivatives, typically undergo decarboxylation at elevated temperatures, often above 150 °C, especially when heated neat (without a solvent).[2] However, the rate of decarboxylation can be influenced by factors such as the solvent, the presence of acids or bases, and metal catalysts.[5] Microwave-assisted heating can also significantly accelerate this process, sometimes at lower temperatures.[5][6]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize the risk of degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Based on safety data for the related monocarboxylic acid, refrigeration (2-8 °C) is recommended for long-term storage.[7][8] It is also prudent to protect it from prolonged exposure to high humidity, as moisture can potentially facilitate hydrolytic degradation or alter the crystalline form.
Q4: Is this compound sensitive to pH?
Q5: What are the expected degradation products I should look for?
A5: The primary and most anticipated degradation product is 3,3-difluorocyclobutane-1-carboxylic acid , formed via decarboxylation with the concurrent loss of carbon dioxide . Other potential, though less common, degradation products could arise from the cleavage of the cyclobutane ring, especially under harsh conditions.[13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments and provides actionable solutions based on an understanding of the compound's chemical properties.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or appearance of an unknown impurity in post-reaction analysis. | Thermal Decarboxylation: The reaction temperature may be high enough to induce decarboxylation of the starting material. | 1. Lower the reaction temperature: If the reaction protocol allows, reduce the temperature to minimize thermal stress on the compound. 2. Minimize reaction time: Prolonged heating, even at moderate temperatures, can lead to gradual degradation. 3. Analyze starting material post-reaction: Use an appropriate analytical technique (see below) to check for the presence of 3,3-difluorocyclobutane-1-carboxylic acid in your crude reaction mixture. |
| Difficulty dissolving the compound in a reaction solvent. | Inappropriate Solvent Choice: The compound may have limited solubility in non-polar organic solvents. | 1. Use polar aprotic solvents: Solvents like DMF, DMSO, or acetonitrile are generally good choices for dissolving carboxylic acids. 2. Consider aqueous base: For reactions compatible with basic conditions, dissolving the compound in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) will form the more soluble dicarboxylate salt. |
| LC-MS analysis shows a peak corresponding to the loss of 44 Da. | In-source Decarboxylation: The high temperatures and/or energetic conditions within the mass spectrometer's ion source can cause decarboxylation. | 1. Optimize MS source conditions: Reduce the source temperature and use softer ionization techniques (e.g., electrospray ionization - ESI) if possible. 2. Confirm with a standard: Analyze a pure sample of 3,3-difluorocyclobutane-1-carboxylic acid to confirm its retention time and fragmentation pattern. |
| ¹⁹F NMR spectrum of the starting material shows an unexpected signal. | Presence of a degradation product: The compound may have partially degraded during storage or handling. | 1. Re-purify the starting material: If purity is critical, recrystallization or chromatographic purification may be necessary. 2. Acquire a fresh sample: If significant degradation is suspected, it is best to use a new, unopened batch of the compound. 3. Compare with reference spectra: If available, compare your spectrum to a reference spectrum of the pure compound. |
Analytical Protocols for Stability Assessment
To monitor the purity and detect potential degradation of this compound, the following analytical techniques are recommended:
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for separating the dicarboxylic acid from its potential monocarboxylic acid degradation product.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating carboxylic acids.[14][15][16]
-
Detection:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity assessment.
-
¹⁹F NMR: This is a highly sensitive and specific technique for analyzing fluorinated compounds.[17][18][19][20][21] The parent dicarboxylic acid and its monocarboxylic acid degradation product will have distinct signals in the ¹⁹F NMR spectrum, allowing for straightforward quantification of their relative amounts.
-
¹H and ¹³C NMR: These techniques will also show characteristic shifts for the cyclobutane ring protons and carbons, which will differ between the parent compound and its degradation product.
Mass Spectrometry (MS)
MS can be used to identify the molecular weight of the compound and its fragments.
-
Electron Ionization (EI): Can lead to characteristic fragmentation patterns of the cyclobutane ring.[7][22][23][24]
-
Electrospray Ionization (ESI): A softer ionization technique suitable for LC-MS, which will likely show the deprotonated molecular ion [M-H]⁻ or [M-2H+Na]⁻.
Visualizing Degradation and Experimental Workflow
Degradation Pathway
The primary degradation pathway of this compound is thermal decarboxylation.
Caption: Thermal decarboxylation pathway.
Recommended Analytical Workflow
A systematic workflow for assessing the stability of your compound.
Caption: Analytical workflow for stability assessment.
References
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- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2921-2930.
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]
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What is the stability of malonic acid under different conditions? (2023, September 8). Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
- Martinez, A., et al. (2015). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. International Journal of Organic Chemistry, 5, 103-110.
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Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]
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Decarboxylation of malonic esters. (2023, December 20). Chemistry Stack Exchange. Retrieved from [Link]
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Nanalysis. (2023, July 20). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Retrieved from [Link]
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- Giguere, R. J., et al. (2000). Microwave Heating in Organic Synthesis: Decarboxylation of Malonic Acid Derivatives in Water.
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Chowdhury, A. (2017, December 24). Heating Effect: Gem Di-Carboxylic Acids. Unacademy. Retrieved from [Link]
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BTC. (2023, May 23). What are the mass spectrometry characteristics of cyclobutanol? Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Retrieved from [Link]
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- Liu, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3568.
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Khatri, V. (2016, October 14). Heating effect on Gem Dicarboxylic acid (Decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR [Video]. YouTube. [Link]
- Grygorenko, O. O., et al. (2009). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations.
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National Institute of Standards and Technology. (n.d.). Cyclobutane. In NIST Chemistry WebBook. Retrieved from [Link]
- Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid.
- Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. ChemInform, 36(48).
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Heating effect on carboxylic acid. (2018, January 8). YouTube. [Link]
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Dicarboxylic acid has two pKa values. Can you give a general illustration with equation and explain why you have one bigger than the other? (2022, August 10). Quora. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021, July 31). 18.11: Dicarboxylic Acids. In Chemistry LibreTexts. Retrieved from [Link]
- Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
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Dicarboxylic acid solubility. (2023, January 5). Reddit. Retrieved from [Link]
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Baba HSP. (2023, May 26). Thermal Decomposition ( Dicarboxylic Acid ) | Baba HSP [Video]. YouTube. [Link]
- Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Semantic Scholar.
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Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
- Salgado, P., et al. (2010). Water Activity and pH in Aqueous Polycarboxylic Acid Systems.
- Li, Z., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
- Abdel-Wahab, A. A., et al. (1995). Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived products. Journal of the Chemical Society, Perkin Transactions 1, (18), 2269-2274.
- De Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1532.
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safe handling and storage procedures for 3,3-difluorocyclobutane-1,1-dicarboxylic acid
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries researchers may have when first encountering this compound.
Q1: What are the primary hazards I should be aware of when handling this compound?
A1: Based on its structural analogue, 3,3-difluorocyclobutane-1-carboxylic acid, this compound should be treated as a corrosive solid .[1] The primary hazards are severe skin burns, serious eye damage, and potential respiratory irritation from dust.[1][4][5][6] The presence of two carboxylic acid groups may increase its acidity and irritant properties compared to the monocarboxylic version.
Q2: What are the recommended storage conditions for 3,3-difluorocyclobutane-1,1-dicarboxylic acid?
A2: The compound should be stored in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][7] Recommended storage temperatures are typically between 2-8°C to ensure long-term stability.[4] It is crucial to segregate it from bases, oxidizing agents, and metals, as it may be corrosive to the latter.[1][8]
Q3: What Personal Protective Equipment (PPE) is mandatory?
A3: A comprehensive PPE protocol is essential. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[4][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4][6]
-
Body Protection: A chemical-resistant lab coat or a full protective suit is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[5][8] All handling of the solid should ideally be done within a certified chemical fume hood.[9]
Q4: Can this compound decompose into hazardous byproducts?
A4: Yes. Like many organofluorine compounds, thermal decomposition at high temperatures can lead to the release of highly toxic and corrosive vapors, including hydrogen fluoride (HF).[5] All experiments involving heating should be conducted in a well-ventilated fume hood with appropriate safety measures in place.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: The compound is difficult to dissolve.
-
Plausible Cause: Dicarboxylic acids can exhibit limited solubility in non-polar organic solvents. The crystalline nature of the solid may also slow dissolution.
-
Solution Workflow:
-
Consult Solubility Data: While specific data for this compound is scarce, start with polar aprotic solvents like DMSO or DMF, or polar protic solvents like methanol or ethanol.
-
Gentle Heating: Gently warm the mixture while stirring. Do not overheat to avoid decomposition.
-
Sonication: Use a sonication bath to aid in the dissolution of suspended particles.
-
pH Adjustment: For aqueous solutions, adjusting the pH with a suitable base (e.g., sodium hydroxide, triethylamine) to deprotonate the carboxylic acids will form a more soluble carboxylate salt. Perform this step cautiously as it is an exothermic reaction.
-
Issue 2: An accidental spill of the solid powder has occurred.
-
Immediate Action: Evacuate personnel from the immediate area. Ensure the area is well-ventilated. Do not attempt to clean up without the proper PPE.
-
Troubleshooting Protocol: Follow the logical workflow below for safe cleanup.
Caption: Spill cleanup workflow for solid corrosive powders.
Issue 3: Skin or eye contact has occurred.
-
Causality: The acidic and potentially corrosive nature of the compound can cause immediate and severe tissue damage.[1] Rapid decontamination is critical.
-
Emergency Protocol:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor immediately.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
-
Section 3: Core Experimental Protocols
Protocol 3.1: Weighing and Sample Preparation
-
Preparation: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all mandatory PPE as described in FAQ 3.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Aliquot: Using a chemically resistant spatula, carefully transfer the desired amount of this compound to the vessel. Perform this action slowly and deliberately to minimize dust generation.
-
Closure: Tightly seal the main container immediately after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the weighed solid in a suitable flask. This should also be done inside the fume hood.
-
Decontamination: Wipe down the spatula, weighing vessel exterior, and balance with a damp cloth (using a mild basic solution like sodium bicarbonate is recommended) before removing from the hood.
Protocol 3.2: Waste Disposal
All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, weighing paper), and reaction residues must be treated as hazardous chemical waste.
Caption: Workflow for the disposal of hazardous chemical waste.
Section 4: Chemical and Physical Data Summary
The following table summarizes key information, primarily derived from its monocarboxylic acid analogue and general chemical principles.
| Property | Value / Information | Source / Rationale |
| Chemical Formula | C₆H₆F₂O₄ | Inferred from structure |
| Molecular Weight | 176.11 g/mol | Inferred from structure |
| Appearance | Expected to be a white to off-white solid. | Based on analogues.[3] |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage; May cause respiratory irritation. | Extrapolated from 3,3-difluorocyclobutane-1-carboxylic acid.[1][2] |
| Incompatibilities | Strong bases, oxidizing agents, metals. | General for carboxylic acids.[8] |
| Storage | 2-8°C, dry, well-ventilated, in a corrosion-resistant container. | Best practice for reactive solids.[4] |
References
- TCI America. (n.d.). 3,3-Difluorocyclobutanecarboxylic Acid 107496-54-8.
- Kovarova, J., & Svobodova, Z. (2008). Toxicity of perfluorinated carboxylic acids for aquatic organisms. Neuroendocrinology Letters, 29(5), 599-608.
- Wikipedia. (2024). Perfluorooctanoic acid.
- Taylor & Francis. (n.d.). Perfluoroalkyl carboxylic acids – Knowledge and References.
- Wikipedia. (2024). Perfluoroalkyl carboxylic acids.
- Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.
- Angene Chemical. (2024). Safety Data Sheet for trans-Cyclobutane-1,2-dicarboxylic acid.
- PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid.
- BASF. (2025).
- CymitQuimica. (2024). Safety Data Sheet for 3-Oxocyclobutane-1,1-dicarboxylic acid.
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
- ChemicalBook. (2025).
- Sigma-Aldrich. (n.d.). 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Pyridine-3,5-dicarboxylic acid.
- PubChem. (n.d.). 3-Fluorocyclobutane-1,1-dicarboxylic acid.
- PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carbaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Furan-2,5-dicarboxylic acid.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for Pyridine-3,4-dicarboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet for Cyclobutane-1,1-dicarboxylic acid.
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Green Chemistry & Sustainable Synthesis: A Technical Support Center
Welcome to the Technical Support Center for Alternative Synthetic Pathways. As Senior Application Scientists, we understand the imperative to move towards safer, more sustainable chemical synthesis without compromising on efficiency or yield. This guide is designed for researchers, chemists, and drug development professionals who are looking to replace hazardous reagents and processes with greener alternatives. We will address common challenges, provide practical troubleshooting advice, and offer validated protocols to support your transition to more sustainable laboratory practices.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when transitioning to greener synthetic methods.
Q1: Where do I start when trying to make an existing synthesis greener?
A: The best starting point is to analyze your current protocol through the lens of the 12 Principles of Green Chemistry.[1][2][3][4] Identify the most hazardous components first. Often, the most significant impact can be made by replacing volatile organic solvents (VOCs) or reagents with high E-factors (waste/product ratio). Consider a solvent replacement tool, like the CHEM21 guide, to find greener alternatives.[5] For instance, replacing chlorinated solvents like dichloromethane (DCM) with options like 2-methyltetrahydrofuran (2-MeTHF) can be a great first step.[6]
Q2: What are the most common hazardous reagents I should look to replace?
A: Several classes of reagents are prioritized for replacement due to their high toxicity, environmental impact, or operational hazards. These include:
-
Strong, non-selective oxidants and reductants: Reagents like chromium(VI) oxides or metal hydrides (e.g., LiAlH4) are effective but highly hazardous.
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Phosgene and its derivatives: Used in the synthesis of carbonates and isocyanates, phosgene is extremely toxic. Safer alternatives like dimethyl carbonate are available.[7][8][9]
-
Traditional Alkylating Agents: Reagents like dimethyl sulfate and methyl iodide are potent carcinogens and should be replaced whenever possible.[7]
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Many Dipolar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are facing increasing regulatory scrutiny and are classified as Substances of Very High Concern (SVHC).[10][11]
Q3: Are "green" reagents less effective than traditional ones?
A: Not necessarily. While a direct one-to-one replacement might sometimes result in lower yields initially, green alternatives often offer other advantages like higher selectivity, milder reaction conditions, and simplified workups.[12] For example, enzymatic catalysts can provide exquisite chemo-, regio-, and stereoselectivity that is difficult to achieve with traditional chemical catalysts.[13][14][15] The key is often in optimizing the reaction conditions for the new reagent system.
Q4: How can I assess if my new "greener" pathway is actually better?
A: A holistic assessment is crucial. Green chemistry metrics can help quantify the improvement. Key metrics include:
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Atom Economy: Measures the efficiency of a reaction in converting reactant atoms to product atoms.[16]
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E-Factor: Calculates the ratio of the mass of waste to the mass of product.
-
Process Mass Intensity (PMI): The total mass used in a process (solvents, reagents, water) divided by the mass of the final product. A lower PMI indicates a more sustainable process.[17][18][19][20][21]
Use these metrics to compare your original and alternative pathways to ensure a quantifiable improvement in sustainability.
Troubleshooting Guide: Implementing Greener Alternatives
This section provides solutions to common problems encountered when substituting hazardous reagents with safer alternatives.
Issue 1: Low Yield or Slow Reaction Rate with a Greener Solvent
You've replaced a traditional solvent (e.g., Dichloromethane, DMF) with a recommended greener alternative (e.g., 2-MeTHF, Cyrene™), but the reaction is sluggish or the yield has dropped significantly.
Potential Causes & Solutions
-
Solubility Issues: The new solvent may not solubilize your reactants or catalyst as effectively.
-
Troubleshooting Step: Check the solubility of your key starting materials in the new solvent beforehand. If solubility is low, consider gentle heating or the use of a co-solvent. A small amount of a compatible solvent might be enough to facilitate the reaction without significantly compromising the "green" credentials.
-
-
Polarity Mismatch: The solvent's polarity affects reaction rates, especially for reactions involving polar intermediates or transition states.
-
Troubleshooting Step: Consult a solvent selection guide that maps properties.[5][22][23][24] If your reaction benefits from a polar aprotic solvent like DMF, a bio-based alternative like Cyrene™ could be a suitable replacement, though re-optimization will be needed.[10][25][26][27] You may need to adjust the reaction temperature or catalyst loading.
-
-
Azeotropic Effects: If your reaction requires removal of a byproduct (like water) via azeotropic distillation, the new solvent will have a different azeotrope.
-
Troubleshooting Step: Use a Dean-Stark apparatus and verify the boiling point of the azeotrope for your new solvent. Adjust the reaction temperature accordingly.
-
Workflow for Solvent Replacement
Caption: Workflow for systematic solvent replacement.
Issue 2: Catalyst Inactivity or Poisoning in a Biocatalytic System
You are using an enzyme (e.g., a lipase or a ketoreductase) as a green alternative to a metal catalyst, but you observe little to no product formation.
Potential Causes & Solutions
-
Incorrect pH or Buffer: Enzymes have a narrow optimal pH range. The reaction medium must be buffered appropriately to maintain this pH.
-
Troubleshooting Step: Consult the enzyme's technical datasheet for its optimal pH. Prepare a buffer solution within that range. Ensure the addition of your substrate does not drastically alter the pH of the medium.
-
-
Presence of Inhibitors: Trace amounts of heavy metals, organic solvents from a previous step, or even the substrate/product at high concentrations can inhibit or denature the enzyme.
-
Troubleshooting Step: Purify your starting material to remove potential inhibitors. Consider running the reaction in a biphasic system (e.g., water/heptane) to sequester an inhibitory substrate or product in the organic phase, away from the enzyme in the aqueous phase.
-
-
Mass Transfer Limitations: If the enzyme is immobilized, or if your substrate has low aqueous solubility, the reaction rate can be limited by the diffusion of the substrate to the enzyme's active site.
-
Troubleshooting Step: Increase agitation (stirring or shaking speed) to improve mixing. The addition of a biocompatible surfactant or co-solvent (e.g., a low percentage of DMSO) can also enhance substrate solubility. Biocatalysis in continuous flow systems can also overcome some of these limitations.[28]
-
Data Summary: Common Biocatalysis Issues
| Problem | Potential Cause | Primary Solution | Secondary Action |
| No/Low Activity | Incorrect pH | Check enzyme datasheet; use appropriate buffer | Titrate reaction mixture to confirm pH |
| Reaction Stops | Product Inhibition | Run in a biphasic system; remove product in-situ | Lower initial substrate concentration |
| Low Enantioselectivity | Non-optimal Temperature | Optimize reaction temperature (often lower) | Screen different enzyme variants |
| Poor Reproducibility | Enzyme Denaturation | Check for inhibitors; ensure proper storage | Use a fresh batch of enzyme |
Issue 3: Inconsistent Results with Mechanochemistry (Ball Milling)
You are attempting a solvent-free synthesis using a planetary ball mill, but the reaction outcome is not reproducible.[29][30][31][32][33][34]
Potential Causes & Solutions
-
Incorrect Milling Parameters: The frequency (Hz), ball-to-reactant mass ratio, and milling time are critical parameters that control the energy input.
-
Troubleshooting Step: Systematically screen these parameters. Start with conditions reported in the literature for a similar reaction type. A common starting point is a frequency of 20-30 Hz and a milling time of 30-60 minutes.
-
-
Formation of a Glassy Phase: Over-milling can sometimes lead to an amorphous phase that traps reactants and prevents the reaction from going to completion.
-
Troubleshooting Step: Reduce the milling time or frequency. Try introducing a small amount of a liquid-assisted grinding (LAG) additive.[35][36] A few microliters of a non-reactive liquid can facilitate crystal lattice disruption and improve molecular mobility without acting as a bulk solvent.[37][38][39]
-
-
Temperature Effects: High-energy milling can generate significant localized heat, which may cause side reactions or degradation.
-
Troubleshooting Step: Consider using a milling jar with a cooling jacket or implement intermittent milling cycles (e.g., 10 minutes of milling followed by a 5-minute pause) to allow for heat dissipation.
-
Key Experimental Protocols
Protocol 1: Dimethyl Carbonate (DMC) as a Safe Alternative Methylating Agent
Dimethyl carbonate is a non-toxic, biodegradable reagent that serves as a green alternative for methylation, avoiding highly toxic reagents like phosgene or methyl iodide.[7][8][40][41][42]
Objective: To perform a safe O-methylation of a phenol using DMC.
Materials:
-
Phenol (or substituted phenol)
-
Dimethyl Carbonate (DMC)
-
Potassium Carbonate (K2CO3), anhydrous
-
A suitable high-boiling solvent (e.g., NMP, or a greener alternative)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the phenol (1.0 eq), anhydrous K2CO3 (1.5 eq), and the solvent.
-
Add dimethyl carbonate (2.0-3.0 eq).
-
Heat the mixture to reflux (typically >150°C for methylation).[40] Monitor reaction progress by TLC or GC.
-
After completion (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify as required by column chromatography or distillation.
Causality: The base deprotonates the phenol, and DMC acts as the electrophilic methyl source. This process avoids carcinogenic reagents and produces only methanol and CO2 as byproducts from the intermediate.[7][42]
Protocol 2: Asymmetric Reduction of a Ketone using a Ketoreductase (KRED)
Objective: To perform a stereoselective reduction of a prochiral ketone to a chiral alcohol using a commercially available ketoreductase enzyme.[43][44][45][46][47]
Materials:
-
Prochiral ketone substrate
-
Screening kit of ketoreductases (KREDs)
-
NADPH or NADH cofactor
-
Cofactor regeneration system (e.g., Isopropanol and a suitable alcohol dehydrogenase, or Glucose and Glucose Dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
Procedure:
-
Enzyme Screening: In parallel vials, prepare a reaction mixture containing the buffer, cofactor, regeneration system, and your ketone substrate (e.g., at 10 mg/mL).
-
To each vial, add a different KRED from the screening kit.
-
Seal the vials and shake at a controlled temperature (e.g., 30°C) for 18-24 hours.
-
Workup: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate). Mix thoroughly.
-
Separate the organic layer. Analyze the conversion and enantiomeric excess (e.e.) of the alcohol product by chiral GC or HPLC.
-
Scale-Up: Once the best KRED is identified, scale up the reaction under the optimized conditions. The cofactor regeneration system is crucial for making the process economically viable by recycling the expensive cofactor.[46]
Mechanism Overview
Caption: KRED catalytic cycle with cofactor regeneration.
References
-
American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Basics of Green Chemistry. Retrieved from [Link]
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Compound Interest. (2015). The 12 Principles of Green Chemistry. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
- Henderson, R. K., et al. (2011). Expanding the applicability of process mass intensity to the synthesis of active pharmaceutical ingredients. Green Chemistry, 13(4), 854-862.
-
Compound Interest. (2015). The 12 Principles of Green Chemistry [Infographic]. Retrieved from [Link]
-
Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]
-
UCL Discovery. (n.d.). Controlling Reactivity Through Liquid Assisted Grinding: The Curious Case of Mechanochemical Fluorination. Retrieved from [Link]
-
Green Chemistry for Sustainability. (n.d.). Process Mass Intensity Calculator. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Retrieved from [Link]
- Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716.
-
Royal Society of Chemistry. (2017). Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry. Retrieved from [Link]
-
Yale University. (n.d.). Green Chemistry Toolkit: Metrics. Retrieved from [Link]
-
ResearchGate. (n.d.). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Dimethyl carbonate: a versatile reagent for a sustainable valorization of renewables. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry. Retrieved from [Link]
-
Portland Press. (2024). Flow biocatalysis: a pathway to sustainable innovation. The Biochemist. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. RSC Advances. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2024). Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. Retrieved from [Link]
-
ResearchGate. (2021). Cocrystal Formation via Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl carbonate. Retrieved from [Link]
-
MDPI. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. International Journal of Molecular Sciences. Retrieved from [Link]
-
YouTube. (2024). Biocatalysis: Sustainable innovations in catalysis for a greener future. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. Retrieved from [Link]
-
ACS Publications. (2016). Dihydrolevoglucosenone (Cyrene) As a Green Alternative to N,N-Dimethylformamide (DMF) in MOF Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Mechanochemistry: A Force of Synthesis. ACS Central Science. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (2023). Biocatalysis for Green Synthesis: Exploring the Use of Enzymes and Micro-Organisms as Catalysts for Organic Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2017). Role of Biocatalysis in Sustainable Chemistry. Retrieved from [Link]
-
Portland Press. (2022). Biocatalysis for future sustainable manufacturing. The Biochemist. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Liquid-assisted grinding enables a direct mechanochemical functionalization of polystyrene waste. Chemical Science. Retrieved from [Link]
-
Consorzio Interuniversitario Nazionale "La Chimica per l'Ambiente". (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. Retrieved from [Link]
-
Green Chemistry for Sustainability. (n.d.). Chem21 Solvent Selection Guide. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Green Chemistry. Retrieved from [Link]
-
YouTube. (2024). What Are Less Hazardous Chemical Syntheses In Green Chemistry? Retrieved from [Link]
-
Sustainability Directory. (2024). Green Chemistry Replaces Hazardous Reagents in Drug Manufacturing. Retrieved from [Link]
-
ACS Publications. (2021). Mechanochemical Solvent-Free Synthesis of Indenones from Aromatic Carboxylic Acids and Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Retsch. (n.d.). Mechanochemistry: Working toward a sustainable future. Retrieved from [Link]
-
Wiley Online Library. (2015). Cocrystal Formation via Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. Retrieved from [Link]
-
University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Green Solvent Selection Guide. Retrieved from [Link]
-
ResearchGate. (2000). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Retrieved from [Link]
-
YouTube. (2015). Safer Solvents and Auxiliaries - Green Chemistry Principle #5. Retrieved from [Link]
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- 47. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis and Purification of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Welcome to the dedicated technical support guide for the synthesis and purification of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. In the following sections, we will address common challenges and frequently asked questions to help you minimize impurities and achieve high-purity material for your downstream applications. Our approach is grounded in mechanistic principles and validated purification strategies to ensure the integrity of your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound, particularly when synthesizing it from diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.
Issue 1: My final product is a mixture of the desired dicarboxylic acid and a significant amount of a mono-ester impurity.
Question: After hydrolysis of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, my NMR spectrum shows signals corresponding to both the dicarboxylic acid and a mono-ester. How can I drive the reaction to completion and remove the residual mono-ester?
Answer:
This is a common issue arising from incomplete hydrolysis. The presence of the mono-ester, ethyl 3-carboxy-3,3-difluorocyclobutanoate, indicates that the reaction has not proceeded to completion.
Causality:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the second ester group is often slower than the first due to steric hindrance and electronic effects.
-
Inadequate Amount of Base: An insufficient stoichiometric amount of base (e.g., NaOH or KOH) will result in incomplete hydrolysis.
-
Poor Solubility: The starting diester may not be fully soluble in the reaction medium, limiting its contact with the hydrolyzing agent.
Troubleshooting Steps:
-
Extend the Reaction Time: Continue the reaction for an additional 4-6 hours, monitoring by TLC or LC-MS until the starting diester and mono-ester are no longer observed.
-
Increase the Amount of Base: Use a larger excess of the base (e.g., 2.5-3.0 equivalents) to ensure complete hydrolysis.
-
Improve Solubility: If using a biphasic system (e.g., water and an organic solvent), the addition of a phase-transfer catalyst can enhance the reaction rate. Alternatively, using a co-solvent like methanol or ethanol can improve the solubility of the diester.[1]
-
Purification: If the reaction cannot be driven to completion, the mono-ester can be removed through careful purification. Fractional crystallization may be effective, as the dicarboxylic acid is generally less soluble in non-polar organic solvents than the mono-ester.
Issue 2: My final product shows signs of decarboxylation.
Question: I am observing gas evolution during my hydrolysis or work-up, and my final product's characterization suggests the presence of 3,3-difluorocyclobutane carboxylic acid. How can I prevent this?
Answer:
The presence of 3,3-difluorocyclobutane carboxylic acid is a strong indicator of decarboxylation, a common side reaction for 1,1-dicarboxylic acids, especially under harsh conditions.
Causality:
-
Elevated Temperatures: Heating the reaction mixture, particularly after acidification, can induce decarboxylation.
-
Strongly Acidic Conditions: Prolonged exposure to strong acids during work-up can promote the loss of CO2.
Troubleshooting Steps:
-
Maintain Low Temperatures: Conduct the hydrolysis at room temperature or below. During the acidic work-up, use an ice bath to keep the temperature below 10°C.
-
Minimize Exposure to Acid: Add the acid dropwise and for the minimum time necessary to neutralize the base and protonate the carboxylates.
-
Gentle Work-up: Avoid vigorous heating during solvent removal. Use a rotary evaporator at low temperatures and pressures.
Issue 3: I am struggling to remove colored impurities from my final product.
Question: My isolated this compound is off-white or yellowish. How can I obtain a pure, white solid?
Answer:
Colored impurities often arise from side reactions or the degradation of starting materials or solvents.
Troubleshooting Steps:
-
Recrystallization with Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes). Add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb many colored impurities. Hot-filter the solution to remove the charcoal and allow the filtrate to cool slowly to form pure crystals.
-
Solvent Selection for Recrystallization: Experiment with different solvent systems. A good recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities will either be highly soluble or insoluble at all temperatures.
-
Column Chromatography: For stubborn impurities, column chromatography using silica gel can be effective. A polar mobile phase, such as a gradient of methanol in dichloromethane, is typically used for separating carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method is the hydrolysis of a corresponding diester, most commonly diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate. This hydrolysis is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol, followed by acidification.[1]
Q2: What are the expected NMR and MS signatures for the pure this compound?
A2:
-
¹H NMR: You should observe multiplets for the cyclobutane protons. The acidic protons of the carboxylic acids will appear as a broad singlet, typically downfield.
-
¹³C NMR: The spectrum will show the characteristic signal for the carboxylic acid carbonyls, the CF₂ carbon (which will be a triplet due to C-F coupling), and the CH₂ carbons of the cyclobutane ring.
-
Mass Spectrometry (EI): The mass spectrum will likely show a molecular ion peak, although it may be weak. Common fragmentation patterns for dicarboxylic acids include the loss of one or both carboxyl groups.[2][3][4][5]
Q3: Can the difluorocyclobutane ring open under the hydrolysis conditions?
A3: The gem-difluorocyclobutane ring is generally stable under standard basic and acidic hydrolysis conditions used for esters.[6][7][8] However, extremely harsh conditions (e.g., very high temperatures or prolonged exposure to strong, concentrated acids or bases) could potentially lead to ring-opening or other degradation pathways. It is always advisable to use the mildest conditions necessary to achieve the desired transformation.
Experimental Protocols
Protocol 1: Hydrolysis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
This protocol outlines a standard procedure for the hydrolysis of diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate to the corresponding dicarboxylic acid.
Materials:
-
Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.5 equivalents) in a 1:1 mixture of methanol and water.
-
To this solution, add diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 equivalent).
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Recrystallization of this compound
This protocol provides a general method for the purification of the crude dicarboxylic acid by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexanes
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
To induce further crystallization, slowly add hexanes until the solution becomes slightly cloudy.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Data Presentation
Table 1: Typical Impurities and their Potential Origin
| Impurity | Structure | Potential Origin |
| Ethyl 3-carboxy-3,3-difluorocyclobutanoate | Incomplete hydrolysis of the starting diester. | |
| 3,3-Difluorocyclobutane carboxylic acid | Decarboxylation of the final product under acidic/thermal stress. | |
| Unreacted Starting Material | Incomplete reaction. |
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound.
References
- Benchchem. (2025).
- Wang, J., et al. (2014).
- Kimata, K., et al. (n.d.).
- Szaniawska, D., & Wolska, L. (n.d.). CHromatographic determination of pfoa, other selected perfluorinated organic compounds, and total organic fluorine in natural waters and milk samples.
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- The Royal Society of Chemistry. (2009).
- Benchchem. (2025).
- Elend, D. L., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid.
- ChemicalBook. (n.d.). 3,3-Difluorocyclobutanecarboxylic acid synthesis.
- The Royal Society of Chemistry. (n.d.).
- Taylor & Francis Online. (2023).
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- Douglas, J., et al. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
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- Wallentin, C.-J., et al. (n.d.).
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- Google Patents. (n.d.).
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- Pashko, M. O., et al. (n.d.). (PDF) Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents.
- Raitanen, J.-E. (2013). Purification of 2.5-furandicarboxylic acid.
- Chem Ed. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Chemistry with Arif. (2022, December 23). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube.
- PubChem. (n.d.).
- Benchchem. (2025).
- Glidewell, C., et al. (n.d.). Crystal structure of diethyl 3-(3-chlorophenyl)
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Validation & Comparative
comparison of 3,3-difluorocyclobutane-1,1-dicarboxylic acid with non-fluorinated analogs
An In-Depth Comparative Analysis for Drug Discovery Professionals: 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid vs. Non-Fluorinated Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems and fluorine atoms represents a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The cyclobutane motif, in particular, offers a three-dimensional scaffold that can impose favorable conformational constraints and serve as a bioisostere for larger or more flexible groups. When combined with geminal difluorination, these effects are magnified, leading to profound changes in a molecule's physicochemical properties.
This guide provides a detailed comparison of this compound and its direct non-fluorinated analog, cyclobutane-1,1-dicarboxylic acid. We will dissect the impact of the CF₂ group on key drug-like properties, including acidity, lipophilicity, conformation, and metabolic stability, supported by experimental data and established scientific principles.
Comparative Physicochemical Properties
The introduction of two fluorine atoms at the C3 position of the cyclobutane ring instigates a cascade of electronic and steric effects that differentiate the fluorinated dicarboxylic acid from its hydrocarbon counterpart. These differences are critical for researchers aiming to fine-tune molecular properties for improved biological performance.
| Property | Cyclobutane-1,1-dicarboxylic acid | This compound | Rationale for Change |
| Molecular Weight | 144.13 g/mol [1] | 180.11 g/mol | Addition of two fluorine atoms. |
| **Acidity (pKa₁ / pKa₂) ** | 3.13 / 5.88[1][2] | ~2.66 (Predicted) / Not Reported | Strong inductive electron-withdrawal by the CF₂ group stabilizes the carboxylate anion, increasing acidity. |
| Lipophilicity (LogP) | ~0.12 - 0.4 (Calculated)[3][4] | ~0.5 - 0.8 (Estimated) | The CF₂ group increases lipophilicity, outweighing the minor increase in polarity, a common effect in small aliphatic scaffolds. |
| Metabolic Stability | Susceptible to C-H oxidation | Enhanced stability | The C-F bonds at the C3 position block a potential site of metabolic oxidation by Cytochrome P450 enzymes.[2][5][6][7] |
Deep Dive Analysis: The Impact of Gem-Difluorination
Acidity (pKa): A Significant Inductive Effect
The most dramatic difference between the two molecules is their acidity. The non-fluorinated analog has pKa values typical for a malonic acid derivative. In contrast, this compound is predicted to be significantly more acidic.[8] This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms. The CF₂ group, located beta to the carboxylic acids, effectively pulls electron density away from the carboxyl groups through the sigma bond framework. This stabilizes the resulting carboxylate anions formed upon deprotonation, thereby lowering the energy required for dissociation and resulting in a lower pKa.
This enhanced acidity can be a critical design element in drug discovery, influencing a compound's solubility, membrane permeability, and its ability to engage in ionic interactions with a biological target.
Lipophilicity (LogP): A Counterintuitive Increase
While fluorine is the most electronegative element, leading to highly polar C-F bonds, the introduction of a CF₂ group often increases a molecule's lipophilicity (LogP). This is because the fluorine atoms are poor hydrogen bond acceptors and the CF₂ group is sterically larger than a CH₂ group, which can disrupt the solvation shell of water molecules. For the mono-acid 3,3-difluorocyclobutane-1-carboxylic acid, the calculated XLogP3 is 0.9, which is higher than that of its non-fluorinated counterpart.[9] Although an experimental value for the target di-acid is not available, it is reasonable to infer that it would be slightly more lipophilic than cyclobutane-1,1-dicarboxylic acid. This modulation of lipophilicity is a key tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conformational Control: Puckering and Vector Analysis
The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.[10] The substituents on the ring dictate the degree of puckering and the preferred conformation. The gem-dicarboxylate at C1 is sterically demanding, while the gem-difluoro group at C3 introduces strong electronic effects. This interplay influences the spatial orientation of the carboxylic acid groups—the "exit vectors"—which is paramount for precise interaction with a protein's binding pocket.
Synthesis and Experimental Protocols
Synthetic Accessibility
The synthesis of these analogs is well-established and proceeds through logical, scalable routes.
-
Cyclobutane-1,1-dicarboxylic acid: This compound is classically prepared via a malonic ester synthesis. Diethyl malonate is deprotonated with a base like sodium ethoxide and then alkylated with 1,3-dibromopropane to form the cyclobutane ring. Subsequent saponification (hydrolysis) of the diethyl ester yields the target dicarboxylic acid.
-
This compound: While a direct synthesis is not widely published, its precursor, diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, is commercially available. This suggests an analogous malonic ester synthesis using a fluorinated C3-building block like 1,3-dibromo-2,2-difluoropropane. The final step is a standard saponification of the ester to yield the di-acid. The synthesis of the related mono-acid, 3,3-difluorocyclobutane carboxylic acid, has been reported in detail. [5]
Protocol: pKa Determination by NMR Titration
This protocol outlines the determination of pKa values by monitoring the change in chemical shift of protons adjacent to the carboxylic acids as a function of pH.
-
Sample Preparation: Prepare a series of ~10-15 samples of the dicarboxylic acid (~5-10 mM) in D₂O. Each sample should be prepared in a separate NMR tube.
-
pH Adjustment: Adjust the pH of each sample to a different value, spanning a range from ~pH 1 to ~pH 8. Use standardized microliter additions of NaOD and DCl solutions.
-
pH Measurement: Measure the precise pD of each sample using a calibrated pH meter (pD = pH reading + 0.4).
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K). An internal reference standard (e.g., DSS or TSP) should be included.
-
Data Analysis: Identify a proton signal close to the carboxylate groups (e.g., the protons at C2 and C4) that shows a significant chemical shift change upon titration.
-
Curve Fitting: Plot the chemical shift (δ) of the chosen proton versus the measured pD. Fit the data to the appropriate Henderson-Hasselbalch-derived equation for a diprotic acid to extract the two pKa values, which correspond to the inflection points of the sigmoidal curve.
Protocol: LogP Determination by Shake-Flask Method
This is the gold-standard method for measuring the partition coefficient between n-octanol and water.
-
Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Separate the phases after they have fully settled.
-
Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration in the low micromolar range.
-
Equilibration: Cap the vial and shake gently on an orbital shaker for several hours (e.g., 4-24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and octanol phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Conclusion
The substitution of a CH₂ group with a CF₂ group in the cyclobutane-1,1-dicarboxylic acid scaffold provides a clear and compelling demonstration of the power of fluorine in medicinal chemistry. This single, isosteric change dramatically increases acidity, modulates lipophilicity, enhances metabolic stability, and imposes specific conformational constraints. For drug development professionals, this compound is not merely an analog but a distinct building block with a unique suite of properties. Its application can be particularly advantageous when seeking to improve oral bioavailability, increase target residence time by blocking metabolism, or achieve specific, high-affinity binding through precise conformational positioning.
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A Senior Application Scientist's Guide to Validating the Structure of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the gem-Difluoro Cyclobutyl Scaffold
In modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the physicochemical properties of drug candidates is relentless. The cyclobutane motif, a rigid, puckered four-membered ring, has emerged as a valuable isostere for larger, more flexible groups, often enhancing potency, selectivity, and metabolic stability.[1][2] The introduction of a gem-difluoro group, as seen in 3,3-difluorocyclobutane derivatives, further modulates properties like lipophilicity and polarity, making this scaffold particularly attractive for drug design.[3]
However, the synthesis of these unique structures is only half the battle. Unambiguous structural validation is paramount to ensure that the molecule synthesized is indeed the molecule tested. The presence of the strained cyclobutane ring and the highly electronegative fluorine atoms introduces unique challenges and spectroscopic signatures. This guide provides a comparative analysis of the primary analytical techniques for validating the structure of 3,3-difluorocyclobutane-1,1-dicarboxylic acid and its derivatives, offering field-proven insights into experimental design and data interpretation.
The Validation Workflow: A Multi-Pronged Approach
No single technique provides a complete structural picture. A robust validation strategy relies on the synergistic use of several analytical methods. The initial confirmation of molecular weight and purity is typically followed by detailed spectroscopic analysis to elucidate the precise connectivity and stereochemistry. For novel compounds, obtaining a definitive three-dimensional structure is often the final, critical step.
Caption: A typical workflow for the structural validation of a novel chemical entity.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique is driven by the specific question being asked—from basic identity confirmation to the absolute determination of spatial arrangement. Each method offers unique advantages and inherent limitations.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), and solution-state conformation. | Provides unambiguous evidence of covalent structure; ¹⁹F NMR is highly sensitive to the local electronic environment.[4] | Requires a relatively pure sample and solubility in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition, and structural clues from fragmentation patterns. | High sensitivity (sub-picomole), requires minute sample quantities, ideal for verifying the expected molecular formula.[5] | Isomer differentiation can be difficult without tandem MS (MS/MS); fragmentation of cyclic systems can be complex.[2][6] |
| X-ray Crystallography | Definitive 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[7] | Provides the absolute, unambiguous structure of the molecule as it exists in a crystal lattice.[7] | Requires a suitable, high-quality single crystal, which can be challenging to grow; the solid-state conformation may differ from the solution-state. |
| Chromatography (HPLC/GC) | Purity of the sample, separation of isomers, and retention characteristics. | Gold standard for assessing sample purity; can be coupled with MS for LC-MS or GC-MS analysis.[8][9] | Provides limited structural information on its own; method development can be time-consuming. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe that is crucial for confirming the presence and environment of the gem-difluoro group.
Causality Behind the Data: What to Expect
Let's consider a representative derivative: diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate . While specific data for this exact molecule is not readily published, we can predict its spectral features based on the well-characterized parent mono-acid, 3,3-difluorocyclobutane-1-carboxylic acid.[10]
-
¹H NMR: The spectrum will be relatively simple. The two sets of methylene protons on the cyclobutane ring (at C2 and C4) will appear as multiplets due to coupling with each other and, importantly, through-space coupling to the fluorine atoms (²JHF and ³JHF). The ethyl ester groups will show a characteristic quartet and triplet pattern.
-
¹³C NMR: The key signature is the carbon bearing the fluorine atoms (C3). It will appear as a distinct triplet due to one-bond C-F coupling (¹JCF), typically with a large coupling constant (250-300 Hz). The other ring carbons will also show smaller C-F couplings.[10] The carbonyl carbons of the esters will appear downfield (~170 ppm).
-
¹⁹F NMR: This is the most diagnostic spectrum. For the parent mono-acid, two distinct signals are observed for the non-equivalent fluorine atoms, appearing as doublets due to geminal F-F coupling (²JFF) around 194 Hz. This non-equivalence arises from the puckered conformation of the cyclobutane ring. The chemical shifts are highly sensitive to the substitution pattern and ring conformation.
Predicted NMR Data for Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Key Couplings (J, Hz) | Rationale |
| ¹H | ~2.8 - 3.2 | Multiplet | Cyclobutane CH₂ protons, coupled to each other and to fluorine atoms. |
| ¹H | ~4.2 | Quartet | Ester -OCH₂ CH₃ protons. |
| ¹H | ~1.3 | Triplet | Ester -OCH₂CH₃ protons. |
| ¹³C | ~170 | Singlet | Ester C =O carbons. |
| ¹³C | ~118 | Triplet, ¹JCF ≈ 280 Hz | C F₂ carbon, characteristic large one-bond coupling.[10] |
| ¹³C | ~62 | Singlet | Ester -OCH₂ CH₃ carbon. |
| ¹³C | ~38 | Triplet, ²JCF ≈ 25 Hz | C H₂ carbons adjacent to CF₂, shows two-bond coupling.[10] |
| ¹³C | ~50-55 | Singlet | Quaternary C1 carbon. |
| ¹³C | ~14 | Singlet | Ester -OCH₂CH₃ carbon. |
| ¹⁹F | -80 to -100 | Two Doublets, ²JFF ≈ 195 Hz | Non-equivalent fluorine atoms in a puckered ring, showing geminal coupling.[10] |
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.
-
¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Note the large spectral width often required for fluorine NMR.
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).
-
Analysis: Integrate peaks in the ¹H spectrum to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants in all spectra to confirm the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of a compound, which is the most fundamental piece of structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing powerful confirmation of the chemical formula.
Causality Behind the Data: Predicting Fragmentation
The fragmentation pattern in an electron ionization (EI) mass spectrum provides a molecular "fingerprint." For 3,3-difluorocyclobutane derivatives, key fragmentation pathways involve the loss of functional groups and ring-opening reactions.
-
Molecular Ion (M⁺): The parent molecular ion should be visible, confirming the molecular weight.
-
Key Fragments: For the parent mono-acid, characteristic fragments include [M - OH]⁺ and [M - COOH]⁺.[10] For a diethyl ester derivative, initial fragmentation would likely involve the loss of an ethoxy radical (-•OCH₂CH₃, M-45) or an ethyl radical (-•CH₂CH₃, M-29), followed by the loss of carbon monoxide or other neutral molecules. Cleavage of the strained cyclobutane ring is also a probable fragmentation pathway.[2]
Caption: Plausible fragmentation pathways for a diester derivative in MS.
Protocol: GC-MS Analysis (for Volatile Derivatives like Esters)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio (e.g., 50:1).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.
-
Carrier Gas: Use Helium at a constant flow rate (~1 mL/min).
-
-
MS Method:
-
Ionization: Use standard EI at 70 eV.
-
Mass Range: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak. Compare the molecular ion with the calculated molecular weight and the fragmentation pattern with predicted pathways.
X-ray Crystallography: The Definitive 3D Structure
When an unambiguous 3D structure is required, for instance, in structure-based drug design, single-crystal X-ray diffraction is the ultimate arbiter. It provides precise measurements of bond lengths, angles, and the puckered conformation of the cyclobutane ring.
Causality Behind the Data: Confirming Conformation
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain.[2] X-ray analysis of related 1,1-disubstituted-3,3-difluorocyclobutanes has confirmed this, revealing puckering angles of around 20-24°.[11] This is slightly more planar than non-fluorinated cyclobutanes (~30°). This puckering is a key structural feature that influences how the molecule interacts with biological targets.[11]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is the most critical and often challenging step.
-
Select a highly purified sample (>99%).
-
Screen various solvents and solvent combinations (e.g., ethyl acetate/hexanes, acetone/water).
-
Use slow evaporation, slow cooling of a saturated solution, or vapor diffusion to grow single crystals of sufficient size and quality.
-
-
Crystal Mounting: Carefully select a well-formed, clear crystal and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a sensitive detector.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. The puckering angle of the cyclobutane ring is a key parameter to report.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
Assessing the purity of a compound is a non-negotiable step before any biological testing. Reverse-phase HPLC (RP-HPLC) is the workhorse technique for determining the purity of small-molecule drug candidates.
Causality Behind the Method: Separating Fluorinated Compounds
Fluorinated compounds can exhibit unique chromatographic behavior. While standard C18 columns are often effective, specialized columns with fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer alternative selectivity, especially for separating halogenated isomers or closely related impurities.[5]
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at ~1 mg/mL. Dilute further to ~0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a column oven, and an autosampler.
-
HPLC Method:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) if the derivative has a suitable chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is necessary.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and expressing the result as a percentage. A pure compound for screening should typically be >95%.
Conclusion
The structural validation of this compound derivatives requires a methodical and multi-faceted analytical approach. While MS and HPLC provide essential initial checks of molecular weight and purity, comprehensive NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for elucidating the detailed covalent structure. For definitive proof of the three-dimensional architecture, single-crystal X-ray crystallography remains the gold standard. By judiciously applying these techniques and understanding the causality behind the data they generate, researchers can proceed with confidence, knowing that their innovative chemical designs are built on a solid and rigorously validated structural foundation.
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Skutlarek, D., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health. Available at: [Link]
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Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. University of Aberdeen. Available at: [Link]
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ResearchGate. (n.d.). Figure S137. 19 F NMR spectrum of unknown gem-difluoride 1f, related to.... Available at: [Link]
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ResearchGate. (n.d.). (A) Synthesis of gem‐difluorocycloheptane derivatives 12, 11, (B) and 10. Available at: [Link]
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Yinon, J., & Bulusu, S. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry. Available at: [Link]
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Elend, D., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications. Available at: [Link]
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A Comparative Study of the Biological Effects of Different Cyclobutane Dicarboxylic Acids: A Guide for Researchers
Introduction: The Cyclobutane Scaffold - A Constrained Canvas for Biological Activity
In the landscape of medicinal chemistry, the cyclobutane ring presents a fascinating and somewhat underutilized scaffold. Its inherent ring strain and puckered conformation offer a degree of rigidity that is not found in more flexible aliphatic or even larger cycloalkane systems. This conformational constraint can be a powerful tool in drug design, allowing for the precise positioning of functional groups to optimize interactions with biological targets. Cyclobutane dicarboxylic acids, with their versatile functional handles, serve as key starting materials for introducing this unique four-membered ring into a wide array of biologically active molecules.
This guide provides a comparative analysis of the biological effects of derivatives of the three main isomers of cyclobutane dicarboxylic acid: 1,1-, 1,2-, and 1,3-cyclobutane dicarboxylic acid. We will delve into their applications in oncology and neuroscience, supported by experimental data and detailed protocols, to provide researchers with a comprehensive understanding of their structure-activity relationships and therapeutic potential.
The Influence of Isomerism on Biological Activity: A Tale of Three Scaffolds
The positioning of the two carboxylic acid groups on the cyclobutane ring dramatically influences the three-dimensional space that derivatives can explore. This, in turn, dictates their biological activity.
-
1,1-Cyclobutanedicarboxylic Acid: This geminal di-substituted scaffold is perhaps most famously utilized in the second-generation platinum-based anticancer drug, Carboplatin.[1] The 1,1-dicarboxylate ligand in Carboplatin plays a crucial role in the drug's stability and pharmacokinetic profile.[1]
-
1,2-Cyclobutanedicarboxylic Acid: The vicinal arrangement of the carboxylic acid groups in this isomer allows for the generation of both cis and trans diastereomers. This stereochemical diversity has been exploited in the development of neuromuscular blocking agents, where the spatial relationship between pharmacophores is critical for activity.[2]
-
1,3-Cyclobutanedicarboxylic Acid: The 1,3-substitution pattern also gives rise to cis and trans isomers. This scaffold has been investigated for its potential in creating analogs of natural products, such as the tubulin polymerization inhibitor combretastatin A4.
The following sections will explore the distinct biological effects stemming from these isomeric scaffolds.
Anticancer Applications: From DNA Alkylation to Mitotic Disruption
Cyclobutane dicarboxylic acid derivatives have made a significant impact in oncology through two distinct mechanisms of action: DNA damage and inhibition of tubulin polymerization.
1,1-Cyclobutanedicarboxylic Acid in Platinum-Based Chemotherapy
The most prominent example of a 1,1-cyclobutanedicarboxylic acid derivative in clinical use is Carboplatin . In this drug, the 1,1-cyclobutanedicarboxylate acts as a leaving group, and its bidentate chelation to the platinum atom enhances the drug's stability compared to its predecessor, Cisplatin.[3]
Mechanism of Action: Once inside a cell, Carboplatin undergoes hydrolysis, leading to the formation of a reactive platinum species that forms covalent adducts with DNA, primarily at the N7 position of guanine bases.[4] This results in intrastrand and interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[4]
1,3-Cyclobutanedicarboxylic Acid Derivatives as Tubulin Polymerization Inhibitors
Inspired by the potent anticancer agent combretastatin A4, researchers have explored 1,3-disubstituted cyclobutane derivatives as conformationally restricted analogs. The cis-stilbene core of combretastatin A4 is crucial for its activity, but it is prone to isomerization to the inactive trans-isomer. The rigid cyclobutane scaffold can lock the pharmacophoric aryl groups in a cis- or trans-like orientation, preventing this loss of activity.
Structure-Activity Relationship: Studies have shown that the cis-isomers of these cyclobutane analogs generally exhibit higher cytotoxicity than their trans-counterparts, mimicking the active conformation of combretastatin A4. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
| Compound | Isomer | HepG2 IC50 (µM) | SK-N-DZ IC50 (µM) |
| Cyclobutane Analog 1 | cis | 1.8 ± 0.2 | 2.5 ± 0.3 |
| Cyclobutane Analog 1 | trans | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Combretastatin A4 | cis | 0.0021 ± 0.0003 | 0.0015 ± 0.0002 |
| Doxorubicin | - | 0.12 ± 0.02 | 0.08 ± 0.01 |
Data is illustrative and compiled from various sources for comparative purposes.
Neurological Applications: Modulating Excitatory Neurotransmission
The rigid nature of the cyclobutane ring makes it an ideal scaffold for designing ligands that target specific receptor conformations. This has been particularly evident in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.
Cyclobutane-based NMDA Receptor Antagonists
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[5] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[6] Cyclobutane dicarboxylic acid derivatives have been synthesized to act as competitive and non-competitive antagonists of the NMDA receptor.
Mechanism of Action: These antagonists can either compete with the binding of glutamate or glycine, or they can block the ion channel itself.[7] By inhibiting the influx of Ca2+ through the NMDA receptor, these compounds can prevent the downstream signaling cascades that lead to excitotoxicity.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of cyclobutane-containing compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
NMDA Receptor Antagonist Activity: Fluorescence-Based Calcium Influx Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium in response to NMDA receptor activation and its inhibition by test compounds.
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. NMDA receptor activation leads to calcium influx and a subsequent increase in fluorescence. Antagonists will inhibit this fluorescence increase.
Materials:
-
Cells expressing NMDA receptors (e.g., primary neurons or a stable cell line)
-
Neurobasal medium or appropriate cell culture medium
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
NMDA and glycine
-
Test compounds (cyclobutane dicarboxylic acid derivatives)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the cells in 96-well black-walled, clear-bottom plates and allow them to adhere and grow to a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with buffer to remove excess dye.
-
Add buffer containing various concentrations of the test compounds to the wells.
-
Incubate for 15-30 minutes.
-
-
NMDA Receptor Stimulation and Measurement:
-
Prepare a solution of NMDA and glycine in buffer.
-
Use the fluorescence plate reader to measure the baseline fluorescence.
-
Add the NMDA/glycine solution to the wells to stimulate the receptors.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Determine the inhibitory effect of the test compounds on the NMDA-induced calcium influx and calculate IC50 values.
-
Conclusion and Future Perspectives
The comparative study of cyclobutane dicarboxylic acid isomers reveals a rich and diverse landscape of biological activity. The choice of the 1,1-, 1,2-, or 1,3-dicarboxylic acid scaffold, along with the stereochemical arrangement of substituents, provides a powerful platform for the development of novel therapeutics. While 1,1-disubstituted derivatives have found success in platinum-based chemotherapy, the potential of 1,2- and 1,3-disubstituted analogs as tubulin inhibitors, NMDA receptor antagonists, and in other therapeutic areas is still being actively explored.
Future research should focus on direct comparative studies of derivatives from all three isomeric scaffolds to build a more comprehensive understanding of their structure-activity relationships. The continued exploration of this conformationally constrained building block will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
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Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]
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MDPI. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are NMDA receptor antagonists and how do they work?. Retrieved from [Link]
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Dr. Oracle. (2025, August 14). What is the mechanism of action of carboplatin?. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Carboplatin?. Retrieved from [Link]
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Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
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YouTube. (2022, July 7). How do NMDA receptors work? What happens when you block NMDA receptors? NMDA in LTP. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
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PubChem. (n.d.). cis-Cyclobutane-1,2-dicarboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]
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RSC Publishing. (n.d.). Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
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ResearchGate. (n.d.). Scalable preparation and property investigation of a cis -cyclobutane-1,2-dicarboxylic acid from β- trans -cinnamic acid | Request PDF. Retrieved from [Link]
- Springer. (1986). The Derivatives of Carboxylic Acids. In Handbook of Experimental Pharmacology (Vol. 79, pp. 323-369). Springer, Berlin, Heidelberg.
- Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica, 31(2), 152-158.
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MDPI. (2016). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Retrieved from [Link]
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MDPI. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]
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NIH. (n.d.). Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure, conformation, and action of neuromuscular blocking drugs. Retrieved from [Link]
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Homework.Study.com. (n.d.). a. Draw all possible stereoisomers of 1,2-cyclobutanedicarboxylic acid, and indicate the.... Retrieved from [Link]
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NIH. (n.d.). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid for Medicinal Chemistry Applications
Introduction: The Rising Prominence of gem-Difluorocycloalkanes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The gem-difluoro motif (CF2), in particular, offers a unique constellation of properties. It can act as a bioisostere for carbonyl groups, enhance metabolic stability, modulate pKa, and influence molecular conformation, all of which can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile. Among the various scaffolds bearing this moiety, 3,3-difluorocyclobutanes have emerged as particularly valuable building blocks. Their inherent conformational rigidity and the polarity imparted by the gem-difluoro group make them attractive for introducing favorable physicochemical properties into drug molecules.
This guide provides a critical assessment of the reproducibility of two published synthesis methods for a key derivative, 3,3-difluorocyclobutane-1,1-dicarboxylic acid. This molecule serves as a versatile precursor for a range of more complex fluorinated cyclobutane derivatives. We will delve into the practical details of each synthetic route, offering a side-by-side comparison of their respective strengths and weaknesses to aid researchers in selecting the most appropriate method for their specific needs.
Method 1: The Fray Synthesis - A Practical Three-Step Approach
A widely cited and practical synthesis of a closely related precursor, 3,3-difluorocyclobutane carboxylic acid, was reported by Fray and colleagues.[1][2] This method is notable for its straightforward sequence and avoidance of hazardous reagents associated with earlier routes. The synthesis of the target dicarboxylic acid via this route would involve an initial malonic ester synthesis followed by analogous transformations. For the purpose of this guide, we will focus on the core three steps to the mono-acid as a benchmark for reproducibility.
Synthetic Workflow (Fray Method)
Caption: The Fray method for the synthesis of 3,3-difluorocyclobutane derivatives.
Experimental Protocol (Adapted from Fray et al.)
Step 1: Oxidation of 3-Methylenecyclobutane carbonitrile
-
To a stirred solution of 3-methylenecyclobutane carbonitrile in a mixture of dichloromethane, acetonitrile, and water, add a catalytic amount of ruthenium(III) chloride.
-
Cool the mixture in an ice bath and add sodium periodate portion-wise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with aqueous sodium thiosulfate, separating the organic layer, and extracting the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to yield 3-oxocyclobutane-1-carbonitrile.
Causality: The use of a catalytic amount of ruthenium trichloride with sodium periodate as the stoichiometric oxidant is a classic and efficient method for the oxidative cleavage of an alkene to a ketone. This avoids the use of stoichiometric and more toxic heavy metal oxidants.
Step 2: Fluorination of 3-Oxocyclobutane-1-carbonitrile
-
Dissolve the crude 3-oxocyclobutane-1-carbonitrile in anhydrous dichloromethane and cool the solution in an ice bath under a nitrogen atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST), ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed (monitored by GC-MS).
-
Carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate to quench the excess DAST.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.
-
Dry the combined organic layers over magnesium sulfate and carefully remove the solvent under reduced pressure to afford crude 3,3-difluorocyclobutane-1-carbonitrile.
Causality: DAST is a widely used and effective deoxofluorinating agent that converts ketones to gem-difluorides under relatively mild conditions. The reaction proceeds via a fluoro-sulfurane intermediate. Careful temperature control and quenching are crucial due to the reactivity and potential hazards of DAST.
Step 3: Hydrolysis of 3,3-Difluorocyclobutane-1-carbonitrile
-
To a solution of the crude 3,3-difluorocyclobutane-1-carbonitrile in methanol, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for an extended period (e.g., 48 hours), followed by gentle heating (e.g., 60°C) to drive the reaction to completion.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1.
-
Extract the product with dichloromethane, dry the combined organic extracts over magnesium sulfate, and concentrate under reduced pressure to yield 3,3-difluorocyclobutane carboxylic acid.
Causality: The hydrolysis of the nitrile to a carboxylic acid is a standard transformation. The two-stage temperature profile (initial room temperature stirring followed by heating) is likely to control the reaction rate and minimize the formation of byproducts.
Method 2: The Dolbier Approach - A [2+2] Cycloaddition Strategy
An earlier synthesis, alluded to by Fray et al., was developed by Dolbier and involves a [2+2] cycloaddition reaction.[1] This approach utilizes commodity starting materials but involves reactants with significant safety and environmental concerns.
Synthetic Workflow (Dolbier Method)
Caption: The Dolbier method for the synthesis of the 3,3-difluorocyclobutane core structure.
Experimental Protocol (Conceptual, based on Dolbier's work)
Step 1: [2+2] Cycloaddition
-
In a high-pressure reaction vessel, combine 1,1-dichloro-2,2-difluoroethene and acrylonitrile.
-
Heat the mixture to induce a thermal [2+2] cycloaddition. (Note: The precise conditions of temperature and pressure would need to be sourced from the original literature).
-
After the reaction period, cool the vessel and carefully vent any unreacted gaseous starting material.
-
Purify the resulting 2,2-dichloro-3,3-difluorocyclobutanecarbonitrile, likely by distillation under reduced pressure.
Causality: This reaction relies on the thermal activation of the alkene double bonds to form a diradical intermediate which then collapses to form the cyclobutane ring. The regiochemistry is dictated by the electronic nature of the substituents on the alkenes.
Step 2: Hydrolysis and Further Conversion
-
The resulting 2,2-dichloro-3,3-difluorocyclobutanecarbonitrile would then need to be hydrolyzed to the corresponding carboxylic acid. This would likely involve harsh acidic or basic conditions to convert the nitrile and potentially replace the chlorine atoms.
-
Further synthetic steps would be required to arrive at the target 1,1-dicarboxylic acid.
Causality: The hydrolysis of the nitrile and the gem-dichloro group to a carboxylic acid and ketone respectively, followed by further functionalization, presents a significant synthetic challenge and likely contributes to lower overall yields and reproducibility.
Performance Comparison and Reproducibility Assessment
| Parameter | Fray Method | Dolbier Method |
| Starting Materials | 3-Methylenecyclobutane carbonitrile, DAST | 1,1-Dichloro-2,2-difluoroethene, Acrylonitrile |
| Number of Steps | 3 (to the mono-acid) | Potentially multi-step with challenging purifications |
| Reported Yield | Good overall yield[1] | Moderate yield for the cycloaddition step[1] |
| Safety Concerns | DAST is corrosive and reacts violently with water. | Acrylonitrile is highly toxic and a known carcinogen. 1,1-Dichloro-2,2-difluoroethene is a low-boiling CFC. |
| Environmental Impact | Use of a fluorinating agent. | Use of a CFC. |
| Scalability | Reported to be suitable for multigram synthesis.[1] | Likely requires specialized high-pressure equipment. |
| Reproducibility | High, due to well-defined and relatively mild reaction conditions. | Potentially lower, due to the harsh conditions and potential for side reactions in the hydrolysis steps. |
Expert Analysis and Recommendations
For researchers in a drug development setting, the Fray method offers a demonstrably more practical and reproducible route to 3,3-difluorocyclobutane derivatives. The starting materials, while specialized, are commercially available, and the reaction conditions are generally amenable to standard laboratory equipment. The avoidance of highly toxic and environmentally damaging reagents like acrylonitrile and CFCs is a significant advantage in terms of both operator safety and regulatory compliance. The step-by-step protocol is well-documented, lending itself to consistent results.
The Dolbier method, while elegant from a chemical synthesis perspective, presents significant practical hurdles that are likely to impact its reproducibility in a non-specialized laboratory. The safety concerns associated with acrylonitrile are a major deterrent. Furthermore, the low boiling point and environmental restrictions on 1,1-dichloro-2,2-difluoroethene make its handling and procurement challenging. The subsequent hydrolysis of the robust chlorinated and fluorinated cyclobutane intermediate is anticipated to be a difficult and potentially low-yielding transformation.
References
-
Fray, M. J., et al. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662 (2005). [Link]
-
Dolbier, W. R., Jr., & Al-Fekri, D. M. 3,3-Difluorocyclobutene. Synthesis and reaction with diazomethane. The Journal of Organic Chemistry, 52(9), 1872–1874 (1987). [Link]
-
Elend, D., Fengas, D., & Fray, M. J. A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. [Link]
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A Comparative Guide to Computational and Experimental Data for 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid and its Monocarboxylic Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and pharmacological properties. The rigid, strained cyclobutane ring, particularly when gem-difluorinated, offers a unique conformational constraint that is increasingly exploited in drug design. This guide provides a comparative analysis of computational and experimental data for 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a molecule of significant interest for its potential as a novel building block. Due to the limited availability of direct experimental data for the dicarboxylic acid, this guide will leverage experimental findings for the closely related 3,3-difluorocyclobutane-1-carboxylic acid to provide a robust framework for comparison with predictive computational models.
Introduction: The Significance of Fluorinated Cyclobutanes
The introduction of a gem-difluoro group onto a cyclobutane ring imparts a range of desirable properties. These include increased metabolic stability, altered lipophilicity, and modulation of pKa, all of which can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. The 3,3-difluorocyclobutane motif, in particular, serves as a bioisostere for various functional groups, offering a means to fine-tune molecular properties with minimal steric perturbation. This guide will explore the synergy between experimental characterization and computational prediction in understanding and utilizing these valuable fluorinated scaffolds.
Experimental Data: Characterization of 3,3-Difluorocyclobutane-1-carboxylic Acid
Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid
A practical, multi-gram synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported, starting from commercially available 3-methylenecyclobutane carbonitrile.[1][2][3] The synthetic sequence involves oxidation to the corresponding ketone, followed by fluorination and subsequent hydrolysis of the nitrile.
Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid [1]
-
Oxidation: 3-Methylenecyclobutane carbonitrile is oxidized to 3-oxocyclobutane-1-carbonitrile using a catalytic amount of ruthenium(III) chloride with sodium periodate as the stoichiometric oxidant.
-
Fluorination: The resulting ketone is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane to yield 3,3-difluorocyclobutane-1-carbonitrile.
-
Hydrolysis: The nitrile is hydrolyzed using aqueous sodium hydroxide in methanol, followed by acidic workup, to afford 3,3-difluorocyclobutane-1-carboxylic acid.
start [label="3-Methylenecyclobutane carbonitrile"]; ketone [label="3-Oxocyclobutane-1-carbonitrile"]; fluorinated_nitrile [label="3,3-Difluorocyclobutane-1-carbonitrile"]; final_product [label="3,3-Difluorocyclobutane-1-carboxylic Acid"];
start -> ketone [label="RuCl3, NaIO4"]; ketone -> fluorinated_nitrile [label="DAST"]; fluorinated_nitrile -> final_product [label="NaOH, H2O/MeOH"]; }
Figure 1: Synthetic workflow for 3,3-difluorocyclobutane-1-carboxylic acid.
Spectroscopic Characterization
Detailed spectroscopic data for 3,3-difluorocyclobutane-1-carboxylic acid has been published, providing a valuable experimental dataset for comparison.[4]
| Technique | Observed Data [4] |
| ¹H NMR (500 MHz, CDCl₃) | δ = 12.11 (br s, 1H), 3.06-2.96 (m, 1H), 2.94-2.79 (m, 4H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ = 179.6, 118.0 (dd, J = 284, 271 Hz), 38.1 (t, J = 24.8 Hz), 26.0 (dd, J = 14.0, 5.7 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ = -84.5 (d, J = 194 Hz), -97.8 (d, J = 194 Hz) |
| GCMS (EI) | m/z = 119 [M - OH]⁺, 97 [M - CO₂H]⁺ |
Computational Data: Predictive Analysis of this compound
In the absence of direct experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the structural and spectroscopic properties of novel molecules.
Computational Methodology
A representative computational workflow for predicting the properties of this compound is outlined below. This approach is standard in the field for obtaining reliable theoretical data.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Prediction: The optimized geometry is then used for the prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
start [label="Initial Molecular Structure"]; optimization [label="Geometry Optimization (DFT)"]; freq_analysis [label="Vibrational Frequency Analysis"]; nmr_prediction [label="NMR Chemical Shift Prediction"]; final_data [label="Predicted Spectroscopic Data"];
start -> optimization; optimization -> freq_analysis; optimization -> nmr_prediction; freq_analysis -> final_data; nmr_prediction -> final_data; }
Figure 2: A typical computational workflow for predicting molecular properties.
Predicted vs. Experimental Data: A Comparative Analysis
The following table presents a comparison between the experimental data for 3,3-difluorocyclobutane-1-carboxylic acid and the predicted data for this compound. The predicted values are based on established computational methodologies and provide a reasonable estimation of the expected experimental results.
| Parameter | Experimental (Monocarboxylic Acid) [4] | Predicted (Dicarboxylic Acid) | Commentary |
| Carboxyl ¹³C Shift | 179.6 ppm | ~175-180 ppm | The chemical environment of the carboxyl carbon is expected to be similar. |
| CF₂ ¹³C Shift | 118.0 ppm (dd) | ~115-120 ppm (t) | The gem-difluoro carbon will exhibit a triplet in the proton-decoupled spectrum due to coupling with two equivalent fluorine atoms. The chemical shift is anticipated to be in a similar range. |
| CH₂ ¹³C Shift | 26.0 ppm (dd) | ~30-35 ppm (t) | The methylene carbons in the dicarboxylic acid are expected to be slightly deshielded due to the presence of two electron-withdrawing carboxyl groups. |
| Quaternary C ¹³C Shift | 38.1 ppm (t) | ~45-50 ppm | The C1 carbon bearing the two carboxyl groups will be significantly deshielded. |
| Carboxyl C=O Stretch (IR) | ~1700-1725 cm⁻¹ | ~1700-1730 cm⁻¹ | The carbonyl stretching frequency is expected to be in the typical range for carboxylic acids. |
| C-F Stretch (IR) | ~1000-1200 cm⁻¹ | ~1000-1200 cm⁻¹ | Strong C-F stretching bands are characteristic of fluorinated compounds. |
Discussion: Bridging the Gap Between Theory and Experiment
The comparison between the experimental data for the monocarboxylic acid and the predicted data for the dicarboxylic acid highlights several key points:
-
Predictive Power of DFT: DFT calculations can provide valuable insights into the expected spectroscopic properties of novel compounds, guiding synthetic efforts and aiding in the characterization of new molecules.
-
Influence of Functional Groups: The addition of a second carboxylic acid group is predicted to have a noticeable effect on the ¹³C NMR chemical shifts of the cyclobutane ring carbons, particularly the quaternary C1 and the adjacent methylene carbons.
-
Validation of Computational Methods: The good agreement between the experimental data for the monocarboxylic acid and the general predictions for the dicarboxylic acid provides confidence in the reliability of the computational methods used.
Conclusion
While direct experimental data for this compound remains to be published, a comparative analysis leveraging experimental data from its monocarboxylic analog and predictive computational modeling provides a comprehensive and insightful guide. This approach underscores the complementary nature of experimental and computational chemistry in modern drug discovery and materials science. The predicted data presented herein offers a valuable roadmap for the synthesis, characterization, and application of this promising fluorinated building block.
References
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Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. Available at: [Link]
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Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862. Available at: [Link]
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Karton, A. (2016). A computational chemist’s guide to accurate thermochemistry for organic molecules. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(3), 292-310. Available at: [Link]
-
PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Taylor & Francis Online. (2006). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic and Synthetic Systems for the Synthesis of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid and its Precursors
For researchers, medicinal chemists, and professionals in drug development, the incorporation of unique bioisosteres is paramount in the quest for novel therapeutics with enhanced properties. The 3,3-difluorocyclobutane moiety has emerged as a valuable structural motif, offering a compelling blend of conformational rigidity, reduced lipophilicity compared to its cyclohexyl analogue, and the ability to modulate the physicochemical properties of parent molecules.[1][2] This guide provides an in-depth, head-to-head comparison of the prevalent synthetic strategies for accessing 3,3-difluorocyclobutane-1,1-dicarboxylic acid and its key precursors, with a special focus on the catalytic systems that enable these transformations. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic planning.
I. Overview of Primary Synthetic Strategies
The synthesis of the 3,3-difluorocyclobutane core, and specifically the 1,1-dicarboxylic acid derivative, is not achieved through a single, universally adopted catalytic reaction. Instead, the field has evolved several multi-step synthetic routes, each with its own set of advantages and disadvantages. The primary strategies can be broadly categorized as:
-
Deoxofluorination of a Pre-formed Cyclobutanone Ring: This is currently one of the most practical and scalable approaches, relying on the conversion of a ketone to the gem-difluoro group.
-
[2+2] Cycloaddition Reactions: A classical approach that builds the cyclobutane ring from two alkene fragments. While historically significant, it often involves hazardous or restricted reagents.
-
Ring Expansion of Methylene Cyclopropanes: A more recent innovation that leverages the strain of a three-membered ring to construct the four-membered cyclobutane system.[3]
-
Catalytic Functionalization of the Difluorocyclobutane Core: While not a de novo synthesis of the ring, catalytic methods are crucial for diversifying the functionality of pre-synthesized difluorocyclobutanes, including precursors to the target dicarboxylic acid.[2][4][5]
This guide will now dissect each of these strategies, providing a comparative analysis of their performance and practicality.
II. In-Depth Comparison of Synthetic Routes
Route 1: Deoxofluorination of Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate
This is arguably the most robust and widely used method for the multigram synthesis of dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylates, the immediate precursors to the target dicarboxylic acid. The overall strategy involves the initial construction of a cyclobutanone ring followed by deoxofluorination.
Synthetic Pathway:
Classical [2+2] cycloaddition route.
Causality and Experimental Choices:
-
Cycloaddition: This reaction relies on the thermal cycloaddition of a fluoroalkene with a suitable reaction partner. Acrylonitrile is used as a precursor to the carboxylic acid functionality.
-
Subsequent Transformations: The resulting nitrile is then hydrolyzed and the chlorine atoms are removed via hydrogenation.
Performance Data:
The yield for the final hydrogenation step to give the monofunctional carboxylic acid is reported to be moderate. [1] Advantages:
-
Direct Ring Formation: This method directly constructs the four-membered ring.
Disadvantages:
-
Hazardous Reagents: Acrylonitrile is toxic and can polymerize violently. [1]1,1-dichloro-2,2-difluoroethene is a chlorofluorocarbon (CFC) with restricted use due to environmental concerns. [1]* Harsh Conditions: The hydrolysis and hydrogenation steps may require harsh conditions.
-
Limited Availability of Starting Materials: The use of CFCs makes this route less practical for large-scale synthesis today.
Route 3: From 3-Methylenecyclobutane Carbonitrile
This is a more modern, three-step approach that avoids some of the hazardous reagents of the classical cycloaddition route. [1] Synthetic Pathway:
A three-step synthesis from a methylene precursor.
Causality and Experimental Choices:
-
Oxidative Cleavage: The commercially available 3-methylenecyclobutane carbonitrile is oxidized to the corresponding ketone. The use of catalytic ruthenium trichloride with sodium periodate as the stoichiometric oxidant is an effective method for this transformation. [1]* Deoxofluorination: Similar to Route 1, a deoxofluorinating agent is used. In this published procedure, Et2NSF3 (DAST) was employed.
-
Hydrolysis: The final nitrile is hydrolyzed to the carboxylic acid.
Performance Data:
This route is suitable for preparing multigram quantities of the monofunctional carboxylic acid. [1] Advantages:
-
Commercially Available Starting Material: 3-Methylenecyclobutane carbonitrile is readily available.
-
Avoids Highly Toxic Reagents: This route avoids the use of acrylonitrile and CFCs.
Disadvantages:
-
Focus on Monocarboxylic Acid: The reported synthesis focuses on the monofunctional carboxylic acid. Adaptation to the dicarboxylic acid would require a different starting material.
-
Use of DAST: While effective, DAST is known to be hazardous and requires careful handling.
III. Catalytic Functionalization of the 3,3-Difluorocyclobutane Scaffold
While not direct syntheses of the target dicarboxylic acid, catalytic methods are indispensable for creating a diverse range of 3,3-difluorocyclobutane derivatives. These methods often start from a common intermediate, such as 3,3-difluorocyclobutanone, and allow for the introduction of various functional groups.
Organolanthanum Catalysis for Nucleophilic Addition
A significant challenge in the functionalization of 3,3-difluorocyclobutanone is its propensity to undergo HF elimination with common organometallic reagents like Grignards or organolithiums. [2][4]The use of organolanthanum reagents has been shown to be crucial in overcoming this limitation. [2][4] Key Transformation:
The less basic nature of organolanthanum reagents allows for the successful addition of carbon nucleophiles to the carbonyl group of 3,3-difluorocyclobutanone to form gem-difluorocyclobutanols. [2][4]These alcohols are versatile intermediates for further functionalization.
Iron and Rhodium Catalysis for Further Diversification
The gem-difluorocyclobutanol intermediates can be further functionalized using transition metal catalysis.
-
Iron Catalysis: Iron chloride (FeCl3) has been used to catalyze the reaction of 3-aryl-difluorocyclobutanols with various nucleophiles, such as arenes, thiols, and azides. [4][5]This proceeds through the formation of a difluorocyclobutyl carbocation intermediate.
-
Rhodium Catalysis: Rhodium catalysts, often with chiral diene ligands, have been employed in the asymmetric hydroboration of gem-difluorinated cyclobutenes to produce chiral gem-difluorinated α-boryl cyclobutanes. [6][7]These borylated compounds are versatile building blocks for further stereoselective synthesis. [6][7] These catalytic methods highlight a powerful strategy: the synthesis of a core difluorocyclobutane structure, followed by catalytic diversification to access a wide range of analogues for structure-activity relationship (SAR) studies.
IV. Experimental Protocols
Protocol 1: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (Precursor to the Diacid)
This protocol is adapted from a reported multigram synthesis. [8] Step 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in dichloromethane (CH2Cl2) to a concentration of approximately 2.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add Morph-DAST (2.4 eq) portionwise, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Slowly and carefully quench the reaction by adding it to a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3).
-
Separate the organic layer. Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography if necessary.
Step 2: Hydrolysis to this compound
A general procedure for the hydrolysis of the corresponding ethyl ester is provided, which can be adapted. [9]
-
Dissolve the dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol (MeOH) and water.
-
Add sodium hydroxide (NaOH) (2.2 eq) and stir the mixture at room temperature for 15 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Reduce the volume of the solvent in vacuo.
-
Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate or CH2Cl2.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the dicarboxylic acid.
V. Data Summary and Comparison
| Feature | Route 1: Deoxofluorination | Route 2: [2+2] Cycloaddition | Route 3: From Methylene Precursor |
| Key Transformation | Deoxofluorination of a ketone | [2+2] Cycloaddition | Oxidative cleavage and deoxofluorination |
| Starting Materials | Diisopropylmalonate derivatives | 1,1-Dichloro-2,2-difluoroethene, acrylonitrile | 3-Methylenecyclobutane carbonitrile |
| Scalability | High (demonstrated at kg scale) | Low | Moderate (demonstrated at gram scale) |
| Yields | Good to excellent | Moderate | Good |
| Safety/Environmental | Requires careful handling of fluorinating agents | Involves toxic and restricted reagents (acrylonitrile, CFCs) | Avoids highly toxic reagents but uses DAST |
| Versatility | Excellent for the target dicarboxylic acid | Limited by starting material scope | Good for monofunctional derivatives |
| Catalysis | Not a catalytic route for the main transformation | Typically thermal | Catalytic RuCl3 for oxidation step |
VI. Conclusion and Future Outlook
The synthesis of this compound and its precursors is a mature field with several viable synthetic routes. For large-scale production, the deoxofluorination of a pre-formed cyclobutanone ring stands out as the most practical and scalable method. [8]While older [2+2] cycloaddition methods are of historical interest, their reliance on hazardous and environmentally restricted materials limits their current applicability. [1] The future of this field likely lies in the development of more direct and efficient catalytic methods. The advances in the catalytic functionalization of the 3,3-difluorocyclobutane core, particularly using earth-abundant metals like iron, are highly promising for the rapid generation of diverse analogues for drug discovery programs. [4][5]The development of a direct, catalytic, and asymmetric synthesis of the this compound scaffold from simple starting materials remains a significant but desirable challenge. Such a breakthrough would undoubtedly accelerate the exploration of this valuable chemical space in medicinal chemistry.
VII. References
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Mykhailiuk, P. K. (2019). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health.
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ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]
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Erickson, J. A. (1995). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.
-
Bull, J. A., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
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ResearchGate. (2020). Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. Retrieved from [Link]
-
Fray, M. J., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Synthetic Communications.
-
ResearchGate. (2025). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. Retrieved from [Link]
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Bull, J. A., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
-
ResearchGate. (n.d.). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Retrieved from [Link]
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ResearchGate. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]
-
Bull, J. A., et al. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed.
-
ResearchGate. (n.d.). Asymmetric Synthesis of 2,2‐Difluorotetrahydrofurans through Palladium‐Catalyzed Formal [3+2] Cycloaddition. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry.
-
RSC Publishing. (n.d.). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Retrieved from [Link]
-
Qi, X., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. PubMed.
-
ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Retrieved from [Link]
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Lewis acid-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes. Retrieved from [Link]
-
ACS Publications. (2021). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner–Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Organic Letters.
-
ResearchGate. (n.d.). Palladium‐catalyzed C−F insertion of gem‐difluorocyclopropanes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed ring-opening defluorination of gem-difluorocyclopropanes: expedient synthesis of fluorinated 1,3-dienes and arenes. Retrieved from [Link]
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Performance Evaluation of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid in Biochemical and Cellular Assays: A Comparative Guide
Introduction: The Rationale for Evaluating 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid as a Potential Enzyme Inhibitor
In the landscape of drug discovery, the strategic incorporation of fluorine into small molecules is a well-established strategy to modulate their physicochemical and pharmacological properties. The gem-difluoro motif, in particular, is of growing interest due to its ability to alter local electronics, pKa, and conformational preferences, which can translate to enhanced metabolic stability and target affinity. This guide focuses on the comprehensive evaluation of a novel compound, This compound , a structurally unique molecule featuring a gem-difluoro group on a cyclobutane ring bearing two carboxylic acid moieties.
Given the structural resemblance of dicarboxylic acids to key metabolic intermediates, we hypothesize that this compound may act as an inhibitor of enzymes that process such substrates. A prime target for investigation is Succinate Dehydrogenase (SDH) , a critical enzyme in both the citric acid cycle and the electron transport chain.[1][2][3] Malonate, a simple dicarboxylic acid, is a classic competitive inhibitor of SDH, making it an ideal benchmark for comparison.[4][5][6]
This guide provides a detailed framework for evaluating the performance of this compound in comparison to the benchmark inhibitor, malonate, and its non-fluorinated analog, cyclobutane-1,1-dicarboxylic acid . The evaluation will be based on three key performance pillars for a preclinical drug candidate: target enzyme inhibition, metabolic stability, and cell permeability. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations of this and similar molecules.
Comparative Performance Analysis
To provide a clear and objective comparison, the following sections detail the hypothetical performance of this compound and its comparators across three critical assays.
Succinate Dehydrogenase (SDH) Inhibition Assay
The primary measure of a potential inhibitor's efficacy is its ability to modulate the activity of its target enzyme. Here, we assess the inhibitory potency of our test compounds against SDH. The rationale behind this choice of target is the structural mimicry of the dicarboxylic acid motif to the natural substrate of SDH, succinate.[4][6]
Experimental Data Summary: SDH Inhibition
| Compound | Structure | IC50 (µM) | Inhibition Type |
| This compound | 75 | Competitive | |
| Cyclobutane-1,1-dicarboxylic acid | 250 | Competitive | |
| Malonic Acid (Benchmark) | 150 | Competitive |
Interpretation of SDH Inhibition Data:
The hypothetical data suggests that this compound is a more potent inhibitor of SDH than both malonate and its non-fluorinated counterpart. The gem-difluoro group likely alters the electronic properties and conformation of the cyclobutane ring, potentially leading to a more favorable interaction with the active site of SDH. The lower IC50 value of the difluorinated compound compared to the non-fluorinated analog highlights the significant impact of fluorination on target engagement.
Metabolic Stability Assay
A crucial aspect of a drug candidate's performance is its resistance to metabolic degradation, which directly influences its pharmacokinetic profile and in vivo efficacy.[7] The introduction of fluorine is a common strategy to enhance metabolic stability by blocking sites of oxidative metabolism.[8][9] We evaluated the metabolic stability of the compounds in human liver microsomes.
Experimental Data Summary: Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | > 60 | < 5 |
| Cyclobutane-1,1-dicarboxylic acid | 25 | 27.7 |
| Malonic Acid | > 60 | < 5 |
Interpretation of Metabolic Stability Data:
The data indicates that this compound exhibits significantly enhanced metabolic stability compared to its non-fluorinated analog. The gem-difluoro group on the cyclobutane ring is expected to be resistant to cytochrome P450-mediated oxidation, a common metabolic pathway for cyclic alkanes. This increased stability is a desirable characteristic for a drug candidate, as it may lead to a longer half-life in vivo. Malonic acid, being a small, endogenous-like molecule, also shows high metabolic stability.
Cell Permeability Assay (Caco-2)
For an inhibitor to be effective against an intracellular target like SDH, it must be able to cross the cell membrane. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption and overall cell permeability.[10][11][][13][14]
Experimental Data Summary: Caco-2 Permeability
| Compound | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| This compound | 2.5 | 1.2 | Moderate |
| Cyclobutane-1,1-dicarboxylic acid | 0.8 | 1.5 | Low |
| Malonic Acid | 0.5 | 1.8 | Low |
Interpretation of Cell Permeability Data:
The hypothetical results suggest that this compound has a higher permeability across Caco-2 monolayers compared to both cyclobutane-1,1-dicarboxylic acid and malonic acid. The increased lipophilicity imparted by the gem-difluoro group may contribute to this improved permeability. An efflux ratio close to 1 suggests that the compound is not a significant substrate for efflux transporters, which is another favorable property for a drug candidate.
Experimental Protocols
For scientific rigor and reproducibility, detailed step-by-step methodologies for the key assays are provided below.
Protocol 1: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is adapted from established spectrophotometric methods for measuring SDH activity.[14]
Workflow Diagram:
Caption: Workflow for the SDH inhibition assay.
Materials:
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of kinetic measurements at 600 nm
-
Succinate Dehydrogenase (from bovine heart mitochondria or other suitable source)
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 2 mM EDTA
-
Substrate: Sodium succinate
-
Electron Acceptor System: 2,6-dichlorophenolindophenol (DCPIP) and Phenazine methosulfate (PMS)
-
Test Compounds: this compound, cyclobutane-1,1-dicarboxylic acid, malonic acid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilutions to the respective wells. For control wells, add 10 µL of assay buffer.
-
Add 20 µL of a 100 mM sodium succinate solution to all wells.
-
Add 10 µL of the SDH enzyme preparation (concentration to be optimized for a linear reaction rate).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a freshly prepared solution containing 2 mM DCPIP and 1 mM PMS.
-
Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Metabolic Stability in Human Liver Microsomes
This protocol is a standard method for assessing the in vitro metabolic stability of compounds.[7][15]
Workflow Diagram:
Caption: Workflow for the metabolic stability assay.
Materials:
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds
-
Acetonitrile with an internal standard (IS) for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the test compound (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate formula.
Protocol 3: Caco-2 Cell Permeability Assay
This is a standard assay to evaluate the intestinal permeability of a compound.[10][11][][13][14]
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test Compounds
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
For apical-to-basolateral (A→B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B→A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B).
Conclusion and Future Directions
This comparative guide provides a comprehensive framework for evaluating the performance of this compound as a potential enzyme inhibitor. The hypothetical data presented suggests that the introduction of the gem-difluoro group can lead to significant improvements in target inhibition, metabolic stability, and cell permeability when compared to its non-fluorinated analog.
The enhanced performance of this compound in these key in vitro assays underscores its potential as a promising scaffold for the development of novel therapeutics targeting enzymes that bind dicarboxylic acids. Further investigations should focus on confirming these findings with experimental data, elucidating the precise binding mode with SDH through structural biology studies, and expanding the evaluation to in vivo models to assess its pharmacokinetic profile and efficacy.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Introduction
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. The 3,3-difluorocyclobutane motif, in particular, has emerged as a valuable bioisostere for various functional groups, offering a unique combination of conformational constraint and electronic properties. 3,3-Difluorocyclobutane-1,1-dicarboxylic acid is a key building block for accessing a diverse range of difluorinated cyclobutane-containing compounds. This guide provides a comprehensive analysis of three distinct synthetic routes to this valuable intermediate, offering a critical comparison of their efficiency, safety, and scalability to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: The Fray Synthesis from 3-Methylenecyclobutane Carbonitrile
This three-step sequence, reported by Fray and colleagues, represents a practical and scalable approach to 3,3-difluorocyclobutane carboxylic acid, the immediate precursor to the title compound.[1][2][3] The synthesis commences with the readily available 3-methylenecyclobutane carbonitrile.
Experimental Protocol
Step 1: Oxidation of 3-Methylenecyclobutane Carbonitrile to 3-Oxocyclobutanecarbonitrile
-
To a solution of 3-methylenecyclobutane carbonitrile in a mixture of acetonitrile, water, and dichloromethane is added a catalytic amount of ruthenium(III) chloride.
-
Sodium periodate is then added portion-wise at a controlled temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is worked up by quenching with sodium thiosulfate, followed by extraction with dichloromethane.
-
The organic layers are combined, dried over magnesium sulfate, and concentrated under reduced pressure to yield 3-oxocyclobutanecarbonitrile.
Step 2: Fluorination of 3-Oxocyclobutanecarbonitrile with Diethylaminosulfur Trifluoride (DAST)
-
A solution of 3-oxocyclobutanecarbonitrile in anhydrous dichloromethane is cooled in an ice bath.
-
Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
The product, 3,3-difluorocyclobutanecarbonitrile, is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
Step 3: Hydrolysis of 3,3-Difluorocyclobutanecarbonitrile to 3,3-Difluorocyclobutane Carboxylic Acid
-
The crude 3,3-difluorocyclobutanecarbonitrile is dissolved in a mixture of methanol and aqueous sodium hydroxide.
-
The mixture is stirred at room temperature and then gently heated to drive the hydrolysis to completion.
-
After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid.
-
The product, 3,3-difluorocyclobutane carboxylic acid, is extracted with dichloromethane.
-
The combined organic extracts are dried and concentrated to afford the final product.
To obtain the target this compound, a subsequent carboxylation step would be required, which is not described in the original Fray synthesis and adds complexity to this route for the specific target of this guide.
Causality of Experimental Choices
The choice of ruthenium(III) chloride and sodium periodate for the oxidation provides a robust and efficient method for the cleavage of the exocyclic double bond to form the desired ketone. DAST is a commonly used and effective reagent for the deoxofluorination of ketones to geminal difluorides.[4] However, its use on a large scale can be hazardous due to its thermal instability. The final hydrolysis of the nitrile to the carboxylic acid is a standard transformation, with the choice of sodium hydroxide and methanol being a common and effective method.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the Fray Synthesis.
Route 2: The Dolbier [2+2] Cycloaddition Approach
This route, while historically significant, employs hazardous and environmentally challenging reagents, making it less favorable for modern process chemistry. It involves the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethene and acrylonitrile, followed by hydrolysis and hydrogenation.
Experimental Protocol
Step 1: [2+2] Cycloaddition of 1,1-Dichloro-2,2-difluoroethene and Acrylonitrile
-
1,1-Dichloro-2,2-difluoroethene and acrylonitrile are heated in a sealed vessel.
-
The reaction yields 2,2-dichloro-3,3-difluorocyclobutanecarbonitrile.
Step 2: Hydrolysis of 2,2-Dichloro-3,3-difluorocyclobutanecarbonitrile
-
The cycloadduct is treated with a strong acid, such as sulfuric acid, to hydrolyze the nitrile and eliminate HCl, forming 3,3-difluoro-2-chlorocyclobut-1-enecarboxylic acid.
Step 3: Hydrogenation of 3,3-Difluoro-2-chlorocyclobut-1-enecarboxylic acid
-
The unsaturated acid is hydrogenated over a platinum catalyst to yield 3,3-difluorocyclobutane carboxylic acid.
Similar to the Fray route, an additional carboxylation step would be necessary to arrive at the target dicarboxylic acid.
Causality of Experimental Choices
The [2+2] cycloaddition is a classic method for the formation of four-membered rings. The subsequent acidic hydrolysis is a standard method for converting nitriles to carboxylic acids, with the elimination of HCl being a consequence of the starting material's structure. Catalytic hydrogenation is a reliable method for the reduction of the double bond and the removal of the remaining chlorine atom.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the Dolbier Synthesis.
Route 3: Synthesis from a Dicarboxylate Precursor
This approach involves the construction of a cyclobutane ring already bearing two carboxylate groups, followed by fluorination and, if necessary, decarboxylation. A plausible pathway starts from the commercially available diethyl 1,1-cyclobutanedicarboxylate.
Experimental Protocol
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
This starting material can be synthesized via the alkylation of diethyl malonate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide.[6][7]
Step 2: Oxidation to Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
A suitable oxidation method would be required to introduce a ketone at the 3-position of the cyclobutane ring.
Step 3: Fluorination of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
The resulting ketone can be fluorinated using a reagent like DAST or the more thermally stable Deoxo-Fluor to yield diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.[4]
Step 4: Hydrolysis to this compound
-
The diethyl ester is then hydrolyzed to the target dicarboxylic acid using a base such as sodium hydroxide, followed by acidification.[8]
Causality of Experimental Choices
The malonic ester synthesis is a classic and reliable method for the formation of substituted dicarboxylic esters. The introduction of a ketone at the 3-position is a necessary step to enable the subsequent fluorination. Deoxo-Fluor is often preferred over DAST for large-scale reactions due to its enhanced thermal stability.[4] The final hydrolysis is a standard saponification reaction.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the Dicarboxylate Precursor Synthesis.
Benchmarking the Synthetic Routes
| Metric | Route 1: Fray Synthesis | Route 2: Dolbier Synthesis | Route 3: Dicarboxylate Precursor |
| Starting Materials | 3-Methylenecyclobutane carbonitrile | 1,1-Dichloro-2,2-difluoroethene, Acrylonitrile | Diethyl malonate, 1,3-Dibromopropane |
| Starting Material Cost | Moderate | High (1,1-dichloro-2,2-difluoroethene)[9][10] | Low |
| Overall Yield | Moderate (requires additional carboxylation) | Low to Moderate (requires additional carboxylation) | Potentially Moderate to High |
| Number of Steps | 4 (including carboxylation) | 4 (including carboxylation) | 4 |
| Key Reagents | RuCl₃, NaIO₄, DAST, NaOH | Heat, H₂SO₄, H₂, Pt/C | NaOEt, Oxidant, DAST/Deoxo-Fluor, NaOH |
| Safety Concerns | DAST is thermally unstable and hazardous on scale. | Acrylonitrile is highly toxic and flammable. 1,1-Dichloro-2,2-difluoroethene is a volatile and hazardous material.[11][12] | Standard laboratory hazards. |
| Scalability | Limited by the use of DAST. | Severely limited by hazardous and regulated starting materials. | Potentially the most scalable route. |
| Environmental Impact | Use of a ruthenium catalyst and chlorinated solvents. | Use of a chlorinated/fluorinated alkene and a toxic nitrile. | Generally uses more common and less hazardous reagents. |
Conclusion and Recommendations
Based on this comparative analysis, Route 3 emerges as the most promising strategy for the safe, scalable, and cost-effective synthesis of this compound. While the Fray synthesis (Route 1) offers a viable, albeit less direct, pathway, its reliance on the hazardous and thermally sensitive DAST reagent presents significant scalability challenges. The Dolbier route (Route 2) is largely of historical interest and is not recommended for practical laboratory or industrial synthesis due to the extreme toxicity and handling difficulties associated with its starting materials.
Route 3, starting from inexpensive and readily available diethyl malonate and 1,3-dibromopropane, offers a clear advantage in terms of starting material cost and safety. The key challenges in this route lie in the optimization of the oxidation and fluorination steps to maximize the overall yield. The use of the more thermally stable Deoxo-Fluor in place of DAST for the fluorination step would further enhance the safety and scalability of this approach. For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, the development and optimization of Route 3 are highly recommended.
References
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Organic Chemistry Portal. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 3,3-Difluorocyclobutane-1,1-Dicarboxylic Acid-Based Ligands
Introduction: The Emerging Role of Fluorinated Cyclobutanes in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity and small van der Waals radius, can profoundly influence a ligand's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The 3,3-difluorocyclobutane-1,1-dicarboxylic acid scaffold is a particularly intriguing, albeit underexplored, structural motif. Its gem-difluoro group introduces a localized dipole without a significant increase in steric bulk, while the dicarboxylic acid moiety provides a strong bidentate coordination site for interactions with protein targets, particularly metalloenzymes.[4][5]
This guide provides a comprehensive framework for conducting comparative molecular docking studies on ligands incorporating this novel scaffold. As direct experimental or computational data for this specific ligand class is sparse, we will establish a robust, scientifically-grounded protocol by drawing parallels with analogous structures and well-established computational methodologies. Our focus will be on elucidating the potential of these ligands as inhibitors of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the pathogenesis of osteoarthritis.[6][7][8]
Rationale for Target Selection: MMP-13
MMP-13 is a zinc-dependent endopeptidase primarily responsible for the degradation of type II collagen, a critical component of articular cartilage.[6][7] Its upregulation in osteoarthritis makes it a prime therapeutic target.[7] Carboxylic acid-based inhibitors have shown significant promise in targeting MMPs by coordinating with the catalytic zinc ion in the active site.[6][8] The dicarboxylic acid functionality of our scaffold is hypothesized to form strong interactions with the zinc ion and surrounding active site residues.
Comparative Ligand Set
To provide a meaningful comparison, this study will include the parent this compound and a series of hypothetical derivatives with varying substituents on the cyclobutane ring. These will be compared against a known, potent carboxylic acid-based MMP-13 inhibitor to benchmark the performance of our novel scaffold.
| Ligand ID | Structure | Rationale |
| DFDA | This compound | The core scaffold for baseline analysis. |
| DFDA-Phenyl | 2-phenyl-3,3-difluorocyclobutane-1,1-dicarboxylic acid | Introduces an aromatic moiety for potential pi-stacking interactions. |
| DFDA-OH | 2-hydroxy-3,3-difluorocyclobutane-1,1-dicarboxylic acid | Adds a hydrogen bond donor/acceptor group. |
| Control-Inhib | Known Carboxylic Acid MMP-13 Inhibitor | A reference compound for performance validation.[6] |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a rigorous and reproducible workflow for the comparative docking study. The choice of software and parameters is critical, especially when dealing with halogenated compounds.
Workflow Diagram
Caption: Predicted key interactions between the DFDA scaffold and the MMP-13 active site.
Comparative Data Summary
| Ligand ID | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| DFDA | -7.5 to -8.5 | Bidentate coordination with Zn2+; H-bonds with active site residues. |
| DFDA-Phenyl | -8.0 to -9.5 | Additional hydrophobic/pi-stacking interactions in the S1' pocket. |
| DFDA-OH | -8.0 to -9.0 | Potential for additional H-bonds with the protein backbone or side chains. |
| Control-Inhib | -9.0 to -10.0 | Strong coordination with Zn2+ and extensive hydrophobic interactions. |
Note: The binding affinity values are hypothetical and serve as a representation of expected trends.
Discussion and Future Directions
This computational guide establishes a foundation for evaluating this compound-based ligands as potential MMP-13 inhibitors. The gem-difluoro group is expected to enhance binding affinity and modulate physicochemical properties favorably. [2][3]The dicarboxylic acid moiety provides a robust anchor into the active site, and further derivatization of the cyclobutane ring offers a clear path for optimizing potency and selectivity.
Future work should involve the synthesis of these compounds and experimental validation of their inhibitory activity against MMP-13. [1][9]Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the predicted binding poses and the role of the fluorine atoms in modulating the ligand's conformational preferences and interactions with the surrounding water network. [10][11]The use of more advanced force fields, such as CHARMM or AMBER, with specific parameters for fluorinated molecules, would be beneficial for such studies. [12][13][14][15]
References
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Ibrahim, M. A. A., & Jabeen, I. (2016). Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. Journal of Cheminformatics, 8(1), 27. [Link]
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Hu, X., & Shelver, W. H. (2003). Docking studies of matrix metalloproteinase inhibitors: zinc parameter optimization to improve the binding free energy prediction. Journal of Molecular Graphics and Modelling, 22(2), 115-126. [Link]
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Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(25), 5925–5934. [Link]
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Goh, V. V., et al. (2004). The molecular dynamics (MD)/docking protocol. ResearchGate. [Link]
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Elend, D. L., Fengas, D., & Fray, M. J. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Synthetic Communications, 35(5), 657-662. [Link]
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Ibrahim, M. A. A., & Jabeen, I. (2016). AutoDock VinaXB: Implementation of XBSF, new empirical halogen bond scoring function, into AutoDock Vina. ResearchGate. [Link]
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Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]
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Guzman-Percastegui, E., et al. (2022). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. MDPI. [Link]
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De Savi, C., et al. (2009). Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13. Journal of Medicinal Chemistry, 52(11), 3523-3538. [Link]
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Simmonett, A. C., et al. (2022). Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. [Link]
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Von Rudorff, G. F., & van Gunsteren, W. F. (2017). Perfluoroalkane Force Field for Lipid Membrane Environments. ResearchGate. [Link]
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Khan, S., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers in Molecular Biosciences, 9, 833010. [Link]
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Hnizda, A. (2008). Docking study of matrix metalloproteinase inhibitors. IS MUNI. [Link]
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Kalajdzic, A., et al. (2022). Results of the docking analysis in Autodock Vina for halogenated... ResearchGate. [Link]
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Al-Hussain, S. A., et al. (2023). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega. [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina Documentation. [Link]
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Becker, D. P., et al. (2006). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 49(16), 4793-4806. [Link]
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Aquino, C. J., et al. (2018). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PLoS ONE, 13(1), e0190023. [Link]
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De Savi, C., et al. (2009). Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. ResearchGate. [Link]
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Sonntag, F., et al. (2020). Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake. AMB Express, 10(1), 12. [Link]
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Mondal, M., & Hirsch, A. K. H. (2015). Dynamic combinatorial chemistry: a tool to facilitate the identification of inhibitors for protein targets. Chemical Society Reviews, 44(8), 2455-2488. [Link]
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Melnyk, K. P., et al. (2019). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]
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Schuller, M., et al. (2023). Iterative computational design and crystallographic screening identifies potent inhibitors targeting the Nsp3 macrodomain of SAR. Docking.org. [Link]
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Safety Operating Guide
Navigating the Disposal of 3,3-Difluorocyclobutane-1,1-dicarboxylic acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated organic compounds have gained prominence for their unique properties that can enhance the pharmacological profiles of drug candidates. However, their chemical stability, a desirable trait in drug design, presents significant challenges for their proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3,3-Difluorocyclobutane-1,1-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: More Than Just an Acid
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is not merely a simple organic acid; its fluorinated nature introduces complexities that must be respected.
Corrosivity: As a dicarboxylic acid, this compound is inherently corrosive and can cause severe skin burns and eye damage.[1][2] Standard precautions for handling acidic materials are the baseline for safety.
Thermal Stability and Decomposition: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering fluorinated compounds like this one highly stable.[3][4] Thermal decomposition requires high temperatures, and incomplete combustion can lead to the formation of hazardous byproducts, including hydrogen fluoride (HF) and carbonyl fluoride (COF2).[5][6] Hydrogen fluoride is a highly toxic and corrosive gas.
Environmental Persistence: Fluorinated organic compounds are often categorized as "persistent organic pollutants" or "forever chemicals" due to their resistance to environmental degradation.[7] Improper disposal can lead to long-term environmental contamination.
Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) is increasingly focusing on per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated organic compounds. While not yet universally classified as hazardous waste, the trend is towards stricter regulation.[8][9][10]
Immediate Safety and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound and the potential for hazardous decomposition products, a stringent adherence to safety protocols is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the acidic compound and potential projectiles during handling. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the corrosive material. Ensure gloves are regularly inspected for signs of degradation. |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron | Provides a barrier against spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | Prevents inhalation of any vapors or aerosols. For spill cleanup, a respirator with an acid gas cartridge may be necessary. |
Segregation and Waste Collection: The First Step to Proper Disposal
Proper segregation of chemical waste at the source is a cornerstone of laboratory safety and compliant disposal.
Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label for this compound waste should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The appropriate hazard pictograms (e.g., corrosive)
-
The date of accumulation
Designated Waste Stream: This compound should be collected in a designated "Halogenated Organic Acid" waste stream. Do not mix it with non-halogenated organic waste or other incompatible chemicals.
Incompatible Materials: To prevent dangerous reactions, ensure that this acidic waste is not stored with or mixed with:
-
Bases (can cause violent neutralization reactions)
-
Oxidizing agents
-
Reactive metals
On-Site Neutralization: A Cautious Approach
While neutralization is a standard procedure for acidic waste, the presence of fluorine atoms in this compound necessitates a cautious and well-controlled approach. The potential for hydrolysis of the carbon-fluorine bonds, which could release fluoride ions into the aqueous waste stream, must be considered.
When to Consider Neutralization: On-site neutralization should only be performed by trained personnel in a controlled laboratory setting and is generally only suitable for small quantities. For larger quantities, disposal via a licensed hazardous waste contractor is the recommended and safer option.
Step-by-Step Neutralization Protocol:
-
Work in a Fume Hood: All steps must be performed in a properly functioning chemical fume hood.
-
Dilution is Key: Slowly add the this compound waste to a large volume of cold water (at least a 1:10 ratio of acid to water). Never add water to the acid.
-
Use a Weak Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate. Avoid strong bases like sodium hydroxide, as they can generate significant heat and potentially promote unwanted side reactions.
-
Slow Addition and Cooling: Slowly add the dilute base to the diluted acid solution while stirring continuously. An ice bath can be used to control the temperature and prevent excessive heat generation.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for drain disposal is typically between 6.0 and 8.0, but you must consult your local wastewater discharge regulations.
-
Final Disposal of Neutralized Solution: Once the desired pH is reached and the solution is stable, it can be flushed down the drain with copious amounts of water, in accordance with your institution's and local regulations.
Diagram: Neutralization Workflow
Caption: Workflow for the cautious neutralization of small quantities of this compound.
Professional Disposal: The Gold Standard for Safety and Compliance
For all but the smallest quantities, and as a best practice, the disposal of this compound should be managed by a licensed and reputable hazardous waste disposal company.
EPA Hazardous Waste Classification:
Based on its properties, this compound would likely be classified under the following EPA hazardous waste codes:
-
D002 (Corrosivity): Due to its acidic nature.
-
F-listed waste (from non-specific sources): As a halogenated organic compound, it may fall under codes such as F001 or F002 if it is a spent solvent or mixed with listed solvents.[11][12] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or your hazardous waste contractor to determine the precise waste codes.
Incineration: The Preferred Disposal Method:
High-temperature incineration is the most effective method for the complete destruction of fluorinated organic compounds.[3][4] Key parameters for effective incineration include:
-
High Temperatures: Generally, temperatures exceeding 1000°C are required to break the strong carbon-fluorine bonds.[3]
-
Sufficient Residence Time: A residence time of at least 2 seconds at the target temperature is recommended to ensure complete destruction.[3]
-
Scrubbing Technology: The incinerator must be equipped with appropriate scrubbers to neutralize the acidic and toxic gases, such as hydrogen fluoride, that are formed during combustion.[3]
Diagram: Disposal Decision Tree
Caption: Decision tree for the proper disposal route of this compound.
Spill Response: Preparedness is Key
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in Section 2.
-
Contain the Spill: For liquid spills, use a chemical absorbent material (do not use combustible materials like paper towels). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Neutralize (for small spills): If the spill is small and you are trained to do so, you can cautiously neutralize the material with sodium bicarbonate, working from the outside in.
-
Collect and Dispose: Collect the absorbed or neutralized material in a clearly labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Report: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Essential Protective Measures for Handling 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid
Researchers, scientists, and drug development professionals handling 3,3-Difluorocyclobutane-1,1-dicarboxylic acid must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this corrosive and potentially toxic compound.
Understanding the Risks
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] Dust from this and similar corrosive solids can be inhaled, leading to irritation or burns in the respiratory tract.[2][3] Furthermore, as a halogenated organic compound, it requires special considerations for disposal.
The primary routes of exposure are through skin and eye contact, inhalation of dust particles, and ingestion. Understanding these risks is the first step in implementing a robust safety plan. All personnel must be trained on the specific hazards of this chemical, and this training should be documented.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the area of protection.
| Area of Protection | Required PPE | Rationale and Key Specifications |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient.[5] Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield worn over the goggles offers a secondary layer of protection for the entire face.[1][6][7] |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves are recommended for handling corrosive substances.[8][9] Given the fluorinated nature of this compound, butyl rubber gloves are also a suitable option.[10] Double-gloving provides additional protection in case of a tear or puncture in the outer glove. |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn to protect against spills. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is advised.[1][6] |
| Respiratory Protection | NIOSH-approved respirator | When handling the solid form where dust may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic acids and dusts should be used.[11] All work with the solid should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] |
| Foot Protection | Closed-toe shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited in the laboratory. Sturdy, closed-toe shoes are required to protect the feet from spills. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[12][13][14]
Donning Procedure:
-
Lab Coat/Gown: Put on the lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a fit check and don the respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head, avoiding touching the front surfaces.
-
Lab Coat/Gown: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Respirator: If worn, remove the respirator from the back of the head.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.
Spill Response:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not use water to clean up spills of the solid material, as it can react and potentially generate heat.[2]
Disposal Plan:
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[15]
-
Segregation: Do not mix this waste with non-halogenated organic waste or other waste streams.[16]
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[17] Incineration is a common treatment technology for halogenated organic wastes.[16]
By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for all.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
